N-(2-Bromobenzyloxycarbonyloxy)succinimide
Description
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Properties
IUPAC Name |
(2-bromophenyl)methyl (2,5-dioxopyrrolidin-1-yl) carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO5/c13-9-4-2-1-3-8(9)7-18-12(17)19-14-10(15)5-6-11(14)16/h1-4H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZDNRTVADOCWKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)OCC2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40344596 | |
| Record name | N-(2-Bromobenzyloxycarbonyloxy)succinimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40344596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128611-93-8 | |
| Record name | N-(2-Bromobenzyloxycarbonyloxy)succinimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40344596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to N-(2-Bromobenzyloxycarbonyloxy)succinimide for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2-Bromobenzyloxycarbonyloxy)succinimide, also known by its synonym 2-Bromobenzyl succinimidyl carbonate or the abbreviation Z(2-Br)-OSu, is a crucial reagent in synthetic organic chemistry, particularly in the realm of peptide synthesis and the development of complex molecules. This technical guide provides an in-depth overview of its chemical properties, synthesis, and primary applications, with a focus on its role as a capping agent in solid-phase peptide synthesis (SPPS). Detailed experimental protocols and workflow diagrams are presented to facilitate its effective use in research and development settings.
Chemical Identity and Properties
This compound is a derivative of both N-hydroxysuccinimide and 2-bromobenzyl alcohol. The succinimidyl ester moiety makes it an excellent activating group, facilitating the transfer of the 2-bromobenzyloxycarbonyl (2-Br-Z) group to nucleophiles, most notably primary and secondary amines.
Chemical Structure:
Table 1: Chemical and Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 128611-93-8 | [1][2][3] |
| Molecular Formula | C₁₂H₁₀BrNO₅ | [1][2] |
| Molecular Weight | 328.13 g/mol | [1] |
| Appearance | White to off-white powder/solid | [2] |
| Purity | ≥98% (HPLC) | [2] |
| Solubility | Soluble in acetone, tetrahydrofuran, dimethylformamide, dimethyl sulfoxide, and acetonitrile. Slightly soluble in water and acetic acid. Insoluble in ether, hexane, and carbon tetrachloride. | [4] |
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the formation of 2-bromobenzyl alcohol, followed by its conversion to the corresponding chloroformate, and finally, reaction with N-hydroxysuccinimide.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 2-Bromobenzyl Chloroformate
This reaction involves the use of highly toxic phosgene gas and should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.
-
Reaction: 2-Bromobenzyl alcohol is reacted with an excess of phosgene.[5][6]
-
Procedure Outline:
-
A solution of 2-bromobenzyl alcohol in a suitable anhydrous solvent (e.g., dioxane or toluene) is prepared.
-
This solution is added dropwise to a chilled solution of excess phosgene in toluene.[6]
-
The reaction mixture is stirred at room temperature for an extended period (e.g., 24 hours) to ensure complete conversion.[6]
-
Excess phosgene and solvent are carefully removed under reduced pressure to yield crude 2-bromobenzyl chloroformate.[6] This intermediate is often used in the next step without further purification.
-
Step 2: Synthesis of this compound
-
Reaction: The crude 2-bromobenzyl chloroformate is reacted with N-hydroxysuccinimide in the presence of a base.
-
Procedure Outline:
-
N-hydroxysuccinimide is dissolved in a suitable solvent (e.g., dichloromethane) and cooled in an ice bath.
-
A base, such as triethylamine (TEA), is added to the solution.[7]
-
A solution of 2-bromobenzyl chloroformate in the same solvent is added dropwise to the stirred N-hydroxysuccinimide solution.[7]
-
The reaction is allowed to proceed at low temperature and then warmed to room temperature.
-
The reaction mixture is washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.
-
The resulting solid is purified by recrystallization to yield this compound.
-
Application in Solid-Phase Peptide Synthesis (SPPS)
A primary application of this compound is as a capping agent in solid-phase peptide synthesis (SPPS). In SPPS, the stepwise addition of amino acids to a growing peptide chain attached to a solid support can sometimes be incomplete. This results in unreacted amino groups on the resin-bound peptides, which can lead to the formation of undesirable "deletion sequences" in subsequent coupling cycles. Capping is the process of blocking these unreacted amino groups to prevent them from reacting further.[8][9]
The 2-bromobenzyloxycarbonyl (2-Br-Z) group is analogous to the well-known benzyloxycarbonyl (Cbz or Z) group and provides a stable, unreactive cap under the conditions of Fmoc-based SPPS.[10]
Experimental Protocol: Capping of Unreacted Amino Groups in SPPS
This protocol is a general guideline for the capping step following an incomplete coupling reaction, which is typically identified by a positive Kaiser test.
-
Reagents:
-
Resin-bound peptide with unreacted amino groups
-
This compound (Z(2-Br)-OSu)
-
N,N-Dimethylformamide (DMF)
-
A suitable non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA)
-
-
Procedure:
-
Following the coupling step and subsequent washes with DMF, a solution of this compound (e.g., 10-50 equivalents based on resin substitution) and DIPEA (e.g., 10-50 equivalents) in DMF is prepared.[11]
-
The resin is suspended in this capping solution.
-
The mixture is agitated at room temperature for a period of 30 minutes to 2 hours.[11]
-
The capping solution is drained, and the resin is thoroughly washed with DMF to remove excess reagents.
-
A Kaiser test can be performed to confirm the absence of free primary amines (a negative result indicates successful capping).[11]
-
Workflow Diagrams
Synthesis of this compound
Caption: Synthesis Pathway of this compound.
Workflow for Capping in Solid-Phase Peptide Synthesis
Caption: SPPS Workflow: Incomplete Coupling and Capping.
Conclusion
This compound is a valuable reagent for the introduction of the 2-bromobenzyloxycarbonyl protecting group, serving an important function as a capping agent in solid-phase peptide synthesis. Its use helps to minimize the formation of deletion sequences, thereby improving the purity of the final peptide product. The protocols and workflows provided in this guide offer a framework for the successful application of this reagent in synthetic chemistry and drug development. Further research into its specific physical properties and spectral characteristics would be beneficial for the scientific community.
References
- 1. scbt.com [scbt.com]
- 2. This compound, CasNo.128611-93-8 Falcon Life Sciences Pvt. Ltd China (Mainland) [shanxifaerken.lookchem.com]
- 3. scbt.com [scbt.com]
- 4. Succinimide | C4H5NO2 | CID 11439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 6. p-Bromobenzyl Chloroformate | 5798-78-7 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 10. nbinno.com [nbinno.com]
- 11. peptide.com [peptide.com]
In-Depth Technical Guide to Z(2-Br)-OSu Reagent: Properties, Stability, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the Z(2-Br)-OSu reagent, also known as N-(2-Bromobenzyloxycarbonyloxy)succinimide. It is a critical tool in peptide synthesis and bioconjugation, utilized for the introduction of the 2-bromobenzyloxycarbonyl (2-Br-Z) protecting group onto primary amines. This document details its chemical and physical properties, stability profile, and provides standardized protocols for its application and subsequent cleavage.
Core Properties of Z(2-Br)-OSu
The Z(2-Br)-OSu reagent is a white to off-white crystalline powder. Its core function is to act as an efficient amino-group protecting reagent. The N-hydroxysuccinimide (OSu) ester provides a highly reactive site for facile coupling to primary amines, while the 2-bromobenzyloxycarbonyl group offers robust protection that can be selectively removed under specific conditions.
Physicochemical Data
A summary of the key quantitative data for Z(2-Br)-OSu is presented in Table 1. While a specific melting point is not consistently reported in publicly available literature, data from structurally related compounds are provided for context. It is recommended to refer to the Certificate of Analysis for lot-specific data.[1]
| Property | Value | Reference |
| Chemical Name | This compound | [2][3] |
| Synonyms | Z(2-Br)-OSu, 2-Bromobenzyl succinimidyl carbonate | [2] |
| CAS Number | 128611-93-8 | [2][3] |
| Molecular Formula | C₁₂H₁₀BrNO₅ | [2] |
| Molecular Weight | 328.13 g/mol | [2] |
| Appearance | Powder | |
| Purity (Typical) | ≥98% (HPLC) | |
| Solubility | Soluble in water or 1% acetic acid. Also soluble in organic solvents like DMF and DMSO. | |
| Storage Temperature | -20°C |
Stability and Handling
Proper storage and handling of Z(2-Br)-OSu are crucial to maintain its reactivity and prevent degradation.
Storage and Shelf Life
The reagent should be stored at -20°C in a desiccated environment to prevent hydrolysis of the N-hydroxysuccinimide ester. When stored correctly, the reagent is stable for extended periods. For long-term storage, it is advisable to keep the container tightly sealed and protected from moisture and light.
Degradation Pathways
The primary degradation pathway for Z(2-Br)-OSu is hydrolysis of the N-hydroxysuccinimide ester, which is accelerated by the presence of moisture and basic conditions. This hydrolysis results in the formation of the corresponding carboxylic acid (2-bromobenzyloxycarboxylic acid) and N-hydroxysuccinimide, rendering the reagent inactive for amine coupling. The succinimide intermediate can be relatively stable under acidic to neutral pH but will readily hydrolyze at higher pH.
Experimental Protocols
The following sections provide detailed methodologies for the use of Z(2-Br)-OSu in the protection of amines and the subsequent deprotection of the 2-Br-Z group.
Amine Protection with Z(2-Br)-OSu
This protocol outlines the general procedure for the N-protection of an amino acid with Z(2-Br)-OSu in a solution-phase synthesis.
Materials:
-
Amino acid
-
Z(2-Br)-OSu reagent
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Ethyl acetate (EtOAc)
-
1 M HCl solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
Dissolution: Dissolve the amino acid (1.0 equivalent) in anhydrous DMF or DCM in a round-bottom flask.
-
Base Addition: Add DIPEA or TEA (2.0-3.0 equivalents) to the solution and stir until the amino acid is fully dissolved and the solution is homogeneous.
-
Reagent Addition: In a separate container, dissolve Z(2-Br)-OSu (1.1-1.2 equivalents) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the amino acid solution at room temperature with continuous stirring.
-
Reaction: Allow the reaction to proceed at room temperature for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
-
Cleavage of the 2-Br-Z Protecting Group
The 2-Br-Z group is typically removed by catalytic hydrogenation or by treatment with strong acids.
Method 1: Catalytic Hydrogenation
Materials:
-
2-Br-Z protected peptide
-
Palladium on carbon (Pd/C, 10% w/w)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite
Procedure:
-
Dissolution: Dissolve the 2-Br-Z protected peptide in a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Add Pd/C catalyst (typically 10-20% by weight of the substrate).
-
Hydrogenation: Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.
-
Reaction: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-16 hours.
-
Work-up:
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected peptide.
-
Method 2: Acidolysis with HBr in Acetic Acid
Materials:
-
2-Br-Z protected peptide
-
33% HBr in acetic acid
-
Anhydrous diethyl ether
Procedure:
-
Reaction: Dissolve the 2-Br-Z protected peptide in a minimal amount of glacial acetic acid (if necessary) and then add a solution of 33% HBr in acetic acid.
-
Incubation: Stir the reaction mixture at room temperature for 1-2 hours.
-
Precipitation: Precipitate the deprotected peptide by adding the reaction mixture to a large volume of cold, anhydrous diethyl ether.
-
Isolation: Collect the precipitate by filtration or centrifugation, wash with diethyl ether, and dry under vacuum.
Visualizations
Experimental Workflow for Amine Protection
References
N-(2-Bromobenzyloxycarbonyloxy)succinimide: A Technical Guide to its Mechanism of Action and Application in Amine Protection
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2-Bromobenzyloxycarbonyloxy)succinimide, also known as 2-bromobenzyl succinimidyl carbonate or Z(2-Br)-OSu, is a crucial reagent in synthetic organic chemistry, particularly in the realm of peptide synthesis.[1] Its primary function is to introduce the 2-bromobenzyloxycarbonyl (Z(2-Br)) protecting group onto primary and secondary amines, thereby preventing unwanted side reactions during complex synthetic sequences. This guide provides a comprehensive overview of the mechanism of action of this compound, details its application in amine protection, and outlines the subsequent deprotection strategies.
Introduction to Amine Protection in Chemical Synthesis
In the synthesis of complex molecules such as peptides and pharmaceuticals, the selective protection of reactive functional groups is a fundamental strategy.[2] Amines, being nucleophilic, readily participate in a variety of chemical transformations. To ensure the desired reactivity at other sites of a molecule, it is often necessary to temporarily "mask" or protect the amino group. An ideal protecting group should be easy to introduce, stable under a range of reaction conditions, and readily removable under specific, mild conditions that do not affect the rest of the molecule.[2]
The benzyloxycarbonyl (Cbz or Z) group, introduced by Bergmann and Zervas in 1932, revolutionized peptide synthesis by providing a reliable method for amine protection.[3] this compound is a derivative of the reagents used to introduce the Cbz group, offering modified properties due to the presence of a bromine atom on the benzyl ring.
The 2-Bromobenzyloxycarbonyl (Z(2-Br)) Protecting Group
The Z(2-Br) group is an analogue of the classical benzyloxycarbonyl (Z) protecting group. The introduction of a bromine atom at the 2-position of the benzyl ring has a significant impact on the chemical properties of the protecting group, primarily its stability towards acidic reagents. This increased stability makes the Z(2-Br) group a valuable tool in synthetic strategies where orthogonality with other acid-labile protecting groups is required.
Mechanism of Action: Amine Protection
The core function of this compound is to acylate a primary or secondary amine, forming a stable carbamate. The succinimidyl carbonate moiety of the reagent serves as an excellent leaving group, facilitating the reaction under mild conditions.
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the succinimidyl carbonate. This is followed by the departure of the N-hydroxysuccinimide anion, which is a relatively stable leaving group. A subsequent proton transfer results in the formation of the protected amine (a carbamate) and N-hydroxysuccinimide as a byproduct.
Caption: General mechanism for amine protection using this compound.
Experimental Protocol for Amine Protection
While specific reaction conditions can vary depending on the substrate, a general procedure for the protection of an amino acid using this compound is outlined below. This protocol is based on well-established methods for the introduction of benzyloxycarbonyl protecting groups.
Materials:
-
Amino acid or amine substrate
-
This compound
-
Sodium bicarbonate (NaHCO₃) or another suitable base
-
Dioxane and water, or another suitable solvent system
-
Ethyl acetate for extraction
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amino acid in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate solution.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of this compound (1.1 equivalents) in dioxane dropwise to the cooled amino acid solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the dioxane under reduced pressure.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude Z(2-Br)-protected amino acid.
-
Purify the product by recrystallization or column chromatography.
Mechanism of Action: Deprotection of the Z(2-Br) Group
The removal of the Z(2-Br) protecting group is a critical step to liberate the free amine for subsequent reactions. The primary methods for deprotection are acidolysis and hydrogenolysis.
Acidolysis
The Z(2-Br) group is known to be more stable to acidic conditions than the standard Z group.[4] However, it can be cleaved using strong acids such as anhydrous hydrogen bromide (HBr) in acetic acid or trifluoroacetic acid (TFA).[5] The mechanism involves the protonation of the carbamate oxygen, followed by the cleavage of the benzylic carbon-oxygen bond to form a stable 2-bromobenzyl cation, which is then trapped by nucleophiles in the reaction mixture. The resulting carbamic acid is unstable and spontaneously decarboxylates to yield the free amine.
Caption: Mechanism of acidolytic deprotection of the Z(2-Br) group.
Hydrogenolysis
A milder method for the deprotection of the Z(2-Br) group is catalytic hydrogenolysis. This reaction is typically carried out using a palladium catalyst (e.g., palladium on carbon, Pd/C) under an atmosphere of hydrogen gas. The reaction proceeds via the reductive cleavage of the benzylic C-O bond, liberating the free amine, toluene, and carbon dioxide. This method is advantageous when the substrate contains other acid-sensitive functional groups.
Caption: Mechanism of hydrogenolytic deprotection of the Z(2-Br) group.
Quantitative Data
| Protecting Group | Reagent for Introduction | Typical Protection Yield | Acid Stability (TFA) | Deprotection Conditions |
| Benzyloxycarbonyl (Z) | Benzyl chloroformate, Z-OSu | >90% | Labile | H₂/Pd, HBr/AcOH, Na/NH₃ |
| 2-Bromobenzyloxycarbonyl (Z(2-Br)) | This compound | Expected to be high (>85%) | More stable than Z | HF, TFMSA, HBr/AcOH |
Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)
The Z(2-Br) group is particularly useful in the Boc/Bzl strategy of solid-phase peptide synthesis (SPPS) for the protection of side-chain functionalities, such as the phenolic hydroxyl group of tyrosine.[1] Its increased acid stability prevents premature deprotection during the repetitive TFA treatments used to remove the N-terminal Boc group.
Caption: A simplified workflow for SPPS incorporating a Z(2-Br)-protected amino acid.
Conclusion
This compound is a valuable reagent for the introduction of the 2-bromobenzyloxycarbonyl (Z(2-Br)) protecting group. Its mechanism of action is a straightforward nucleophilic acyl substitution, providing a reliable method for the protection of amines. The resulting Z(2-Br) group offers enhanced stability towards acidic conditions compared to the traditional Z group, making it a strategic choice in complex multi-step syntheses, particularly in solid-phase peptide synthesis. The deprotection can be achieved under strong acidolysis or milder hydrogenolysis conditions, providing flexibility in the synthetic design. This technical guide provides researchers, scientists, and drug development professionals with the core knowledge required to effectively utilize this important synthetic tool.
References
Physical and chemical properties of N-(2-Bromobenzyloxycarbonyloxy)succinimide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2-Bromobenzyloxycarbonyloxy)succinimide, also known as 2-Bromobenzyl N-succinimidyl carbonate or Z(2-Br)-OSu, is a chemical reagent primarily utilized in peptide synthesis and other areas of organic chemistry. Its key function is the introduction of the 2-bromobenzyloxycarbonyl (Z(2-Br)) protecting group onto primary amino groups, a critical step in the controlled assembly of peptide chains. This document provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its use, and an exploration of its reactivity.
Chemical and Physical Properties
This compound is a white to off-white powder. It is sensitive to moisture and should be handled and stored accordingly. For long-term storage, it is recommended to keep the compound under an inert atmosphere at temperatures between 2-8°C.[1] It is classified as a dangerous good for transportation.[2][3]
Identifiers and General Properties
| Property | Value | Reference |
| CAS Number | 128611-93-8 | [2][3][4] |
| Molecular Formula | C₁₂H₁₀BrNO₅ | [2][4] |
| Molecular Weight | 328.12 g/mol | [1] |
| Appearance | Powder | [1] |
| Melting Point | 105-108°C | [1] |
| Purity (Typical) | ≥98% |
Solubility and Stability
| Property | Observation | Reference |
| Solubility | Soluble in water or 1% acetic acid. | [1] |
| Stability | Moisture sensitive. The succinimide moiety is susceptible to hydrolysis, particularly under neutral to alkaline pH conditions. | [1] |
Spectroscopic Data
Note: Experimentally determined spectra for this compound are not widely available. The following data is based on the analysis of structurally similar compounds and predicted spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the succinimide protons (a singlet around δ 2.8-2.9 ppm), the benzylic protons (a singlet around δ 5.2-5.4 ppm), and the aromatic protons of the 2-bromobenzyl group (multiplets in the aromatic region, typically δ 7.2-7.6 ppm).
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the succinimide ring (around δ 170 ppm), the carbonyl carbon of the carbonate group (around δ 151 ppm), the benzylic carbon (around δ 70 ppm), the carbons of the succinimide ring (around δ 25 ppm), and the aromatic carbons (in the δ 120-140 ppm region).
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong carbonyl stretching vibrations from the succinimide and carbonate groups, typically in the range of 1700-1820 cm⁻¹. Other significant peaks will include C-H stretching vibrations of the aromatic and aliphatic portions of the molecule, and C-O stretching bands.
Mass Spectrometry (MS)
The mass spectrum is expected to show the molecular ion peak [M]+ or adducts such as [M+H]+ or [M+Na]+. Fragmentation patterns would likely involve the loss of the succinimide group, the 2-bromobenzyl group, and carbon dioxide.
Experimental Protocols
Synthesis of this compound
A general method for the synthesis of N-(alkoxycarbonyloxy)succinimide derivatives involves the reaction of the corresponding chloroformate with N-hydroxysuccinimide in the presence of a base.
Illustrative Protocol:
-
Dissolve N-hydroxysuccinimide in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).
-
Cool the solution in an ice bath.
-
Add a base (e.g., triethylamine, pyridine) to the solution.
-
Slowly add 2-bromobenzyl chloroformate to the reaction mixture with stirring.
-
Allow the reaction to proceed at low temperature and then warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove any precipitated salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Purification by Recrystallization
Recrystallization is a common method for purifying solid organic compounds.
Illustrative Protocol:
-
Dissolve the crude this compound in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., isopropanol, ethyl acetate/hexane mixture).
-
If necessary, filter the hot solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be developed for the analysis of this compound.
Illustrative HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% trifluoroacetic acid or formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm).
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled (e.g., 25°C).
Reactivity and Applications
The primary application of this compound is in peptide synthesis as a reagent for the introduction of the 2-bromobenzyloxycarbonyl (Z(2-Br)) protecting group onto the N-terminus of amino acids or peptides. This is particularly useful as a "capping" agent to terminate unreacted amino groups during solid-phase peptide synthesis, thereby preventing the formation of deletion sequences.[5]
The reaction proceeds via nucleophilic acyl substitution, where the amino group of the peptide attacks the carbonyl carbon of the carbonate moiety, leading to the displacement of the N-hydroxysuccinimide leaving group.
General Reaction Scheme
Caption: General reaction of this compound with a primary amine.
Workflow for Use as a Capping Agent in Peptide Synthesis
Caption: Workflow for capping unreacted amines in solid-phase peptide synthesis.
Signaling Pathways
Currently, there is no scientific literature to suggest that this compound is directly involved in any biological signaling pathways. Its function is primarily as a synthetic reagent in a laboratory setting.
Conclusion
This compound is a valuable reagent for the protection of amino groups in organic synthesis, particularly in the field of peptide chemistry. Its ability to introduce the Z(2-Br) group makes it an effective capping agent to enhance the purity of synthetic peptides. While detailed experimental data on some of its properties are limited, the information provided in this guide serves as a foundational resource for its safe and effective use in research and development. It is recommended that users consult the Safety Data Sheet (SDS) provided by the supplier and perform their own characterization for critical applications.
References
Solubility Profile of N-(2-Bromobenzyloxycarbonyloxy)succinimide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of N-(2-Bromobenzyloxycarbonyloxy)succinimide, a key reagent in synthetic organic chemistry, particularly in the realm of peptide synthesis and as a protecting group for amines. While specific quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly available literature, this guide offers qualitative solubility information based on its chemical structure and common applications, alongside standardized experimental protocols for determining its solubility.
Core Compound Information
| Identifier | Value |
| IUPAC Name | 1-(((2-bromobenzyl)oxy)carbonyl)oxy)pyrrolidine-2,5-dione |
| Synonyms | 2-Bromobenzyl succinimidyl carbonate, Z(2-Br)-OSu |
| CAS Number | 128611-93-8[1][2] |
| Molecular Formula | C12H10BrNO5[1][2] |
| Molecular Weight | 328.13 g/mol [1][2] |
| Appearance | White to off-white powder |
| Melting Point | 105-108°C[3] |
Qualitative Solubility Assessment
Based on its application in solid-phase peptide synthesis (SPPS) and other organic reactions, this compound is expected to be soluble in a range of polar aprotic organic solvents. The succinimidyl ester group imparts reactivity, and the benzyloxycarbonyl moiety influences its solubility profile.
Expected Qualitative Solubility:
-
Highly Soluble: Dimethylformamide (DMF), Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), Acetone. These solvents are commonly used in peptide synthesis and for dissolving activated esters.[4][5]
-
Slightly Soluble to Insoluble: Diethyl ether, Hexanes, Toluene. These non-polar solvents are generally poor solvents for polar compounds like this compound.
-
Aqueous Solubility: One source indicates solubility in water or 1% acetic acid.[3] However, given the hydrolytic sensitivity of the succinimidyl ester, prolonged exposure to aqueous media, especially under basic conditions, would lead to degradation.
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data (e.g., in g/L or mg/mL) for this compound in common organic solvents has not been published. The following table is provided as a template for researchers to populate with experimentally determined values.
| Organic Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) |
| Dimethylformamide (DMF) | 25 | Data not available | Data not available |
| Dichloromethane (DCM) | 25 | Data not available | Data not available |
| Tetrahydrofuran (THF) | 25 | Data not available | Data not available |
| Acetonitrile (ACN) | 25 | Data not available | Data not available |
| Ethyl Acetate | 25 | Data not available | Data not available |
| Acetone | 25 | Data not available | Data not available |
Experimental Protocols for Solubility Determination
The following is a generalized protocol for determining the equilibrium solubility of a solid compound like this compound in an organic solvent.
Gravimetric Method for Solubility Determination
This method involves preparing a saturated solution, separating the undissolved solid, and determining the concentration of the solute in a known volume of the supernatant by evaporating the solvent and weighing the residue.
Materials:
-
This compound
-
Selected organic solvent (e.g., DMF, DCM)
-
Analytical balance
-
Vials with screw caps
-
Shaking incubator or magnetic stirrer
-
Syringe filters (0.2 µm, solvent-compatible)
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the organic solvent. Ensure there is a visible amount of undissolved solid.
-
Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.
-
Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.2 µm syringe filter into a pre-weighed, dry volumetric flask. This step is crucial to remove any suspended solid particles.
-
Solvent Evaporation: The solvent from the volumetric flask is removed under reduced pressure (e.g., using a rotary evaporator).
-
Mass Determination: The flask containing the dried residue is weighed. The mass of the dissolved solid is determined by subtracting the initial mass of the empty flask.
-
Calculation: The solubility is calculated in g/L by dividing the mass of the residue by the volume of the aliquot taken.
Visualization of Experimental and Logical Workflows
Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental determination of solubility.
Application in Peptide Synthesis: Amine Protection
This compound serves as a reagent for introducing the 2-bromobenzyloxycarbonyl (2-Br-Z) protecting group onto the N-terminus of an amino acid or peptide. This is a crucial step in controlling the reaction sequence during peptide synthesis.
The diagram below illustrates the logical flow of using Z(2-Br)-OSu in a standard peptide coupling cycle.
References
An In-depth Technical Guide to the Safety and Handling of N-(2-Bromobenzyloxycarbonyloxy)succinimide
This guide provides comprehensive safety and handling information for N-(2-Bromobenzyloxycarbonyloxy)succinimide, intended for researchers, scientists, and drug development professionals. The following sections detail the hazards, personal protective equipment, first aid measures, and proper disposal of this chemical.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary health hazard associated with this compound is skin sensitization.[1][2]
Hazard Statements:
Physical and Chemical Hazards:
-
No significant physical or chemical hazards have been identified.[2]
Environmental Hazards:
-
The compound is not known to be hazardous to the environment or non-degradable in wastewater treatment plants.[1][2]
Toxicological Information
There is no quantitative data available for acute toxicity (oral, dermal, inhalation), skin corrosion/irritation, serious eye damage/irritation, germ cell mutagenicity, carcinogenicity, reproductive toxicity, STOT-single exposure, or STOT-repeated exposure.[1] The primary reported symptom of exposure is an allergic skin reaction, which may include rash, itching, and swelling.[1][2]
Summary of Toxicological Data
| Endpoint | Result |
| Acute Toxicity (Oral) | No data available |
| Acute Toxicity (Dermal) | No data available |
| Acute Toxicity (Inhalation) | No data available |
| Skin Corrosion/Irritation | No data available |
| Serious Eye Damage/Irritation | No data available |
| Respiratory or Skin Sensitization | May cause an allergic skin reaction |
| Germ Cell Mutagenicity | No data available |
| Carcinogenicity | No data available |
Safe Handling and Personal Protective Equipment (PPE)
Proper handling and the use of appropriate personal protective equipment are crucial to minimize the risk of exposure and allergic reactions.
Engineering Controls:
-
Ensure adequate ventilation in the work area.[1]
Personal Protective Equipment:
| PPE Type | Specification |
| Hand Protection | Protective gloves.[1] |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles. |
| Skin and Body Protection | Long-sleeved clothing.[1] |
| Respiratory Protection | For small-scale laboratory use, a NIOSH/MSHA or European Standard EN 149:2001 approved respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced. For large-scale or emergency use, a NIOSH/MSHA or European Standard EN 136 approved respirator is recommended.[1] |
Hygiene Measures:
-
Handle in accordance with good industrial hygiene and safety practices.[1]
-
Do not eat, drink, or smoke when using this product.
-
Wash hands before breaks and after work.[1]
-
Remove and wash contaminated clothing and gloves before reuse.[1]
Experimental Workflow: Donning and Doffing PPE
Caption: Workflow for donning and doffing Personal Protective Equipment.
First-Aid Measures
In case of exposure, follow these first-aid procedures.
| Exposure Route | First-Aid Measures |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. If skin irritation or a rash occurs, seek medical advice/attention.[2] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[2] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[2] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[2] |
Note to Physician: Treat symptomatically.[1]
Logical Relationship: First-Aid Response
Caption: First-aid response to exposure.
Storage and Disposal
Proper storage and disposal are essential to maintain the chemical's stability and to comply with regulations.
Storage:
Disposal:
-
Waste from residues or unused product is classified as hazardous.[1][2]
-
Dispose of in accordance with European Directives on waste and hazardous waste, as well as local regulations.[1][2]
-
Contaminated packaging should be disposed of at a hazardous or special waste collection point.[1][2]
Accidental Release Measures
In the event of a spill, follow these procedures to minimize exposure and environmental contamination.
Personal Precautions:
Environmental Precautions:
Methods for Containment and Cleaning Up:
Experimental Workflow: Accidental Spill Response
Caption: Workflow for responding to an accidental spill.
Fire-Fighting Measures
Suitable Extinguishing Media:
Specific Hazards Arising from the Chemical:
-
Combustible material.
-
Development of hazardous combustion gases or vapors is possible in the event of a fire.
Protective Equipment for Firefighters:
-
As in any fire, wear a self-contained breathing apparatus with pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[2][5]
References
The Discovery and Synthesis of 2-Br-Z-OSu: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2-Bromobenzyloxycarbonyloxy)succinimide, commonly referred to as 2-Br-Z-OSu or Z(2-Br)-OSu, is a crucial reagent in synthetic organic chemistry, particularly in the realm of peptide synthesis and the development of novel therapeutics. Its structure incorporates a 2-bromobenzyl-based protecting group, offering distinct advantages in specific synthetic strategies. This technical guide elucidates the discovery, initial synthesis, and characterization of 2-Br-Z-OSu, providing detailed experimental protocols and quantitative data to support its application in research and development.
Introduction
The development of effective protecting groups for amines is a cornerstone of modern organic synthesis, most notably in the assembly of complex peptides and other nitrogen-containing biomolecules. The benzyloxycarbonyl (Z or Cbz) group has long been a staple in this field. The introduction of substituents onto the benzyl ring, such as a bromine atom in the ortho position, modulates the stability and cleavage conditions of the protecting group, thereby expanding the synthetic chemist's toolkit. 2-Br-Z-OSu emerges from this context as a valuable reagent for introducing the 2-bromobenzyloxycarbonyl protecting group.
Discovery and Significance
While a singular, seminal publication detailing the initial discovery of 2-Br-Z-OSu is not readily apparent in the surveyed scientific literature, its conception can be understood as a logical progression in the field of protecting group chemistry. The development of halogenated Z-group derivatives was driven by the need for protecting groups with tailored lability. The electron-withdrawing nature of the bromine atom in the ortho position is expected to influence the stability of the carbamate linkage, offering different deprotection kinetics compared to the parent Z-group. This allows for orthogonal protection strategies in the synthesis of complex molecules with multiple functional groups.
The primary application of 2-Br-Z-OSu is in peptide synthesis, where it can be used as a capping agent in solid-phase peptide synthesis (SPPS) to terminate unreacted amino groups and prevent the formation of deletion sequences.
Physicochemical Properties
A summary of the key physicochemical properties of 2-Br-Z-OSu is presented in Table 1.
| Property | Value |
| Systematic Name | This compound |
| Common Synonyms | 2-Br-Z-OSu, Z(2-Br)Osu, 2-Bromobenzyl succinimidyl carbonate |
| CAS Number | 128611-93-8 |
| Molecular Formula | C12H10BrNO5 |
| Molecular Weight | 328.12 g/mol |
| Appearance | White to off-white powder |
| Melting Point | 105-108 °C |
| Solubility | Soluble in many organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (MeCN). |
| Storage | Store in a cool, dry place, typically at 2-8 °C, protected from moisture. |
Initial Synthesis of 2-Br-Z-OSu
The synthesis of 2-Br-Z-OSu can be achieved through a two-step process, which is analogous to the preparation of other N-alkoxycarbonyloxysuccinimide reagents. The general synthetic pathway is outlined below.
Experimental Protocol: Synthesis of 2-Br-Z-OSu
Step 1: Synthesis of 2-Bromobenzyl Chloroformate
-
To a stirred solution of 2-bromobenzyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add pyridine (1.1 eq).
-
Slowly add a solution of triphosgene (0.4 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove pyridinium hydrochloride.
-
The resulting filtrate containing 2-bromobenzyl chloroformate is typically used directly in the next step without further purification.
Step 2: Synthesis of this compound (2-Br-Z-OSu)
-
To a stirred solution of N-hydroxysuccinimide (1.2 eq) in anhydrous DCM at 0 °C, add triethylamine (1.2 eq).
-
Slowly add the solution of 2-bromobenzyl chloroformate from Step 1 to this mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield 2-Br-Z-OSu as a white solid.
Characterization Data
Table 2: Predicted Spectroscopic Data for 2-Br-Z-OSu
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the 2-bromobenzyl group (multiplet, ~7.2-7.6 ppm), benzylic methylene protons (singlet, ~5.4 ppm), and succinimide methylene protons (singlet, ~2.9 ppm). |
| ¹³C NMR | Carbonyl carbons of the carbonate and succinimide groups (~150-170 ppm), aromatic carbons (~125-135 ppm), benzylic carbon (~70 ppm), and succinimide methylene carbons (~25 ppm). |
| IR (Infrared Spectroscopy) | Strong carbonyl stretching frequencies for the succinimide ester and carbonate groups (~1740-1820 cm⁻¹), and C-O stretching bands. |
| MS (Mass Spectrometry) | A molecular ion peak [M]+ or [M+H]+ corresponding to the molecular weight of 328.12 g/mol , with a characteristic isotopic pattern for a bromine-containing compound. |
Application in Peptide Synthesis: Capping Workflow
2-Br-Z-OSu is an effective capping agent in solid-phase peptide synthesis (SPPS). Capping is a critical step to permanently block unreacted amino groups on the growing peptide chain after an incomplete coupling reaction, thus preventing the formation of deletion sequences.
Experimental Protocol: Capping in SPPS
-
Following the amino acid coupling step in an automated or manual peptide synthesizer, wash the resin thoroughly with a suitable solvent (e.g., dimethylformamide - DMF).
-
Prepare a solution of 2-Br-Z-OSu (e.g., 0.5 M in DMF or N-methyl-2-pyrrolidone - NMP).
-
Add the 2-Br-Z-OSu solution to the resin, ensuring complete coverage.
-
Allow the capping reaction to proceed for a specified time (typically 5-30 minutes) at room temperature with agitation.
-
Drain the capping solution and wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.
-
Proceed with the deprotection of the N-terminal protecting group (e.g., Fmoc) of the successfully coupled peptides to continue with the next synthesis cycle.
Conclusion
2-Br-Z-OSu is a valuable reagent for the protection of amino groups, offering an alternative to traditional benzyloxycarbonyl protecting groups with potentially different deprotection characteristics. Its synthesis is straightforward, following established methodologies for similar reagents. The primary application of 2-Br-Z-OSu as a capping agent in solid-phase peptide synthesis highlights its importance in ensuring the synthesis of high-purity peptides for research, diagnostics, and therapeutic development. This guide provides a foundational understanding and practical protocols for the synthesis and application of 2-Br-Z-OSu for professionals in the chemical and pharmaceutical sciences.
Spectroscopic and Synthetic Profile of N-(2-Bromobenzyloxycarbonyloxy)succinimide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of N-(2-Bromobenzyloxycarbonyloxy)succinimide (Z(2-Br)-OSu). This reagent is a valuable tool in organic synthesis, particularly for the introduction of the 2-bromobenzyloxycarbonyl (2-Br-Z) protecting group in peptide synthesis and other areas of medicinal chemistry. Due to the limited availability of direct experimental spectra in public databases, this guide also presents predicted spectroscopic data based on the analysis of analogous compounds and functional group characteristics.
Spectroscopic Data Summary
The following tables summarize the predicted and expected spectroscopic data for this compound. These values are derived from known data for structurally similar compounds, such as N-(2-chlorobenzyloxycarbonyloxy)succinimide, and from standard correlation charts for NMR, IR, and mass spectrometry.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~7.65 | d | 1H | Ar-H |
| ~7.50 | m | 2H | Ar-H |
| ~7.35 | m | 1H | Ar-H |
| ~5.45 | s | 2H | O-CH₂-Ar |
| ~2.85 | s | 4H | -CH₂-CH₂- (Succinimide) |
| Solvent: CDCl₃. Predicted values are based on the reported spectrum of N-(2-chlorobenzyloxycarbonyloxy)succinimide and the expected influence of the bromo substituent. |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | C=O (Succinimide) |
| ~151 | C=O (Carbonate) |
| ~134 | Ar-C (quaternary) |
| ~133 | Ar-C |
| ~130 | Ar-C |
| ~128 | Ar-C |
| ~123 | Ar-C-Br |
| ~70 | O-CH₂-Ar |
| ~25 | -CH₂-CH₂- (Succinimide) |
| Solvent: CDCl₃. Predicted values are based on analogous structures and standard chemical shift ranges. |
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1815, ~1785 | Strong | C=O stretch (Succinimide, symmetric and asymmetric) |
| ~1740 | Strong | C=O stretch (Carbonate) |
| ~1210 | Strong | C-O stretch (Carbonate) |
| ~1050 | Medium | C-O stretch |
| ~750 | Strong | C-Br stretch, Ar-H out-of-plane bend |
| Sample preparation: KBr pellet or thin film. |
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 327/329 | M⁺/ (M+2)⁺ | Molecular ion peak (presence of Bromine isotope) |
| 228 | [M - C₄H₄NO₂]⁺ | |
| 183/185 | [Br-C₆H₄-CH₂]⁺ | |
| 171/173 | [Br-C₆H₄-CO]⁺ | |
| 104 | [C₆H₄-CH₂]⁺ | |
| 99 | [C₄H₅NO₂]⁺ (Succinimide) | |
| Ionization method: Electron Ionization (EI). The presence of bromine will result in characteristic isotopic patterns (¹⁹Br and ⁸¹Br in approximately 1:1 ratio). |
Experimental Protocol: Synthesis of this compound
The following protocol is adapted from a general method for the preparation of N-succinimidyl carbonates.[1] This two-step, one-pot synthesis involves the formation of 2-bromobenzyl chloroformate followed by its reaction with N-hydroxysuccinimide.
Materials:
-
2-Bromobenzyl alcohol
-
Phosgene (or a phosgene equivalent like triphosgene)
-
N-Hydroxysuccinimide
-
Potassium bicarbonate (KHCO₃)
-
Tetrahydrofuran (THF), anhydrous
-
Water, deionized
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
Formation of 2-Bromobenzyl Chloroformate:
-
In a well-ventilated fume hood, dissolve 2-bromobenzyl alcohol in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of phosgene in toluene (or a solution of triphosgene in THF) to the cooled alcohol solution with vigorous stirring. The reaction is exothermic and produces HCl gas.
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
-
Formation of this compound:
-
In a separate flask, prepare a solution of N-hydroxysuccinimide and a slight excess of potassium bicarbonate in a mixture of water and THF.
-
Cool this solution to 0 °C.
-
Slowly add the crude 2-bromobenzyl chloroformate solution from step 1 to the N-hydroxysuccinimide solution with vigorous stirring.
-
Allow the reaction to proceed at room temperature for several hours.
-
-
Work-up and Purification:
-
Separate the organic layer.
-
Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization (e.g., from an ethanol/water mixture or ethyl acetate/hexane) to yield this compound as a white solid.
-
Safety Precautions: Phosgene and its equivalents are extremely toxic and should be handled with extreme caution in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE) must be worn.
Logical Workflow for Synthesis and Analysis
The following diagram illustrates the logical workflow from starting materials to the final, characterized product.
Caption: Synthetic and analytical workflow for this compound.
References
Methodological & Application
Application Notes and Protocols for the 2-Br-Z Protection of Primary Amines using Z(2-Br)-OSu
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed protocol for the protection of primary amines using the 2-bromobenzyloxycarbonyl (Z(2-Br)) protecting group, facilitated by its N-hydroxysuccinimide (OSu) ester, Z(2-Br)-OSu. This method is particularly relevant in peptide synthesis and the development of complex organic molecules where stable amine protection is crucial.
The 2-Br-Z group offers robust protection under various conditions and is orthogonal to several other protecting groups, making it a valuable tool in multi-step synthesis.[1][2] It is particularly noted for its stability in acidic conditions, such as 50% trifluoroacetic acid (TFA), which is a common reagent in solid-phase peptide synthesis (SPPS).[1]
Introduction to the 2-Br-Z Protecting Group
The 2-bromobenzyloxycarbonyl (2-Br-Z or Z(2-Br)) group is a carbamate-type protecting group for amines. It is an analog of the more common benzyloxycarbonyl (Cbz or Z) group but with a bromine atom on the ortho position of the benzyl ring. This modification enhances the acid stability of the protecting group.
Key Features of the 2-Br-Z Group:
-
Acid Stability: The 2-Br-Z group is stable to moderately strong acids like trifluoroacetic acid (TFA), which is a significant advantage in Boc-based solid-phase peptide synthesis for protecting amino acid side chains.[1]
-
Deprotection Conditions: Cleavage of the 2-Br-Z group is typically achieved using strong acidic conditions, such as hydrogen fluoride (HF), which is often used for the final cleavage of a peptide from the resin in Boc-based SPPS.[1][3]
-
Orthogonality: The 2-Br-Z group is considered orthogonal to the Boc group, which is removed by milder acids like TFA.[4] However, its use in Fmoc chemistry is limited as it can be cleaved by piperidine, the reagent used for Fmoc deprotection.[1][3]
The use of Z(2-Br)-OSu provides a highly efficient method for introducing the 2-Br-Z group onto primary amines. The OSu ester is a good leaving group, facilitating the acylation of the amine under mild conditions.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the protection of a primary amine using Z(2-Br)-OSu.
Materials and Reagents:
-
Amine-containing substrate
-
Z(2-Br)-OSu (2-bromobenzyloxycarbonyl-N-hydroxysuccinimide ester)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF), or Acetonitrile (ACN))
-
Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))
-
Reaction vessel (round-bottom flask)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard workup reagents (e.g., aqueous HCl, aqueous NaHCO₃, brine, anhydrous Na₂SO₄)
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
Part 1: Protection of a Primary Amine with Z(2-Br)-OSu
1. Preparation of Reactants:
- Ensure all glassware is thoroughly dried to prevent hydrolysis of the Z(2-Br)-OSu reagent.
- Dissolve the primary amine-containing substrate in a minimal amount of anhydrous solvent (e.g., DCM or DMF). The concentration will depend on the solubility of the substrate.
- In a separate, dry flask, dissolve Z(2-Br)-OSu (1.1 to 1.5 equivalents relative to the primary amine) in the same anhydrous solvent. A slight excess of the protecting group reagent is recommended to drive the reaction to completion.
2. Reaction Setup:
- Place the dissolved amine-containing substrate in the reaction vessel under an inert atmosphere (nitrogen or argon).
- Add the non-nucleophilic base (e.g., DIPEA or TEA) to the reaction mixture. Typically, 2-3 equivalents relative to the amine substrate are sufficient to act as a proton scavenger.
- Slowly add the solution of Z(2-Br)-OSu to the reaction mixture with continuous stirring.
3. Reaction Conditions:
- The reaction can be performed at a temperature ranging from 0°C to room temperature (25°C). Starting the reaction at 0°C and allowing it to warm to room temperature is a common practice.
- Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting amine is consumed. Reaction times can vary from 1 to 12 hours.
4. Workup and Purification:
- Once the reaction is complete, dilute the reaction mixture with the organic solvent used for the reaction (e.g., DCM or ethyl acetate).
- Wash the organic layer sequentially with a mild acid (e.g., 1 M HCl) to remove excess base, a mild base (e.g., saturated aqueous NaHCO₃) to remove unreacted Z(2-Br)-OSu and N-hydroxysuccinimide byproduct, and finally with brine.
- Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
- The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-Br-Z protected amine.
Part 2: Deprotection of the 2-Br-Z Group
The removal of the 2-Br-Z group typically requires strong acidic conditions.
Reagents for Deprotection:
-
Method A: Hydrogen Fluoride (HF)
-
Method B: HBr in Acetic Acid
-
A solution of hydrogen bromide in acetic acid (e.g., 33% HBr in AcOH) can also be used for deprotection.[2] The reaction is typically carried out at room temperature.
-
General Deprotection Procedure (using HBr/AcOH):
-
Dissolve the 2-Br-Z protected compound in glacial acetic acid.
-
Add the HBr/AcOH solution and stir the mixture at room temperature.
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, the product can be precipitated by the addition of cold diethyl ether and collected by filtration.
Data Presentation
Table 1: Reaction Conditions for 2-Br-Z Protection of Primary Amines
| Parameter | Recommended Conditions |
| Reagent | Z(2-Br)-OSu |
| Equivalents | 1.1 - 1.5 equivalents |
| Solvent | Anhydrous DCM, DMF, or ACN |
| Base | DIPEA or TEA (2-3 equivalents) |
| Temperature | 0°C to Room Temperature |
| Reaction Time | 1 - 12 hours (monitor by TLC/HPLC) |
| Workup | Aqueous acid/base washes |
| Purification | Silica gel column chromatography |
Table 2: Deprotection Conditions for the 2-Br-Z Group
| Method | Reagents | Typical Conditions | Notes |
| A | Liquid Hydrogen Fluoride (HF) | 0°C, with scavenger (e.g., anisole) | Highly effective but requires specialized equipment and handling procedures.[1][3] |
| B | Hydrogen Bromide in Acetic Acid (HBr/AcOH) | Room Temperature | A common alternative to HF.[2] |
Mandatory Visualizations
Caption: Experimental workflow for the 2-Br-Z protection of a primary amine.
Caption: Deprotection pathways for the 2-Br-Z group.
References
Application of N-(2-Bromobenzyloxycarbonyloxy)succinimide in Solid-Phase Peptide Synthesis: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the efficient construction of complex polypeptide chains. The strategic use of protecting groups is fundamental to the success of SPPS, preventing unwanted side reactions and ensuring the fidelity of the final peptide sequence. Among the various protecting groups, the 2-bromobenzyloxycarbonyl (2-Br-Z) group offers specific advantages in certain synthetic strategies. This document provides detailed application notes and protocols for the use of N-(2-Bromobenzyloxycarbonyloxy)succinimide as a reagent for the introduction of the 2-Br-Z protecting group in SPPS workflows.
The 2-Br-Z group is a derivative of the classical benzyloxycarbonyl (Z or Cbz) group. The introduction of a bromine atom on the phenyl ring modifies the lability of the protecting group, making it more resistant to certain acidic conditions compared to the standard Z group, while still being removable under strong acidolysis, such as with hydrogen fluoride (HF). This characteristic makes it particularly suitable for use in Boc-based SPPS strategies for the protection of nucleophilic side chains, such as the hydroxyl group of tyrosine.
Key Applications
The primary application of this compound in SPPS is for the protection of amino acid side chains, most notably for tyrosine. The resulting 2-Br-Z protected amino acid, for instance, Boc-Tyr(2-Br-Z)-OH, can then be incorporated into a peptide sequence using standard Boc-SPPS protocols.
Advantages of the 2-Br-Z Protecting Group:
-
Enhanced Acid Stability: The electron-withdrawing nature of the bromine atom increases the stability of the carbamate linkage to moderately acidic conditions, such as the trifluoroacetic acid (TFA) solutions used for the removal of the Nα-Boc group during SPPS cycles.
-
Orthogonality in Boc-SPPS: It provides a semi-orthogonal protecting group strategy within the Boc/Bzl framework. While the Nα-Boc group is removed with moderate acid (e.g., 50% TFA in DCM), the 2-Br-Z group remains intact and is cleaved during the final deprotection and cleavage from the resin using strong acids like HF.
-
Reduced Side Reactions: Protection of the tyrosine hydroxyl group prevents potential side reactions such as O-acylation during coupling steps.
Experimental Protocols
Protocol 1: Synthesis of Boc-L-Tyrosine(2-Br-Z)-OH
This protocol describes the synthesis of the protected amino acid building block required for incorporation into SPPS.
Materials:
-
Boc-L-Tyrosine
-
This compound
-
Sodium bicarbonate (NaHCO₃) or other suitable base
-
Dioxane and Water (or other suitable solvent system)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve Boc-L-Tyrosine in a 1:1 mixture of dioxane and water containing two equivalents of sodium bicarbonate.
-
Add a solution of this compound (1.1 equivalents) in dioxane dropwise to the stirring solution of Boc-L-Tyrosine at room temperature.
-
Allow the reaction to stir overnight at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, acidify the reaction mixture to pH 2-3 with 1 M HCl.
-
Extract the product into ethyl acetate (3 x volumes).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield Boc-L-Tyrosine(2-Br-Z)-OH.
Workflow for Synthesis of Boc-L-Tyrosine(2-Br-Z)-OH
Application Notes and Protocols for N-(2-Bromobenzyloxycarbonyloxy)succinimide in Boc-Based Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In solid-phase peptide synthesis (SPPS) utilizing tert-butyloxycarbonyl (Boc) chemistry, the strategic use of protecting groups and capping agents is paramount for the synthesis of high-purity peptides. N-(2-Bromobenzyloxycarbonyloxy)succinimide, also known as 2-bromobenzyl succinimidyl carbonate or Z(2-Br)-OSu, is a valuable reagent for this purpose. It serves two primary functions: as a reagent for introducing the 2-bromobenzyloxycarbonyl (2-Br-Z) side-chain protecting group, particularly for tyrosine, and as an effective capping agent to terminate unreacted amino groups during peptide chain elongation, thereby preventing the formation of deletion sequences.
The 2-Br-Z group is stable to the moderately acidic conditions required for the removal of the temporary Nα-Boc group (e.g., trifluoroacetic acid, TFA), ensuring the integrity of the side-chain protection throughout the synthesis.[1][2][3] This semi-permanent protecting group is typically removed during the final cleavage of the peptide from the resin using strong acids such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[1][2]
As a capping agent, the succinimidyl ester moiety of Z(2-Br)-OSu allows for a rapid and efficient reaction with unreacted N-terminal amines after a coupling step. This permanently blocks these reactive sites, preventing them from participating in subsequent coupling cycles. The analogous N-(2-chlorobenzyloxycarbonyloxy)succinimide has been shown to be a highly effective capping agent in both Boc and Fmoc chemistries, with capping cycles as short as 5 minutes.[4]
These application notes provide detailed protocols for the synthesis of this compound and its application in Boc-based peptide synthesis, both as a side-chain protecting group for tyrosine and as a capping agent.
Data Presentation
Table 1: Comparison of Side-Chain Protecting Groups for Tyrosine in Boc-SPPS
| Protecting Group | Abbreviation | Stability to Boc Deprotection (TFA) | Cleavage Conditions | Key Features |
| 2-Bromobenzyloxycarbonyl | 2-Br-Z | Stable[1][2][3] | HF, TFMSA, TMSOTf, Piperidine in DMF[1][2] | Good stability for long peptide synthesis. |
| Benzyl | Bzl | Partially labile | HF | Can lead to side products during cleavage. |
| 2,6-Dichlorobenzyl | 2,6-Cl₂Bzl | Stable | HF | High acid stability. |
Table 2: Comparison of Capping Agents in SPPS
| Capping Agent | Typical Reagents | Reaction Time | Efficiency | Notes |
| Acetic Anhydride | Acetic Anhydride, Pyridine or DIEA in DMF | 15-30 min[5] | High | Standard, widely used method.[5] |
| N-(2-Chlorobenzyloxycarbonyloxy)succinimide | Z(2-Cl)-OSu in DMF | ~5 min[4] | Very High | Rapid and effective for automated synthesis.[4] |
| This compound (Predicted) | Z(2-Br)-OSu in DMF | ~5-10 min | High | Expected to have similar reactivity to the chloro-analog. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on established methods for the synthesis of similar chloroformates and their subsequent reaction with N-hydroxysuccinimide.
Part A: Synthesis of 2-Bromobenzyl Chloroformate
-
Reaction: 2-Bromobenzyl alcohol + Phosgene → 2-Bromobenzyl chloroformate
-
Procedure:
-
In a well-ventilated fume hood, a solution of 2-bromobenzyl alcohol in an anhydrous solvent (e.g., dioxane or toluene) is added dropwise to a stirred, cooled solution of excess phosgene in toluene.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The solvent and excess phosgene are carefully removed by distillation under reduced pressure.
-
The crude 2-bromobenzyl chloroformate can be purified by recrystallization from hexane at low temperatures.
-
Part B: Synthesis of this compound
-
Reaction: 2-Bromobenzyl chloroformate + N-Hydroxysuccinimide → this compound
-
Procedure:
-
N-Hydroxysuccinimide is dissolved in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile) containing a base (e.g., triethylamine or pyridine) at 0°C.
-
A solution of 2-bromobenzyl chloroformate in the same solvent is added dropwise to the stirred solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The reaction mixture is washed with water, dilute acid, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The product can be purified by recrystallization.
-
Protocol 2: Introduction of the 2-Br-Z Protecting Group onto Tyrosine
This protocol describes the synthesis of Boc-Tyr(2-Br-Z)-OH.
-
Procedure:
-
Dissolve Boc-Tyr-OH in a suitable solvent such as methanol.
-
Add a base, for example, sodium methoxide solution, to deprotonate the phenolic hydroxyl group.
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature for several hours.
-
Monitor the reaction progress by a suitable method (e.g., TLC or HPLC).
-
Upon completion, the product is isolated and purified.
-
Protocol 3: Capping of Unreacted Amino Groups in Boc-SPPS
This representative protocol is based on the use of the analogous chloro-compound and standard capping procedures.
-
Procedure:
-
Following the amino acid coupling step and subsequent washes with DMF, drain the solvent from the peptide-resin.
-
Prepare a capping solution of this compound (e.g., 0.5 M) in DMF.
-
Add the capping solution to the peptide-resin, ensuring the resin is fully submerged.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the capping solution and wash the resin thoroughly with DMF (3-5 times) to remove any unreacted capping reagent and byproducts.
-
Proceed to the Nα-Boc deprotection step for the next cycle.
-
Protocol 4: Cleavage of the 2-Br-Z Group and Peptide from the Resin
The 2-Br-Z group is removed during the final cleavage step using strong acids.
-
HF Cleavage:
-
Place the dried peptide-resin in a suitable HF cleavage apparatus.
-
Add appropriate scavengers (e.g., anisole, p-cresol).
-
Cool the vessel and condense anhydrous HF into it.
-
Stir the mixture at 0°C for the recommended time (typically 1-2 hours).
-
Evaporate the HF under a stream of nitrogen.
-
Precipitate the crude peptide with cold diethyl ether.
-
-
TFMSA Cleavage:
-
Suspend the dried peptide-resin in TFA in a reaction vessel.
-
Add scavengers (e.g., thioanisole, ethanedithiol).
-
Cool the mixture in an ice bath.
-
Slowly add TFMSA to the stirred mixture.
-
Allow the reaction to proceed at room temperature for the recommended time.
-
Precipitate the crude peptide with cold diethyl ether.
-
Visualizations
Caption: General workflow for Boc-based solid-phase peptide synthesis incorporating an optional capping step.
Caption: Capping of an unreacted N-terminus with Z(2-Br)-OSu.
Caption: Orthogonality of Boc and side-chain protecting group cleavage in Boc-SPPS.
References
Application Notes and Protocols for the Coupling of 2-Bromo-Z-Amino Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental conditions for the coupling of 2-Bromo-N-carbobenzyloxy (Z)-amino acids in peptide synthesis. The introduction of a bromine atom at the α-carbon of an amino acid offers unique opportunities for the synthesis of peptidomimetics and for introducing conformational constraints. However, the steric hindrance and potential for side reactions associated with the α-bromo substituent necessitate careful optimization of coupling conditions. This document outlines recommended protocols, a comparison of coupling reagents, and potential side reactions to consider.
Introduction
2-Bromo-Z-amino acids are valuable building blocks in synthetic peptide chemistry. The presence of the α-bromo group can serve as a handle for further chemical modifications or to enforce specific backbone dihedral angles, thereby influencing the peptide's secondary structure and biological activity. The Z-protecting group (carbobenzyloxy) is a commonly used urethane-type protecting group in solution-phase peptide synthesis, removable by hydrogenolysis.
The primary challenge in coupling these amino acids lies in overcoming the steric bulk of the bromine atom, which can significantly slow down the reaction rate and increase the risk of side reactions such as racemization. Therefore, the choice of coupling reagent and reaction conditions is critical for achieving high yields and maintaining the stereochemical integrity of the product.
Comparative Data of Coupling Reagents
The selection of an appropriate coupling reagent is paramount for the successful incorporation of sterically hindered amino acids like 2-bromo-Z-amino acids. While standard carbodiimide reagents can be employed, more potent onium salt-based reagents are often preferred to achieve higher yields and faster reaction times. Below is a summary of commonly used coupling reagents with their recommended conditions for coupling 2-bromo-Z-amino acids, based on protocols for sterically hindered amino acids.
| Coupling Reagent | Reagent Type | Activator/Additive | Base (equiv.) | Solvent | Typical Reaction Time | Typical Yield (%) | Notes |
| HBTU | Aminium Salt | HOBt (1.1) | DIPEA (2.0) | DMF | 2 - 4 hours | 70-85 | A reliable and commonly used reagent. |
| HATU | Aminium Salt | None | DIPEA (2.0) / Collidine (2.0) | DMF, NMP | 1 - 3 hours | 80-95 | Highly reactive, recommended for very hindered couplings. Reduces racemization. |
| PyBOP | Phosphonium Salt | None | DIPEA (2.0) | DMF, DCM | 2 - 5 hours | 75-90 | Good for minimizing racemization. Byproducts are less hazardous than those from BOP. |
| EDC | Carbodiimide | HOBt (1.1) | DIPEA (2.0) | DCM, DMF | 4 - 12 hours | 60-80 | A cost-effective but generally slower option. |
| COMU | Aminium Salt | None | DIPEA (2.0) | DMF | 1 - 3 hours | 85-95 | High coupling efficiency and a better safety profile than HOBt/HOAt-based reagents. |
Note: Yields are estimates based on couplings of sterically hindered amino acids and may vary depending on the specific 2-bromo-Z-amino acid and the coupling partner.
Experimental Protocols
The following are detailed protocols for the solution-phase coupling of 2-bromo-Z-amino acids.
Protocol 1: General Coupling Procedure using HBTU/HOBt
This protocol is a standard and robust method for the coupling of 2-bromo-Z-amino acids.
Materials:
-
2-Bromo-Z-amino acid (e.g., 2-Bromo-Z-Alanine)
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Anhydrous DCM (Dichloromethane)
-
Saturated aqueous NaHCO₃ solution
-
1 N HCl solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
In a round-bottom flask, dissolve the 2-bromo-Z-amino acid (1.0 eq), HBTU (1.05 eq), and HOBt (1.1 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (2.5 eq) dropwise to the solution while stirring.
-
In a separate flask, dissolve the amino acid ester hydrochloride (1.0 eq) in anhydrous DMF and add DIPEA (1.0 eq) to neutralize the salt.
-
Add the neutralized amino acid ester solution to the activated 2-bromo-Z-amino acid solution at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: High-Efficiency Coupling using HATU
This protocol is recommended for particularly challenging couplings or when minimizing racemization is critical.
Materials:
-
2-Bromo-Z-amino acid
-
Amino acid ester
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA or 2,4,6-Collidine
-
Anhydrous DMF or NMP (N-Methyl-2-pyrrolidone)
-
Standard workup reagents (as in Protocol 1)
Procedure:
-
Combine the 2-bromo-Z-amino acid (1.0 eq) and the amino acid ester (1.0 eq) in a round-bottom flask.
-
Dissolve the mixture in anhydrous DMF.
-
Add HATU (1.1 eq) to the solution.
-
Add DIPEA or 2,4,6-collidine (2.0 eq) to the reaction mixture at room temperature.
-
Stir the reaction for 1-3 hours, monitoring by TLC.
-
Upon completion, perform an aqueous workup as described in Protocol 1.
-
Purify the product by flash chromatography.
Visualizations
General Reaction Scheme
Caption: General scheme for the coupling of a 2-Bromo-Z-amino acid.
Experimental Workflow
Caption: Workflow for solution-phase coupling of 2-Bromo-Z-amino acids.
Potential Side Reactions and Mitigation Strategies
Several side reactions can occur during the coupling of 2-bromo-Z-amino acids. Awareness of these potential issues is crucial for optimizing the reaction and obtaining a pure product.
-
Racemization: The electron-withdrawing nature of the bromine atom can increase the acidity of the α-proton, making the activated amino acid more susceptible to racemization, especially in the presence of a base.
-
Mitigation:
-
Use a hindered, non-nucleophilic base such as DIPEA or 2,4,6-collidine.
-
Employ coupling reagents known to suppress racemization, such as HATU or PyBOP.
-
Keep reaction times as short as possible and maintain low temperatures during the activation step.
-
-
-
Nucleophilic Substitution of Bromine: The bromine atom is a leaving group and could potentially be displaced by nucleophiles present in the reaction mixture, although this is generally less favorable than the desired amide bond formation.
-
Mitigation:
-
Use of non-nucleophilic bases is crucial.
-
Avoid prolonged reaction times at elevated temperatures.
-
-
-
Formation of N-acylurea: When using carbodiimide reagents like EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is a common byproduct that can be difficult to remove.
-
Mitigation:
-
The addition of HOBt or OxymaPure traps the O-acylisourea intermediate to form a more stable active ester, minimizing N-acylurea formation.
-
-
Conclusion
The successful coupling of 2-bromo-Z-amino acids is achievable with careful selection of reagents and optimization of reaction conditions. The use of potent coupling reagents such as HATU or COMU, in conjunction with a hindered base like DIPEA, is recommended to overcome the steric hindrance of the α-bromo substituent and to minimize side reactions, particularly racemization. The protocols and data presented in these application notes provide a solid foundation for researchers to incorporate these valuable and unique building blocks into their peptide synthesis strategies.
Application Notes and Protocols for N-(2-Bromobenzyloxycarbonyloxy)succinimide in Lysine Side Chain Protection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of N-(2-Bromobenzyloxycarbonyloxy)succinimide for the protection of lysine side chains in peptide synthesis. This reagent, also known as 2-Bromobenzyl succinimidyl carbonate or Z(2-Br)-OSu, is a valuable tool for the introduction of the 2-bromobenzyloxycarbonyl (2-Br-Z) protecting group.
Introduction
In solid-phase peptide synthesis (SPPS), the protection of reactive amino acid side chains is crucial to prevent unwanted side reactions and ensure the correct peptide sequence is assembled. The ε-amino group of lysine is highly nucleophilic and requires a robust protecting group that is stable throughout the synthesis and can be removed under specific conditions. The 2-bromobenzyloxycarbonyl (2-Br-Z) group is a benzyl-based protecting group that offers stability to the mildly basic conditions used for Fmoc group removal, making it suitable for Fmoc-based SPPS strategies. It is typically removed at the final cleavage step using strong acidic conditions, similar to those employed in Boc-based SPPS. This compound is an activated N-hydroxysuccinimide (NHS) ester that facilitates the efficient acylation of the lysine side-chain amine.
Principle of Lysine Side Chain Protection
The protection of the lysine ε-amino group with this compound proceeds via a nucleophilic acyl substitution reaction. The primary amine of the lysine side chain attacks the electrophilic carbonyl carbon of the NHS ester, leading to the formation of a stable carbamate linkage and the release of N-hydroxysuccinimide as a byproduct.
Caption: Chemical reaction for lysine side chain protection.
Application Notes
Compatibility and Orthogonality
The 2-Br-Z protecting group is highly compatible with Fmoc-based solid-phase peptide synthesis. It is stable to the repetitive treatments with piperidine used to remove the N-terminal Fmoc group. This orthogonality allows for the selective deprotection of the N-terminus for chain elongation without affecting the lysine side-chain protection. However, the 2-Br-Z group is labile to strong acids such as hydrogen fluoride (HF), trifluoromethanesulfonic acid (TFMSA), and hydrogen bromide in acetic acid (HBr/AcOH). Therefore, it is not suitable for Boc-based SPPS where the N-terminal Boc group is removed with trifluoroacetic acid (TFA), as premature partial deprotection of the 2-Br-Z group may occur.
Deprotection of the 2-Br-Z Group
The removal of the 2-Br-Z group is typically performed concurrently with the cleavage of the peptide from the resin in the final step of the synthesis. Strong acids cleave the carbamate bond, releasing the free amine on the lysine side chain. The cleavage cocktail usually contains scavengers to trap the reactive carbocations generated during the deprotection process, thereby preventing side reactions with sensitive amino acid residues such as tryptophan, methionine, and tyrosine.
Experimental Protocols
Protocol for the Protection of Lysine Side Chains on Solid Support
This protocol is adapted from a standard procedure for capping unreacted amines using a related chloro-substituted reagent and is expected to be effective for the protection of the lysine ε-amino group.[1]
Materials:
-
Peptide-resin with a free lysine ε-amino group
-
This compound (Z(2-Br)-OSu)
-
N,N-Diisopropylethylamine (DIEA)
-
N-Methylpyrrolidone (NMP)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Reaction vessel for solid-phase synthesis
Procedure:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Wash the resin three times with DCM.
-
Prepare a 0.2 M solution of this compound in a 1:1 (v/v) mixture of NMP and DCM.
-
Add 4 equivalents of the this compound solution (relative to the resin loading) to the reaction vessel.
-
Add 4 equivalents of DIEA to the reaction vessel.
-
Agitate the mixture at room temperature for 1-2 hours. The reaction time may need to be optimized.
-
Monitor the completion of the reaction using a qualitative test such as the Kaiser test. A negative result (yellow beads) indicates complete protection of the primary amine.
-
Once the reaction is complete, drain the reaction solution.
-
Wash the resin thoroughly three times with DCM, followed by three times with DMF, and finally three times with DCM.
-
Dry the resin under vacuum. The resin is now ready for the next step in the peptide synthesis.
Protocol for the Deprotection of the 2-Br-Z Group and Cleavage from the Resin
This protocol describes a "low-high" trifluoromethanesulfonic acid (TFMSA) cleavage procedure, which is effective for removing benzyl-based protecting groups like 2-Br-Z while minimizing side reactions.[2]
Materials:
-
Peptide-resin with Lys(2-Br-Z)
-
Trifluoromethanesulfonic acid (TFMSA)
-
Trifluoroacetic acid (TFA)
-
m-Cresol
-
Dimethyl sulfide (DMS)
-
1,2-Ethanedithiol (EDT) (if the peptide contains tryptophan)
-
Cold diethyl ether
-
Reaction vessel resistant to strong acids
-
Sintered glass funnel
Procedure:
Low TFMSA Step:
-
Place the dried peptide-resin (e.g., 250 mg) in a suitable reaction vessel with a stir bar.
-
Cool the vessel in an ice bath to 0-5 °C.
-
Add the cleavage cocktail: 250 µL of m-cresol, 750 µL of DMS, and 1.25 mL of TFA.
-
If the peptide contains Trp, add 50 µL of EDT.
-
Slowly add 250 µL of TFMSA dropwise to the stirred reaction mixture, ensuring the temperature remains between 0 °C and 5 °C.
-
Continue stirring the mixture in the ice bath for 3 hours.
-
Filter the resin using a sintered glass funnel and wash it with several volumes of cold diethyl ether.
-
Suction dry the resin.
High TFMSA Step (if required for complete cleavage from certain resins):
-
Return the resin to the reaction vessel.
-
Add scavengers as in the low TFMSA step.
-
Cool the vessel in an ice bath.
-
Slowly add the required volume of TFMSA (typically in a higher concentration in TFA).
-
Stir at 0-5 °C for 1-2 hours.
-
Filter the resin and wash with a small amount of TFA.
-
Combine the filtrates and precipitate the crude peptide by adding 8-10 volumes of cold diethyl ether.
-
Isolate the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers.
-
Dry the crude peptide under vacuum.
Quantitative Data Summary
The following table summarizes the typical reaction conditions and expected outcomes for the protection and deprotection of lysine side chains using the 2-Br-Z group. Specific yields may vary depending on the peptide sequence and reaction scale.
| Parameter | Protection of Lysine Side Chain | Deprotection of 2-Br-Z Group |
| Reagent | This compound | Trifluoromethanesulfonic acid (TFMSA) |
| Stoichiometry | 4 equivalents (relative to lysine) | N/A (cleavage cocktail) |
| Solvent | 1:1 NMP/DCM | TFA, DMS |
| Base | 4 equivalents DIEA | N/A |
| Temperature | Room Temperature | 0-5 °C |
| Reaction Time | 1-2 hours | 3 hours (Low TFMSA) |
| Monitoring | Kaiser Test | N/A |
| Expected Yield | >95% (on-resin conversion) | >90% (crude peptide recovery) |
| Scavengers | N/A | m-cresol, DMS, EDT (for Trp) |
Experimental Workflow
Caption: Workflow for Lys(2-Br-Z) incorporation and deprotection.
References
Application Notes: N-(2-Bromobenzyloxycarbonyloxy)succinimide for Tyrosine Side Chain Protection
Introduction
In solid-phase peptide synthesis (SPPS), the functional side chains of amino acids must be protected to prevent undesirable side reactions during the coupling process. The choice of a suitable protecting group is critical for the synthesis of high-purity peptides. N-(2-Bromobenzyloxycarbonyloxy)succinimide is a reagent used to introduce the 2-Bromobenzyloxycarbonyl (2-BrZ or Z(2-Br)) protecting group onto the phenolic hydroxyl side chain of tyrosine. The 2-BrZ group offers specific advantages, particularly in Boc-based synthesis strategies, due to its stability in moderately acidic conditions and its clean removal under strong acidolysis.
This document provides detailed application notes, protocols, and comparative data for the use of this compound for tyrosine side chain protection in peptide synthesis.
Chemical and Physical Properties
This compound, also known as 2-Bromobenzyl succinimidyl carbonate or Z(2-Br)-OSu, is the activated reagent for introducing the 2-BrZ protecting group.[1]
| Property | Value | Reference(s) |
| CAS Number | 128611-93-8 | [1] |
| Molecular Formula | C₁₂H₁₀BrNO₅ | [1] |
| Molecular Weight | 328.13 g/mol | [1] |
| Synonyms | 2-Bromobenzyl succinimidyl carbonate, Z(2-Br)-OSu | [1] |
| Purity | Typically ≥98% | [2] |
Application in Peptide Synthesis
The 2-BrZ group is primarily utilized as a side-chain protecting group for tyrosine in Boc-based SPPS. Its stability and deprotection characteristics determine its suitability for different synthesis strategies.
-
Boc-SPPS Compatibility : The 2-BrZ group is stable to the repetitive treatments with trifluoroacetic acid (TFA) used for the removal of the Nα-Boc group.[3][4] This makes it a robust choice for synthesizing long peptides where a tyrosine residue is located early in the sequence.[4]
-
Fmoc-SPPS Compatibility : The use of the 2-BrZ group in Fmoc-SPPS is limited.[3] The group is labile to the piperidine solutions used for Nα-Fmoc deprotection, leading to premature deprotection of the tyrosine side chain.[3][4] Therefore, its application in Fmoc chemistry is generally restricted to the synthesis of short to medium-sized peptides or for introducing a tyrosine residue near the N-terminus.[3]
Stability and Deprotection
The key to the utility of any protecting group is its orthogonal stability relative to the Nα-protecting group and its efficient removal at the final cleavage step.
| Condition | Stability of Tyr(2-BrZ) | Comments | Reference(s) |
| 50% TFA in DCM | Stable | Allows for repetitive Nα-Boc group removal without significant loss of the side-chain protection. | [3] |
| 20% Piperidine in DMF | Labile | The group is removed by piperidine, limiting its use in standard Fmoc-SPPS protocols. | [3][4] |
| HF (Hydrogen Fluoride) | Cleaved | Standard final cleavage and deprotection condition in Boc-SPPS. | [3][4] |
| TFMSA (Trifluoromethanesulfonic acid) | Cleaved | An alternative strong acid for final cleavage from the resin. | [3][4] |
| HBr in Acetic Acid | Cleaved | Another strong acid cleavage condition compatible with the 2-BrZ group. | [3] |
| TMSOTf (Trimethylsilyl trifluoromethanesulfonate) | Cleaved | A strong silylating agent used for final deprotection. | [4] |
Comparison with Other Tyrosine Protecting Groups
The selection of a protecting group depends on the overall synthesis strategy (Boc vs. Fmoc) and the desired properties of the final peptide.
| Derivative | Nα-Strategy | Side-Chain Stability to Nα-Deprotection | Final Cleavage Conditions | Reference(s) |
| Tyr(2-BrZ) | Boc | Stable to 50% TFA | HF, TFMSA, HBr | [3][4] |
| Tyr(Bzl) | Boc/Fmoc | Partially removed by TFA | HF, Strong Acid | [3] |
| Tyr(2,6-Cl₂Bzl) | Boc | High stability to 50% TFA | HF, TMSOTf | [3] |
| Tyr(tBu) | Fmoc | Stable to Piperidine | TFA | [3][5] |
Experimental Protocols
Protocol 1: Protection of Nα-Boc-Tyrosine with this compound
This protocol describes the general procedure for attaching the 2-BrZ group to the side chain of Nα-Boc-protected L-tyrosine.
Materials:
-
Nα-Boc-L-Tyrosine
-
This compound (Z(2-Br)-OSu)
-
Sodium bicarbonate (NaHCO₃) or another suitable base (e.g., triethylamine)
-
Solvent: Dioxane/Water mixture or Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolution : Dissolve Nα-Boc-L-Tyrosine in a suitable solvent mixture (e.g., 1:1 Dioxane/Water). Add sodium bicarbonate (approx. 2.0 equivalents) to deprotonate the phenolic hydroxyl and carboxylic acid groups.
-
Reagent Addition : In a separate flask, dissolve this compound (1.0-1.2 equivalents) in the same solvent.
-
Reaction : Add the Z(2-Br)-OSu solution dropwise to the Boc-Tyr solution at room temperature with vigorous stirring.
-
Monitoring : Allow the reaction to proceed for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup : Once the reaction is complete, acidify the mixture to pH ~2-3 with a suitable acid (e.g., 1N HCl) and extract the product into ethyl acetate.
-
Washing : Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration : Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : The crude product, Boc-Tyr(2-BrZ)-OH, can be purified by crystallization or column chromatography if necessary.
Caption: Synthesis of Boc-Tyr(2-BrZ)-OH.
Protocol 2: Standard Cycle for Boc-SPPS using Boc-Tyr(2-BrZ)-OH
This protocol outlines a single coupling cycle in a manual Boc-based solid-phase peptide synthesis.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-Tyr(2-BrZ)-OH
-
Coupling reagents: e.g., HBTU/HOBt or DIC/HOBt
-
Base: N,N-Diisopropylethylamine (DIEA)
-
Solvent: N,N-Dimethylformamide (DMF)
-
Deprotection solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
-
Neutralization solution: 10% DIEA in DCM
-
DCM for washing
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling : Swell the peptide-resin in DCM for 20-30 minutes.
-
Boc Deprotection :
-
Treat the resin with 50% TFA in DCM for 1-2 minutes.
-
Drain the solution.
-
Treat the resin again with 50% TFA in DCM for 20-30 minutes.
-
-
Washing : Wash the resin thoroughly with DCM (3-5 times) followed by DMF (3-5 times).
-
Neutralization : Treat the resin with 10% DIEA in DCM (2 times for 2 minutes each) to neutralize the ammonium salt. Wash again with DCM and DMF.
-
Amino Acid Activation : In a separate vessel, pre-activate Boc-Tyr(2-BrZ)-OH (3-4 equivalents) with coupling reagents (e.g., HBTU/HOBt) and DIEA in DMF for 5-10 minutes.
-
Coupling : Add the activated amino acid solution to the resin. Agitate for 1-2 hours.
-
Washing : Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents.
-
Monitoring (Optional) : Perform a Kaiser test to confirm the completion of the coupling reaction (should be negative). If the test is positive, repeat the coupling step.
Caption: Workflow for a single Boc-SPPS cycle.
Protocol 3: Final Cleavage and Deprotection of the 2-BrZ Group
This protocol describes the final step to cleave the synthesized peptide from the resin and remove the 2-BrZ side-chain protecting group.
Materials:
-
Peptide-resin (fully synthesized)
-
Cleavage Reagent: Anhydrous Hydrogen Fluoride (HF)
-
Scavenger: Anisole or p-cresol
-
HF cleavage apparatus
-
Cold diethyl ether
-
Centrifuge and tubes
-
Lyophilizer
Procedure: CAUTION: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed by trained personnel in a specialized, well-ventilated fume hood using a dedicated HF apparatus.
-
Preparation : Dry the peptide-resin thoroughly under high vacuum. Place the dried resin in the reaction vessel of the HF apparatus.
-
Scavenger Addition : Add a scavenger such as anisole or p-cresol (typically 1.0 mL per gram of resin) to the reaction vessel.
-
HF Cleavage : Cool the reaction vessel to -5 to 0°C. Condense anhydrous HF into the vessel (approximately 10 mL per gram of resin).
-
Reaction : Stir the mixture at 0°C for 1-2 hours.
-
HF Removal : After the reaction is complete, remove the HF by evaporation under a stream of nitrogen, followed by high vacuum.
-
Peptide Precipitation : Wash the resin residue with cold diethyl ether to precipitate the crude peptide.
-
Isolation : Collect the precipitated peptide by filtration or centrifugation. Wash several times with cold diethyl ether to remove scavengers and cleavage byproducts.
-
Extraction and Lyophilization : Dissolve the crude peptide in a suitable aqueous buffer (e.g., 10% acetic acid) and lyophilize to obtain a dry powder.
-
Purification : Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Caption: Final cleavage and deprotection workflow.
References
Application Notes and Protocols for N-(2-Bromobenzyloxycarbonyloxy)succinimide in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the use of N-(2-Bromobenzyloxycarbonyloxy)succinimide, a reagent for the introduction of the 2-bromobenzyloxycarbonyl (2-Br-Z) protecting group onto primary and secondary amines. The 2-Br-Z group is a valuable tool in multi-step organic synthesis, particularly in the fields of peptide synthesis and drug development, offering distinct deprotection conditions compared to other common amine protecting groups.
Introduction to this compound
This compound, also known as Z(2-Br)-OSu, is an N-hydroxysuccinimide (NHS) ester-activated carbamate. It serves as an efficient electrophilic reagent for the protection of amine functionalities. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of the succinimidyl ester, leading to the formation of a stable carbamate and the release of N-hydroxysuccinimide (NHS) as a byproduct. The 2-bromobenzyl moiety provides stability under various reaction conditions and can be selectively removed, offering orthogonality in complex synthetic strategies.
Reaction Profile and Mechanism
The protection of an amine with this compound is a straightforward and high-yielding transformation. The general reaction scheme is as follows:
The reaction is typically carried out in the presence of a mild base to neutralize the liberated N-hydroxysuccinimide and any trace acids. The choice of solvent and base depends on the solubility and reactivity of the amine substrate.
Experimental Protocols
General Protocol for the Protection of a Primary Amine
This protocol describes a general procedure for the protection of a primary amine using this compound.
Materials:
-
Primary amine (1.0 equiv)
-
This compound (1.05 - 1.2 equiv)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), or N,N-Dimethylformamide (DMF))
-
Base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA), or Sodium bicarbonate (NaHCO₃)) (1.1 - 1.5 equiv)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., Ethyl acetate (EtOAc), Dichloromethane (DCM))
Procedure:
-
Reaction Setup: Dissolve the primary amine (1.0 equiv) in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add the base (1.1 - 1.5 equiv) to the solution and stir for 5-10 minutes at room temperature.
-
Reagent Addition: Add this compound (1.05 - 1.2 equiv) portion-wise to the stirred solution.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 1-4 hours).
-
Quenching: Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Aqueous Work-up:
-
Transfer the mixture to a separatory funnel.
-
If the reaction solvent is water-miscible, dilute the mixture with a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x). This removes the N-hydroxysuccinimide byproduct and any remaining base.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude 2-Br-Z protected amine.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure product.
Deprotection of the 2-Bromobenzyloxycarbonyl (2-Br-Z) Group
The 2-Br-Z group can be removed under conditions similar to those used for the standard benzyloxycarbonyl (Cbz) group.
Materials:
-
2-Br-Z protected amine
-
Palladium on carbon (Pd/C, 5-10 mol%)
-
Solvent (e.g., Methanol (MeOH), Ethanol (EtOH), Ethyl acetate (EtOAc))
-
Hydrogen source (e.g., H₂ gas balloon or Parr hydrogenator)
Procedure:
-
Dissolve the 2-Br-Z protected amine in the chosen solvent.
-
Carefully add the Pd/C catalyst to the solution.
-
Subject the mixture to a hydrogen atmosphere (typically 1 atm to 50 psi) and stir vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.
Materials:
-
2-Br-Z protected amine
-
33% HBr in acetic acid
Procedure:
-
Dissolve the 2-Br-Z protected amine in a minimal amount of glacial acetic acid.
-
Add a solution of 33% HBr in acetic acid and stir at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by adding it to ice-water.
-
Basify the aqueous solution with a suitable base (e.g., NaOH or Na₂CO₃) to pH > 10.
-
Extract the deprotected amine with an organic solvent.
-
Dry the organic layer and concentrate under reduced pressure.
Data Presentation
| Parameter | Protection Reaction | Deprotection (Hydrogenolysis) | Deprotection (HBr/AcOH) |
| Stoichiometry (Reagent) | 1.05 - 1.2 equiv | 5-10 mol% Pd/C | Excess |
| Typical Solvents | DCM, THF, ACN, DMF | MeOH, EtOH, EtOAc | Acetic Acid |
| Typical Bases | TEA, DIPEA, NaHCO₃ | N/A | N/A (acidic) |
| Reaction Temperature | Room Temperature | Room Temperature | Room Temperature |
| Typical Reaction Time | 1 - 4 hours | 1 - 12 hours | 1 - 4 hours |
| Typical Yields | > 90% | > 90% | Variable |
Mandatory Visualizations
Signaling Pathway of Amine Protection
Synthesis of 2-Br-Z Protected Amino Acid Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of peptide synthesis and drug development, the strategic use of protecting groups is paramount to achieving desired products with high purity and yield. The 2-bromobenzyloxycarbonyl (2-Br-Z) group is a valuable tool for the protection of amino acid side chains, particularly the hydroxyl group of tyrosine, within the Boc/Bzl solid-phase peptide synthesis (SPPS) strategy. Its stability to the moderately acidic conditions required for the removal of the Nα-Boc group, coupled with its lability under strong acidic conditions, makes it an orthogonal protecting group that minimizes side reactions. This application note provides detailed protocols for the synthesis of 2-Br-Z protected amino acid derivatives and their subsequent deprotection, along with quantitative data to guide researchers in their synthetic endeavors.
The 2-Br-Z group offers enhanced acid stability compared to the standard benzyl (Bzl) ether, reducing the risk of premature deprotection and subsequent side reactions, such as C-alkylation of the tyrosine ring, during prolonged syntheses.[1] This increased stability is attributed to the electron-withdrawing effect of the bromine atom.[1] The 2-Br-Z group is typically removed during the final cleavage of the peptide from the resin using strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[2]
Data Presentation
The following tables summarize the key reagents and representative yields for the synthesis of the protecting group precursor and the final protected amino acid derivative.
Table 1: Synthesis of 2-Bromobenzyl Chloroformate
| Step | Reactants | Reagents | Solvent | Reaction Time | Temperature | Yield |
| 1. Reduction | 2-Bromobenzoic acid | Sodium borohydride, Boron trifluoride diethyl etherate | Tetrahydrofuran | 6 hours | 0-10°C to Room Temp. | ~79%[1] |
| 2. Phosgenation | 2-Bromobenzyl alcohol | Phosgene (or triphosgene) | Toluene | 24 hours | Room Temp. | ~97% (by analogy) |
Table 2: Synthesis of Nα-Boc-O-(2-bromobenzyloxycarbonyl)-L-tyrosine
| Reactants | Reagents | Solvent | Reaction Time | Temperature | Yield |
| Nα-Boc-L-tyrosine, 2-Bromobenzyl chloroformate | Pyridine | Dichloromethane | 2 hours | -78°C to Room Temp. | Not Reported (High) |
Experimental Protocols
Protocol 1: Synthesis of 2-Bromobenzyl Alcohol
This protocol describes the reduction of 2-bromobenzoic acid to 2-bromobenzyl alcohol.[1]
Materials:
-
2-Bromobenzoic acid
-
Sodium borohydride
-
Boron trifluoride diethyl etherate
-
Tetrahydrofuran (THF), anhydrous
-
Hexane
-
5 L three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Ice bath
Procedure:
-
In a 5 L three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add sodium borohydride (1.65 moles) and 1 L of anhydrous THF.
-
Cool the mixture to 0-5°C using an ice bath.
-
Slowly add boron trifluoride diethyl etherate (2.1 moles) to the stirred suspension.
-
After stirring for an additional 15 minutes, add a solution of 2-bromobenzoic acid (2 moles) in 1 L of anhydrous THF dropwise over 1.5 hours, maintaining the temperature between 0-10°C.
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6 hours.
-
Carefully hydrolyze the reaction mixture by the slow addition of water.
-
Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from hexane to yield 2-bromobenzyl alcohol as light-orange crystals.
Protocol 2: Synthesis of 2-Bromobenzyl Chloroformate
This protocol describes the conversion of 2-bromobenzyl alcohol to 2-bromobenzyl chloroformate using phosgene. Caution: Phosgene is extremely toxic and must be handled with appropriate safety precautions in a well-ventilated fume hood. A safer alternative is the use of triphosgene, which generates phosgene in situ.
Materials:
-
2-Bromobenzyl alcohol
-
Phosgene (or triphosgene)
-
Anhydrous toluene
-
Round-bottom flask with gas inlet and outlet tubes
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve 2-bromobenzyl alcohol in anhydrous toluene in a round-bottom flask equipped with a magnetic stirrer and gas inlet/outlet tubes.
-
Cool the solution in an ice bath.
-
Bubble phosgene gas slowly through the solution with stirring. If using triphosgene, add it portion-wise to the cooled solution.
-
Allow the reaction to proceed at room temperature for 24 hours.
-
Remove the solvent and excess phosgene under reduced pressure to obtain the crude 2-bromobenzyl chloroformate, which can be purified by distillation or used directly in the next step.
Protocol 3: Synthesis of Nα-Boc-O-(2-bromobenzyloxycarbonyl)-L-tyrosine
This protocol outlines the protection of the tyrosine side chain.
Materials:
-
Nα-Boc-L-tyrosine
-
2-Bromobenzyl chloroformate
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Dry ice/acetone bath
Procedure:
-
Dissolve Nα-Boc-L-tyrosine (1 equivalent) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Add anhydrous pyridine (1.1 equivalents) dropwise.
-
Slowly add a solution of 2-bromobenzyl chloroformate (1.1 equivalents) in anhydrous DCM over 30 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2 hours.
-
Wash the reaction mixture with saturated citric acid solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be purified by column chromatography on silica gel.
Protocol 4: Deprotection of the 2-Br-Z Group
The 2-Br-Z group is removed under strong acidic conditions, typically concurrently with the cleavage of the peptide from the resin in Boc-SPPS.
Method A: Anhydrous Hydrogen Fluoride (HF) Cleavage
Caution: HF is extremely toxic and corrosive. This procedure must be performed in a specialized HF cleavage apparatus by trained personnel.
Materials:
-
Peptide-resin
-
Anhydrous HF
-
Scavengers (e.g., p-cresol, anisole, thioanisole, 1,2-ethanedithiol)
-
HF cleavage apparatus
-
Teflon-coated stirring bar
-
Dry ice/methanol bath
-
Cold diethyl ether
Procedure:
-
Place the dried peptide-resin and a Teflon-coated stirring bar into the reaction vessel of the HF apparatus.
-
Add the appropriate scavenger cocktail. For peptides containing tyrosine, a common scavenger is anisole or p-cresol (typically 1 mL per gram of resin).[3]
-
Cool the reaction vessel in a dry ice/methanol bath for at least 5 minutes.
-
Distill anhydrous HF (approximately 10 mL per gram of resin) into the reaction vessel, maintaining the temperature between -5°C and 0°C.
-
Stir the mixture at 0°C for 1-2 hours.
-
Evaporate the HF under a stream of nitrogen.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Collect the peptide by filtration or centrifugation and wash with cold diethyl ether to remove scavengers.
Method B: Trifluoromethanesulfonic Acid (TFMSA) Cleavage
Caution: TFMSA is a strong, corrosive acid. Handle with appropriate personal protective equipment in a fume hood.
Materials:
-
Peptide-resin
-
Trifluoromethanesulfonic acid (TFMSA)
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., m-cresol, thioanisole, 1,2-ethanedithiol)
-
Round-bottom flask
-
Stirring bar
-
Ice bath
-
Cold diethyl ether
Procedure:
-
Place the dried peptide-resin in a round-bottom flask with a stirring bar.
-
Cool the flask in an ice bath to 0-5°C.
-
Add a pre-cooled cleavage cocktail of TFA and scavengers (e.g., for 100 mg of resin, use 2 mL of TFA, 200 µL of thioanisole, and 100 µL of ethanedithiol).[4]
-
Stir for 5-10 minutes.
-
Slowly add TFMSA (e.g., 200 µL for 100 mg of resin) dropwise with vigorous stirring.[4]
-
Allow the reaction to stir at room temperature for 30-60 minutes.
-
Filter the resin and wash with a small amount of TFA.
-
Combine the filtrates and precipitate the peptide by adding 8-10 volumes of cold diethyl ether.
-
Collect the crude peptide by filtration or centrifugation and wash with cold diethyl ether.
Mandatory Visualization
Caption: Workflow for the synthesis of 2-Br-Z protected amino acids.
Caption: Pathway for the deprotection of the 2-Br-Z group.
References
Application Notes and Protocols for the Cleavage of the 2-Br-Z Protecting Group with Hydrogen Fluoride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the cleavage of the 2-bromobenzyloxycarbonyl (2-Br-Z) protecting group from tyrosine residues in solid-phase peptide synthesis (SPPS) using anhydrous hydrogen fluoride (HF). The 2-Br-Z group is a valuable tool in Boc/Bzl SPPS, offering stability during synthesis and clean removal during the final deprotection step. This document outlines the rationale for its use, detailed experimental protocols, and critical considerations for successful cleavage.
Introduction to the 2-Br-Z Protecting Group
The 2-bromobenzyloxycarbonyl (2-Br-Z) group is a benzyl-type protecting group commonly used for the hydroxyl function of tyrosine in Boc-based solid-phase peptide synthesis. Its electron-withdrawing bromine substituent modulates the lability of the benzyl ether linkage, rendering it stable to the moderately acidic conditions used for the repetitive removal of the Nα-Boc group (e.g., trifluoroacetic acid in dichloromethane) while allowing for its efficient removal with strong acids like HF.
The primary challenge during the acidolytic cleavage of any benzyl-type protecting group is the formation of a reactive benzyl carbocation. This electrophilic species can lead to undesired side reactions, most notably the alkylation of sensitive amino acid residues such as tryptophan, methionine, and the newly deprotected tyrosine itself. The use of appropriate scavengers in the HF cleavage cocktail is therefore crucial to trap these carbocations and ensure the integrity of the target peptide.
Quantitative Data on Cleavage Conditions
While the cleavage of the 2-Br-Z group with HF is generally considered efficient, specific quantitative yields can vary depending on several factors, including the peptide sequence, the resin linkage, and the precise cleavage conditions. It is always recommended to perform a small-scale trial cleavage to optimize conditions for a specific peptide. The "low-high" HF cleavage procedure is often employed to minimize side reactions.
| Protecting Group | Amino Acid | Cleavage Reagent | Typical Conditions | Scavenger Cocktail Example | Expected Yield |
| 2-Br-Z | Tyrosine | Anhydrous HF | "Low-High" or "High" HF | Anisole, p-cresol, thioanisole | Generally high, but sequence-dependent |
Experimental Protocols
Safety Precautions: Anhydrous hydrogen fluoride is an extremely corrosive and toxic substance. All manipulations must be performed in a dedicated, well-maintained HF cleavage apparatus within a certified fume hood. Appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat, is mandatory. An HF antidote, such as calcium gluconate gel, must be readily available.
Pre-Cleavage Preparation
-
N-terminal Boc Deprotection: Prior to HF cleavage, the N-terminal Boc group of the fully assembled peptide-resin must be removed.[1] This is typically achieved by treating the resin with a solution of 50% trifluoroacetic acid (TFA) in dichloromethane (DCM) for 30 minutes. This step prevents the formation of the highly reactive tert-butyl carbocation during the HF cleavage.
-
Resin Washing and Drying: Following Boc removal, the peptide-resin should be thoroughly washed with DCM and then methanol to remove residual TFA and other soluble impurities. The resin must be dried completely under high vacuum for several hours or overnight before being placed in the HF apparatus.
"Low-High" HF Cleavage Protocol
This two-stage procedure is designed to minimize side reactions by first removing more acid-labile protecting groups under milder ("low HF") conditions before proceeding to the more stringent ("high HF") conditions required for complete deprotection and cleavage from the resin.
Low HF Step (SN2 Conditions):
-
Place the dried peptide-resin (e.g., 1 gram) and a Teflon-coated stir bar into the reaction vessel of the HF apparatus.
-
Add the scavenger cocktail. A common mixture for peptides containing Tyr(2-Br-Z) is a combination of p-cresol and p-thiocresol. For 1 gram of resin, use approximately 1 mL of p-cresol. If tryptophan is present, a mixture of p-cresol (0.75 mL) and p-thiocresol (0.25 mL) is recommended. Add dimethyl sulfide (DMS) as a soft nucleophile and to reduce the acidity of the HF (e.g., 6.5 mL per gram of resin).
-
Cool the reaction vessel in a dry ice/acetone bath.
-
Carefully distill the desired amount of anhydrous HF into the reaction vessel (e.g., 2.5 mL per gram of resin).
-
Allow the reaction vessel to warm to 0°C and stir for 2 hours.
High HF Step (SN1 Conditions):
-
After the low HF step, remove the HF and DMS by evaporation under vacuum at 0°C.
-
To the resin and remaining scavengers, add a fresh scavenger such as anisole or p-cresol (e.g., 1 mL per gram of resin).
-
Cool the reaction vessel again in a dry ice/acetone bath.
-
Distill a larger volume of anhydrous HF into the vessel (e.g., 9 mL per gram of resin).
-
Stir the reaction at 0°C for 1 hour. For peptides containing more resistant protecting groups like Arg(Tos), the reaction time may need to be extended.
Post-Cleavage Work-up
-
After the cleavage is complete, remove the HF by evaporation under a stream of nitrogen or by vacuum.
-
Carefully and slowly add cold diethyl ether to the reaction vessel to precipitate the crude peptide and wash away the scavengers and organic byproducts.
-
Filter the peptide/resin mixture through a fritted funnel and wash several times with cold diethyl ether.
-
Extract the peptide from the resin with a suitable solvent, such as 10-20% aqueous acetic acid.
-
Lyophilize the aqueous extract to obtain the crude peptide, which can then be purified by chromatography.
Mandatory Visualizations
Cleavage Workflow
Caption: Experimental workflow for the "low-high" HF cleavage of a 2-Br-Z protected peptide.
Proposed Cleavage Mechanism of the 2-Br-Z Group
The cleavage of the 2-Br-Z group by "high HF" is believed to proceed through an SN1 mechanism.
References
Application Notes and Protocols for the Deprotection of the 2-Bromobenzyloxycarbonyl (2-Br-Z) Protecting Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-bromobenzyloxycarbonyl (2-Br-Z) group is a crucial amine protecting group in peptide synthesis, particularly within the Boc/Bzl strategy. Its acid lability allows for its removal under strong acidic conditions, a critical step in the final cleavage of a synthesized peptide from its solid support and the simultaneous deprotection of side chains. This document provides detailed protocols for the deprotection of the 2-Br-Z group using two common strong acid reagents: Trifluoromethanesulfonic acid (TFMSA) and Hydrobromic acid (HBr) in acetic acid.
The choice between TFMSA and HBr often depends on the specific peptide sequence, the type of resin used, and the other protecting groups present. TFMSA is a very strong, non-volatile acid that can be used in standard laboratory glassware, while HBr in acetic acid is a more traditional and volatile reagent. Both methods require the use of scavengers to prevent the alkylation of sensitive amino acid residues by the carbocations generated during deprotection.
Data Presentation: Comparison of TFMSA and HBr for 2-Br-Z Deprotection
The following table summarizes the key quantitative parameters for the deprotection of the 2-Br-Z group using TFMSA and HBr. These values are typical and may require optimization based on the specific substrate and scale of the reaction.
| Parameter | TFMSA | HBr in Acetic Acid |
| Reagent Concentration | Typically used in a cocktail with TFA (e.g., 10% TFMSA in TFA) | 33% HBr in acetic acid is standard |
| Typical Reaction Time | 30 - 120 minutes | 60 - 240 minutes |
| Typical Reaction Temperature | 0°C to Room Temperature | Room Temperature |
| Common Scavengers | Thioanisole, 1,2-ethanedithiol (EDT), m-cresol, p-cresol, dimethyl sulfide (DMS) | Thioanisole, p-cresol |
| Reported Yields | Generally high (>90%) | Good to high (80-95%) |
| Workup Procedure | Precipitation with cold ether, followed by washing and purification | Evaporation of volatiles, trituration with ether, and purification |
Experimental Protocols
Protocol 1: Deprotection of 2-Br-Z Group using TFMSA
This protocol is adapted for the cleavage of a peptide from a resin support (e.g., PAM or MBHA resin) and the simultaneous removal of the 2-Br-Z group.
Materials:
-
Peptide-resin with 2-Br-Z protected amino acid(s) (dried)
-
Trifluoromethanesulfonic acid (TFMSA)
-
Trifluoroacetic acid (TFA)
-
Scavengers: Thioanisole, 1,2-ethanedithiol (EDT)
-
Cold diethyl ether
-
Round bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Filtration apparatus (sintered glass funnel)
Procedure:
-
Place the dried peptide-resin (e.g., 250 mg) in a clean, dry round bottom flask equipped with a magnetic stir bar.
-
Prepare the scavenger mixture. For a standard cleavage, a mixture of thioanisole and EDT (2:1 v/v) can be used. Add 750 µL of this scavenger mixture to the flask containing the resin.
-
Chill the flask in an ice bath for 5-10 minutes.
-
In a separate container, prepare the cleavage cocktail. For a standard procedure, add 5 mL of TFA to the chilled flask and stir for 5-10 minutes to swell the resin.
-
Slowly, add 500 µL of TFMSA dropwise to the stirring suspension. Caution: This reaction is exothermic. Ensure slow addition to dissipate the heat generated.
-
Remove the flask from the ice bath and allow the reaction to stir at room temperature. The reaction time will vary depending on the resin type:
-
For PAM resins: 30 minutes.
-
For MBHA resins: 90-120 minutes.
-
-
After the reaction is complete, filter the resin using a sintered glass funnel under reduced pressure.
-
Wash the resin twice with fresh TFA (approximately 1-2 mL each time) to ensure complete recovery of the peptide.
-
Combine the filtrates and precipitate the crude peptide by adding the solution dropwise to a 10-fold volume of cold diethyl ether with vigorous stirring.
-
Collect the precipitated peptide by filtration or centrifugation.
-
Wash the peptide pellet with cold diethyl ether to remove residual scavengers and acid.
-
Dry the peptide under vacuum. The crude peptide can then be purified by chromatography (e.g., HPLC).
Protocol 2: Deprotection of 2-Br-Z Group using HBr in Acetic Acid
This protocol describes the deprotection of a 2-Br-Z group on a peptide, typically after cleavage from the resin if the resin is not compatible with HBr/AcOH.
Materials:
-
2-Br-Z protected peptide
-
33% (w/w) Hydrobromic acid in glacial acetic acid
-
Scavenger (e.g., thioanisole or p-cresol)
-
Anhydrous diethyl ether
-
Round bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the 2-Br-Z protected peptide in a minimal amount of glacial acetic acid in a round bottom flask.
-
Add a scavenger to the solution. A typical scavenger would be thioanisole or p-cresol (5-10% v/v).
-
To the stirring solution, add a calculated amount of 33% HBr in acetic acid. The molar excess of HBr should be significant to ensure complete deprotection.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS). Reaction times typically range from 60 to 240 minutes.
-
Once the deprotection is complete, remove the acetic acid and excess HBr by rotary evaporation under reduced pressure. Caution: HBr is corrosive and volatile; ensure proper ventilation.
-
The resulting residue contains the deprotected peptide hydrobromide salt.
-
Triturate the residue with anhydrous diethyl ether to precipitate the peptide salt and remove organic-soluble impurities and scavengers.
-
Collect the solid by filtration or centrifugation.
-
Wash the solid with fresh anhydrous diethyl ether.
-
Dry the deprotected peptide salt under vacuum. The product can be further purified by recrystallization or chromatography.
Visualizations
Caption: General workflow for the deprotection of a 2-Br-Z protected peptide.
Caption: Simplified SN1-type mechanism for the acid-catalyzed deprotection of the 2-Br-Z group.
Application Notes: 2-Br-Z Group in Peptide Fragment Condensation
Introduction
The synthesis of long peptides and small proteins represents a significant challenge in medicinal chemistry and drug development. While stepwise solid-phase peptide synthesis (SPPS) is highly efficient for peptides up to 50 amino acids, the synthesis of longer sequences is often hampered by cumulative yield losses and the formation of deletion sequences. The fragment condensation strategy offers a powerful alternative, wherein smaller, fully protected peptide fragments are synthesized in parallel and then coupled together. This approach facilitates purification of intermediates and can significantly improve the yield and purity of the final product.
A critical requirement for fragment condensation is an orthogonal protecting group strategy. This ensures that the side-chain protecting groups remain intact when the protected peptide fragment is cleaved from its synthesis resin, and are only removed during the final deprotection step after all fragments have been assembled. The 2-bromobenzyloxycarbonyl (2-Br-Z) group is a side-chain protecting group that is highly suitable for this purpose within the tert-butoxycarbonyl (Boc)/benzyl (Bzl) protection scheme.[1][2] Its stability to moderately acidic conditions used for Nα-Boc removal, combined with its lability to strong acids like hydrogen fluoride (HF), makes it an excellent choice for protecting amino acid side chains, particularly Tyrosine, during the synthesis of peptide fragments destined for condensation.[3][4]
Properties of the 2-Br-Z Protecting Group
The 2-Br-Z group is primarily used for the protection of the phenolic hydroxyl group of Tyrosine (Tyr) in Boc-based SPPS.[5] Its key feature is its stability profile, which is crucial for the fragment condensation workflow. It is resistant to the repetitive treatments with trifluoroacetic acid (TFA) required to deprotect the Nα-Boc group during chain elongation, yet it can be cleanly removed during the final, harsh acid cleavage step.[3][6]
Table 1: Comparison of Common Side-Chain Protecting Groups and Their Cleavage Conditions
| Protecting Group | Typical Amino Acid | Stability (Resistant to) | Cleavage Conditions | Strategy Compatibility |
|---|---|---|---|---|
| 2-Br-Z | Tyr | 50% TFA in DCM[3] | HF, TFMSA, HBr/AcOH[3][4][6] | Boc/Bzl Fragment Condensation |
| Bzl (Benzyl) | Ser, Thr, Tyr, Asp, Glu | 50% TFA in DCM (partially labile)[3] | HF, Hydrogenolysis[4] | Boc/Bzl |
| 2-Cl-Z | Lys | 50% TFA in DCM[3] | HF, TFMSOTf[3][4] | Boc/Bzl |
| tBu (tert-Butyl) | Ser, Thr, Tyr, Asp, Glu | Piperidine[5] | TFA[4] | Fmoc/tBu |
| Trt (Trityl) | Asn, Gln, His, Cys | Piperidine[4] | TFA[4] | Fmoc/tBu |
| Pmc/Pbf | Arg | Piperidine[1] | TFA[1][4] | Fmoc/tBu |
Fragment Condensation Strategy Workflow
The fragment condensation approach involves the independent synthesis of several peptide fragments, which are then joined to form the final polypeptide. The use of the 2-Br-Z group is integral to the synthesis of fragments within a Boc/Bzl strategy, allowing for the creation of fully protected segments that are ready for coupling.
Experimental Protocols
The following protocols provide a framework for synthesizing a 2-Br-Z protected peptide fragment and its subsequent use in a condensation reaction.
Protocol 1: Synthesis of a 2-Br-Z Protected Peptide Fragment
This protocol details the synthesis of a fully protected peptide fragment using Boc-SPPS on a highly acid-labile resin, such as 2-chlorotrityl chloride resin. This allows for the cleavage of the peptide from the resin while keeping the 2-Br-Z and other benzyl-based side-chain protecting groups intact.[7]
Methodology:
-
Resin Preparation and First Amino Acid Attachment: Swell 2-chlorotrityl chloride resin in dichloromethane (DCM). Attach the first C-terminal amino acid (as a Boc-protected derivative) to the resin in the presence of diisopropylethylamine (DIEA).
-
Nα-Boc Deprotection: Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes to remove the Boc protecting group.[1] Wash the resin thoroughly with DCM.
-
Neutralization: Neutralize the resulting trifluoroacetate salt by treating the resin with 10% DIEA in DCM.[1] Wash the resin with DCM.
-
Amino Acid Coupling: Dissolve the next Boc-protected amino acid (e.g., Boc-Tyr(2-Br-Z)-OH) and a coupling agent like 1-hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). Add N,N'-diisopropylcarbodiimide (DIC) to activate the amino acid and add the mixture to the resin. Allow the coupling reaction to proceed for 1-2 hours. Monitor coupling completion with a Kaiser test.
-
Chain Elongation: Repeat steps 2-4 for each amino acid in the sequence.
-
Protected Fragment Cleavage: After the final amino acid is coupled, wash and dry the resin. Suspend the resin in a mild cleavage cocktail such as acetic acid/trifluoroethanol/DCM (1:2:7 v/v/v) for 2 hours.[7] This cleaves the peptide from the resin while leaving the 2-Br-Z and other side-chain protecting groups intact.
-
Isolation and Purification: Filter the resin and collect the filtrate. Evaporate the solvent and precipitate the protected peptide using cold diethyl ether. Purify the protected fragment by chromatography if necessary.
Protocol 2: Fragment Condensation and Final Deprotection
This protocol describes the coupling of the purified, protected fragment to a resin-bound N-terminally deprotected peptide, followed by final cleavage and global deprotection.
Methodology:
-
Preparation of Resin-Bound Fragment: Synthesize the complementary peptide fragment on a standard Boc-compatible resin (e.g., PAM or MBHA resin) following steps 2-5 from Protocol 1. After the final coupling step, perform an Nα-Boc deprotection (Step 2) and neutralization (Step 3) to expose the free N-terminal amine.
-
Fragment Condensation: Dissolve the purified, protected fragment (from Protocol 1) and HOBt (1.5 equivalents) in a minimal amount of a suitable solvent like DMA.[8] Add DIC (1.5 equivalents) and add the mixture to the N-terminally deprotected, resin-bound fragment.[8] Allow the coupling to proceed for 18-24 hours.[8] Recoupling may be necessary if the Kaiser test is positive.[8]
-
Final Cleavage and Global Deprotection: Wash and dry the resin thoroughly. Treat the resin with anhydrous hydrogen fluoride (HF) at 0°C for 1-2 hours in the presence of a scavenger such as anisole.[6] This step cleaves the peptide from the resin and removes all side-chain protecting groups, including 2-Br-Z, Bzl, and Tos.
-
Peptide Isolation: After evaporation of the HF, precipitate the crude peptide with cold diethyl ether.
-
Purification: Purify the final full-length peptide by reversed-phase high-performance liquid chromatography (RP-HPLC).
Quantitative Data and Considerations
Table 2: Orthogonal Cleavage Cocktails in Boc/Bzl Strategy for Fragment Condensation
| Cleavage Cocktail | Purpose | Reaction Time | Cleaved Groups | Intact Groups |
|---|---|---|---|---|
| 50% TFA / DCM | Nα-Deprotection (stepwise) | 20-30 min | Nα-Boc[1] | 2-Br-Z , Bzl, 2-Cl-Z, Resin Linker (standard) |
| AcOH/TFE/DCM (1:2:7) | Protected Fragment Cleavage | 2 hours | 2-Chlorotrityl Linker[7] | 2-Br-Z , Bzl, 2-Cl-Z, Nα-Boc |
| Anhydrous HF / Anisole | Final Cleavage & Deprotection | 1-2 hours | 2-Br-Z , Bzl, 2-Cl-Z, Arg(Tos), Resin Linker (standard)[6] | Peptide Bonds |
The 2-Br-Z protecting group is a valuable tool for advanced peptide synthesis, particularly for the fragment condensation strategy using Boc/Bzl chemistry. Its unique stability profile allows for the successful synthesis and purification of fully protected peptide fragments, which can then be assembled into larger, more complex target molecules. The protocols and data presented provide a comprehensive guide for researchers and drug development professionals looking to leverage this strategy for the synthesis of long-chain peptides.
References
- 1. peptide.com [peptide.com]
- 2. biosynth.com [biosynth.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 6. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes: Monitoring N-(2-Bromobenzyloxycarbonyloxy)succinimide Reactions by TLC and HPLC
Introduction
N-(2-Bromobenzyloxycarbonyloxy)succinimide is a crucial reagent used for the introduction of the 2-bromobenzyloxycarbonyl (2-Br-Z) protecting group onto primary and secondary amines, forming a stable carbamate linkage.[1][2] This protecting group is instrumental in peptide synthesis and other areas of organic chemistry.[3] Efficient monitoring of the protection reaction is essential to determine the reaction endpoint, optimize conditions, and ensure high yield and purity of the desired product.[4] This document provides detailed protocols for monitoring these reactions using two common chromatographic techniques: Thin-Layer Chromatography (TLC) for rapid, qualitative analysis, and High-Performance Liquid Chromatography (HPLC) for quantitative assessment.[5]
Reaction Overview
The fundamental reaction involves the nucleophilic attack of an amine on the activated carbonyl of this compound. This results in the formation of the N-(2-Br-Z)-protected amine and N-hydroxysuccinimide (NHS) as a byproduct. The NHS moiety is an excellent leaving group, facilitating the reaction under mild conditions.[6]
References
Troubleshooting & Optimization
Troubleshooting incomplete amine protection with N-(2-Bromobenzyloxycarbonyloxy)succinimide
Welcome to the Technical Support Center for Amine Protection. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming common challenges encountered during the protection of amines using N-(2-Bromobenzyloxycarbonyloxy)succinimide.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during your experiments in a question-and-answer format.
Q1: My amine protection reaction is incomplete, resulting in a low yield of the desired product. What are the potential causes and how can I fix this?
A1: Incomplete conversion is a common challenge that can stem from several factors related to reagents, reaction conditions, or the substrate itself.
-
Reagent Quality: this compound is an activated N-hydroxysuccinimide (NHS) ester and can be sensitive to moisture. Hydrolysis of the reagent will render it inactive.
-
Solution: Ensure the reagent is stored in a desiccator and handled under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to moisture. Use a fresh bottle if degradation is suspected.
-
-
Sub-optimal Reaction Conditions:
-
Base: The choice and amount of base are critical. The base deprotonates the amine to increase its nucleophilicity and neutralizes the N-hydroxysuccinimide byproduct.
-
Solution: Use a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA). Ensure at least 1.1 to 1.5 equivalents of the base are used. For weakly nucleophilic amines, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) may be required.
-
-
Solvent: The presence of protic or wet solvents can consume the reagent.
-
Solution: Use anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF). Ensure solvents are sourced from a freshly opened bottle or properly dried before use.
-
-
Temperature & Time: The reaction may be kinetically slow, especially with hindered or deactivated amines.
-
Solution: While many protections proceed at room temperature, gently heating the reaction to 40°C can increase the rate.[1] Extend the reaction time and monitor progress carefully using an appropriate analytical technique like TLC or LC-MS.
-
-
-
Substrate-Specific Issues:
-
Steric Hindrance: Amines that are sterically hindered near the nitrogen atom will react more slowly.
-
Solution: Increase the equivalents of the protecting group reagent (e.g., to 1.5-2.0 equiv.), increase the temperature, and allow for a longer reaction time.
-
-
Low Nucleophilicity: Aromatic amines (anilines) are significantly less nucleophilic than aliphatic amines.
-
Solution: These substrates often require more forcing conditions: higher temperatures, a more polar solvent like DMF, and potentially a stronger base.
-
-
Q2: I'm observing significant side products in my reaction mixture. What are they and how can I prevent their formation?
A2: The formation of side products typically arises from the reaction of the protecting group with other nucleophiles or from the degradation of the reagent.
-
Hydrolyzed Reagent: The most common impurity is the carboxylic acid formed from the hydrolysis of this compound.
-
Cause: Presence of water in the reaction.
-
Prevention: Strictly adhere to anhydrous conditions.
-
-
Urea Formation: If the starting amine is contaminated with carbon dioxide, or if the reaction is exposed to air for prolonged periods, urea byproducts can form.
-
Prevention: Use high-purity starting materials and run the reaction under an inert atmosphere.
-
-
Reaction with Solvent: Using nucleophilic solvents is not recommended.
-
Prevention: Only use non-nucleophilic, aprotic solvents as recommended above.
-
Q3: How do I choose the optimal conditions for protecting my specific amine?
A3: Optimization is key for achieving high yields, especially with challenging substrates. A systematic approach is recommended. The following table provides starting points for different amine types.
Data Presentation: Reaction Condition Optimization
| Parameter | Primary Aliphatic Amine | Secondary Aliphatic Amine | Aromatic Amine (Aniline) |
| Reagent (equiv.) | 1.05 - 1.2 | 1.1 - 1.5 | 1.2 - 2.0 |
| Base (equiv.) | 1.1 - 1.5 (DIPEA or TEA) | 1.2 - 2.0 (DIPEA) | 1.5 - 2.5 (DBU or K₂CO₃) |
| Solvent | DCM, THF | DCM, THF, DMF | DMF, NMP, Acetonitrile |
| Temperature | 0°C to Room Temp. | Room Temp. to 40°C | 40°C to 60°C |
| Typical Time | 1 - 6 hours | 4 - 12 hours | 12 - 24 hours |
Experimental Protocols
General Protocol for Amine Protection with this compound
This protocol provides a general methodology. Optimal conditions may vary depending on the specific substrate.[1]
-
Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the amine substrate (1.0 equiv.).
-
Dissolution: Dissolve the amine in a suitable anhydrous solvent (e.g., DCM or THF, approx. 0.1-0.5 M).
-
Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon).
-
Base Addition: Add the non-nucleophilic base (e.g., DIPEA, 1.2 equiv.) to the solution and stir for 5-10 minutes. If the amine is a hydrochloride salt, use an additional equivalent of base.
-
Reagent Addition: In a separate flask, dissolve this compound (1.1 equiv.) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the stirring amine solution at room temperature.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed. If the reaction is slow, it can be gently heated to 40°C.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with the reaction solvent or ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous citric acid or 1M HCl (to remove excess base), saturated aqueous sodium bicarbonate (to remove N-hydroxysuccinimide), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Visualizations
The following diagrams illustrate the experimental workflow and a logical approach to troubleshooting common issues.
Caption: Standard experimental workflow for amine protection.
Caption: Troubleshooting logic for incomplete protection reactions.
References
Side reactions of N-(2-Bromobenzyloxycarbonyloxy)succinimide with nucleophiles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the use of N-(2-Bromobenzyloxycarbonyloxy)succinimide for the protection of nucleophiles.
Troubleshooting Guide
This guide addresses common issues encountered during reactions involving this compound, offering potential causes and actionable solutions.
| Issue | Possible Cause(s) | Suggested Solutions |
| Low or No Yield of Protected Product | 1. Hydrolysis of the Reagent: The N-hydroxysuccinimide (NHS) ester is sensitive to moisture, leading to its decomposition before it can react with the target nucleophile.[1] | • Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).• Use anhydrous solvents. If necessary, distill solvents over a suitable drying agent.• Purchase high-purity, anhydrous grade reagents. |
| 2. Inactive Nucleophile: The target nucleophile (e.g., a primary amine) is protonated and therefore not sufficiently nucleophilic. This is common when working with amine salts (e.g., hydrochlorides). | • Add a suitable non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to the reaction mixture in slight excess to neutralize any acid and deprotonate the amine.[2] A typical pH range for efficient reaction with primary amines is 7.2 to 9.[3]• Perform a test reaction to confirm the pKa of your nucleophile and adjust the reaction pH accordingly. | |
| 3. Poor Solubility: The starting material or reagent is not fully dissolved, leading to a slow or incomplete reaction. | • Choose an appropriate solvent system. Aprotic polar solvents like DMF, DMSO, or THF are often effective.• For substrates with poor organic solvent solubility, a mixture with water can be used, but this increases the risk of hydrolysis.[4] | |
| Presence of Multiple Products in Analysis (e.g., HPLC, LC-MS) | 1. Side Reaction with Other Nucleophiles: Besides the target primary amine, other nucleophilic groups like thiols (cysteine), hydroxyls (serine, threonine, tyrosine), or even water are present and competing for the reagent.[5] | • Adjust the reaction pH. Thiols are highly reactive at neutral or slightly basic pH, while the reactivity of hydroxyl groups increases at higher pH.[6]• If possible, protect other reactive functional groups on your substrate before introducing the this compound.• Purify the starting material to remove nucleophilic impurities. |
| 2. Di- or Poly-acylation: The substrate contains multiple nucleophilic sites, and an excess of the protecting group reagent leads to multiple additions. | • Carefully control the stoichiometry. Use a minimal excess (e.g., 1.05-1.1 equivalents) of the this compound.• Add the reagent slowly or portion-wise to the reaction mixture to maintain a low instantaneous concentration. | |
| Starting Material Remains After Extended Reaction Time | 1. Insufficient Mixing: In heterogeneous reaction mixtures, poor agitation can limit the interaction between reactants. | • Ensure vigorous and efficient stirring throughout the reaction.[7] |
| 2. Low Reaction Temperature: The reaction rate may be too slow at the chosen temperature. | • While reactions are often started at 0 °C to control exotherms and side reactions, allowing the mixture to warm to room temperature may be necessary for completion.[2]• Gently heating (e.g., to 40 °C) can be attempted, but monitor closely for increased side product formation. |
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: this compound is primarily used to introduce the 2-bromobenzyloxycarbonyl (2-Br-Cbz) protecting group onto primary and secondary amines. This group is valuable in peptide synthesis and other organic syntheses where temporary protection of an amine is required.[8]
Q2: Why is the 2-bromo substituent present on the benzyloxycarbonyl group?
A2: The electron-withdrawing bromine atom on the phenyl ring can modify the stability and cleavage conditions of the Cbz group compared to the standard Cbz group, sometimes offering different selectivity in complex molecules.
Q3: What are the most common nucleophiles that lead to side reactions?
A3: Aside from the intended amine, common nucleophiles that can react include water (leading to hydrolysis), and the side chains of certain amino acids.[5] Thiols (from cysteine) are particularly reactive nucleophiles.[9] Alcohols/phenols (from serine, threonine, and tyrosine) can also react, especially at higher pH values.[5][10]
Q4: How does pH affect the reaction with different nucleophiles?
A4: The pH of the reaction medium is critical. Primary amines require a pH above their pKa to be deprotonated and nucleophilic, typically in the range of 7.2-9.[3] Thiolates are potent nucleophiles at neutral pH. The hydroxyl groups of tyrosine and serine become significantly more reactive as the pH increases above 9-10.[5] Hydrolysis of the NHS ester is also accelerated at higher pH.[1]
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be effectively monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques allow for the visualization of the consumption of the starting amine and the formation of the protected product.
Q6: What are the typical conditions for removing the 2-Br-Cbz group?
A6: Similar to the standard Cbz group, the 2-Br-Cbz group is typically removed by catalytic hydrogenation (e.g., using H₂ gas with a Palladium on carbon catalyst) or by treatment with strong acids like HBr in acetic acid.[7][8][11]
Data on Nucleophile Reactivity
| Nucleophile | Functional Group | Typical pKa | Relative Reactivity with NHS Esters (at pH 7.5-8.5) | Common Side Product |
| Primary Amine (Target) | R-NH₂ | ~9-10.5 | High (Desired) | Protected Amide (Carbamate) |
| Thiol (e.g., Cysteine) | R-SH | ~8.5-9 | High | Thioester |
| Phenol (e.g., Tyrosine) | Ar-OH | ~10 | Moderate (Increases at pH > 9) | Phenyl Ester |
| Alcohol (e.g., Serine, Thr) | R-OH | ~13-16 | Low (Increases at pH > 10) | Ester |
| Water | H₂O | 15.7 | Low (but concentration is high in aqueous media) | 2-Bromobenzyloxycarboxylic acid |
Experimental Protocols
Protocol 1: General Procedure for Amine Protection
This protocol describes a general method for the N-protection of a primary amine using this compound.
Materials:
-
Amine-containing substrate
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Nitrogen or Argon gas supply
-
Standard glassware (round-bottom flask, stir bar, septa)
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (N₂ or Ar).
-
Dissolve the amine-containing substrate (1.0 equivalent) in the chosen anhydrous solvent (e.g., DMF).
-
Add the non-nucleophilic base (e.g., DIPEA, 1.5-2.0 equivalents) to the solution and stir for 5 minutes.
-
In a separate vial, dissolve this compound (1.1 equivalents) in a minimal amount of the anhydrous solvent.
-
Slowly add the solution of the protecting reagent to the stirred amine solution at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed (typically 1-4 hours).
-
Upon completion, quench the reaction by adding a small amount of water.
-
Perform an aqueous work-up: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 5% citric acid solution), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure N-(2-Br-Cbz)-protected compound.
Protocol 2: Identification of Hydrolysis Side Product via HPLC
This protocol outlines a method to detect the primary hydrolysis byproduct, 2-bromobenzyloxycarboxylic acid.
Materials:
-
Sample from the reaction mixture
-
HPLC system with a C18 reverse-phase column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Reference standard of 2-bromobenzyloxycarboxylic acid (if available)
Procedure:
-
Prepare a small, quenched sample from your reaction by diluting it in a suitable solvent (e.g., acetonitrile/water).
-
Set up an HPLC method with a C18 column. A typical gradient could be 10-90% Mobile Phase B over 20 minutes.
-
Inject the prepared sample.
-
The this compound reagent, the protected product, and the hydrolysis byproduct will have different retention times. The hydrolysis product, being more polar, is expected to elute earlier than the desired product and the starting NHS ester.
-
If a standard is available, inject it separately to confirm the retention time of the 2-bromobenzyloxycarboxylic acid peak in your reaction sample.
Visualizations
Reaction Pathways
The following diagrams illustrate the intended reaction pathway and common side reactions.
References
- 1. Modelling the hydrolysis of succinimide: formation of aspartate and reversible isomerization of aspartic acid via succinimide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. ijacskros.com [ijacskros.com]
- 5. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2-Br-Z Protected Peptides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of succinimide byproduct from 2-Br-Z protection reactions in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the 2-Br-Z protecting group and where does the succinimide byproduct come from?
The 2-Br-Z (2-bromobenzyloxycarbonyl) group is a protecting group commonly used for the hydroxyl functionality of amino acids like tyrosine during solid-phase peptide synthesis (SPPS), particularly within the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy.[1][2] It is valued for its stability in the acidic conditions used for Boc deprotection (e.g., trifluoroacetic acid - TFA) and can be removed under strong acidic conditions like HF or by catalytic hydrogenation.[3]
The succinimide byproduct originates from the reagent used to introduce the 2-Br-Z group, which is typically N-(2-bromobenzyloxycarbonyloxy)succinimide (2-Br-Z-OSu).[4][5] In this reaction, the amino acid's nucleophilic group attacks the carbonyl carbon of the reagent, displacing the N-hydroxysuccinimide (NHS) leaving group, which then rearranges to the more stable succinimide.
Q2: Why is the removal of succinimide important?
Succinimide is a polar byproduct that can interfere with subsequent reactions and complicate the purification of the desired 2-Br-Z protected peptide. Its presence can lead to:
-
Co-elution with the product during chromatography, leading to impure final peptide.
-
Interference with analytical techniques like NMR and mass spectrometry.
-
Potential side reactions in subsequent synthetic steps.
Q3: What are the primary methods for removing the succinimide byproduct?
The most common methods for removing succinimide from a reaction mixture containing a 2-Br-Z protected peptide are:
-
Aqueous Extraction (Work-up): This is often the first and simplest method, leveraging the high water solubility of succinimide.
-
Recrystallization: This method is effective if the protected peptide is a solid and has different solubility properties than succinimide in a particular solvent system.
-
Silica Gel Flash Chromatography: This is a powerful technique for separating the less polar protected peptide from the more polar succinimide.
Troubleshooting Guides
Issue 1: Succinimide Remains in the Organic Layer After Aqueous Extraction
Possible Cause:
-
Insufficient volume or number of aqueous washes.
-
The organic solvent used has some affinity for succinimide.
-
The pH of the aqueous wash is not optimal.
Troubleshooting Steps:
-
Increase the number and volume of washes: Perform at least 3-4 washes with deionized water. Using a volume of water equal to the organic phase for each wash is a good starting point.
-
Use a basic wash: A wash with a saturated solution of sodium bicarbonate (NaHCO₃) can deprotonate the weakly acidic succinimide (pKa ≈ 9.5), increasing its solubility in the aqueous phase.[6]
-
Brine Wash: A final wash with a saturated sodium chloride (brine) solution can help to break up emulsions and reduce the amount of dissolved water in the organic layer.
Issue 2: The 2-Br-Z Protected Peptide is Water-Soluble, Preventing Aqueous Extraction
Possible Cause:
-
The peptide sequence is short and contains a high proportion of polar amino acids.
-
The protected peptide itself has some water solubility.
Troubleshooting Steps:
-
Saturate the aqueous phase with salt: Before extraction, saturate the aqueous layer with NaCl. This increases the polarity of the aqueous phase, which can "salt out" the less polar protected peptide, driving it into the organic layer.
-
Back-extraction: After the initial extraction, wash the aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.
-
Alternative Purification Methods: If aqueous extraction is not feasible, proceed directly to recrystallization or flash chromatography.
Issue 3: Succinimide Co-elutes with the Protected Peptide During Flash Chromatography
Possible Cause:
-
The polarity difference between the protected peptide and succinimide is not large enough for separation with the chosen eluent system.
-
The protected peptide is interacting strongly with the silica gel.
Troubleshooting Steps:
-
Optimize the Eluent System:
-
Increase the polarity of the eluent gradually: A shallow gradient of a polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexane or dichloromethane) can improve separation.
-
Add a small amount of a basic modifier: Adding 0.1-1% of triethylamine (Et₃N) to the eluent can help to suppress the interaction of acidic protons with the silica gel, potentially improving the peak shape of the peptide and its separation from succinimide.
-
-
Consider Reversed-Phase Flash Chromatography: If the protected peptide is sufficiently hydrophobic, reversed-phase (e.g., C18-silica) flash chromatography can be highly effective. In this case, succinimide will elute early with the aqueous mobile phase, while the protected peptide will be retained and eluted with a higher concentration of organic solvent (e.g., acetonitrile).[1]
Data Presentation
Table 1: Solubility of Succinimide in Common Solvents
| Solvent | Solubility ( g/100 mL) | Temperature (°C) | Reference(s) |
| Water | 33.3 (cold) | Room Temperature | [7][8] |
| Water | 143 (boiling) | 100 | [7][8] |
| Methanol | 4.2 (room temp) | Room Temperature | [7][8] |
| Methanol | 20 (hot) | Boiling | [7][8] |
| Ethanol | Soluble | Room Temperature | [9] |
| Ethyl Acetate | Data not readily available in g/100mL, but it is a common extraction solvent, suggesting lower solubility than in water. | - | [5] |
| Dichloromethane | Low solubility | Room Temperature | - |
| Diethyl Ether | Insoluble | Room Temperature | [9] |
| Chloroform | Insoluble | Room Temperature | [9] |
Table 2: Comparison of Succinimide Removal Methods for 2-Br-Z Protected Peptides
| Method | Typical Purity of Protected Peptide | Typical Recovery of Protected Peptide | Advantages | Disadvantages |
| Aqueous Extraction | Moderate | High (>95%) | Simple, fast, and inexpensive first step. | May not be sufficient for complete removal; not suitable for water-soluble peptides. |
| Recrystallization | High (>98%) | Moderate to High (70-95%) | Can yield very pure material if a suitable solvent system is found. | Finding an appropriate solvent can be time-consuming; not all protected peptides are crystalline. |
| Flash Chromatography (Normal Phase) | High (>95%) | Good (80-95%) | Effective for a wide range of protected peptides; scalable. | Can be time-consuming; requires solvent usage. |
| Flash Chromatography (Reversed Phase) | Very High (>98%) | Good (80-95%) | Excellent separation for hydrophobic protected peptides; succinimide is easily removed.[10] | Requires a hydrophobic product; more expensive stationary phase. |
Experimental Protocols
Protocol 1: General Procedure for a 2-Br-Z Protection Reaction
This protocol describes a typical procedure for the protection of an amino acid with 2-Br-Z-OSu.
-
Dissolve the Amino Acid: Dissolve the amino acid (1 equivalent) in a suitable solvent system, such as a mixture of dioxane and water or THF and water.
-
Adjust pH: Add a base, such as sodium bicarbonate (NaHCO₃) or N,N-diisopropylethylamine (DIPEA), to the solution to deprotonate the amino group and maintain a slightly basic pH (around 8-9).
-
Add 2-Br-Z-OSu: Slowly add a solution of this compound (1.1 equivalents) in dioxane or THF to the amino acid solution with vigorous stirring.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for several hours to overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, proceed with one of the purification methods described below.
Protocol 2: Succinimide Removal by Aqueous Extraction
-
Quench the Reaction: If necessary, quench the reaction by adding water.
-
Solvent Addition: Add an organic solvent immiscible with water, such as ethyl acetate or dichloromethane (DCM), to the reaction mixture.
-
Aqueous Wash: Transfer the mixture to a separatory funnel and wash the organic layer sequentially with:
-
Deionized water (2 x volume of the organic layer).
-
Saturated aqueous NaHCO₃ solution (1 x volume of the organic layer).
-
Deionized water (1 x volume of the organic layer).
-
Saturated aqueous NaCl (brine) solution (1 x volume of the organic layer).
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude 2-Br-Z protected peptide.
Protocol 3: Purification by Flash Chromatography (Normal Phase)
-
Prepare the Crude Sample: Concentrate the reaction mixture to dryness. If the residue is an oil, it can be loaded directly onto the column. If it is a solid, dissolve it in a minimal amount of the mobile phase or a stronger solvent like DCM.
-
Column and Eluent: Use a silica gel column. A common eluent system is a gradient of ethyl acetate in hexane or methanol in dichloromethane. The exact gradient will depend on the polarity of the protected peptide and should be determined by TLC analysis.
-
Loading and Elution: Load the sample onto the column and begin elution with the determined solvent system.
-
Fraction Collection: Collect fractions and monitor by TLC to identify those containing the purified 2-Br-Z protected peptide.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Diagram 1: General Workflow for 2-Br-Z Protection and Purification
Caption: Workflow for 2-Br-Z protection and subsequent purification.
Diagram 2: Troubleshooting Logic for Succinimide Removal
Caption: Decision tree for troubleshooting succinimide removal.
References
- 1. Alternative strategies for purification of fully protected peptides using flash chromatography [morressier.com]
- 2. bachem.com [bachem.com]
- 3. biotage.com [biotage.com]
- 4. Amino acid - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. polypeptide.com [polypeptide.com]
- 10. biotage.com [biotage.com]
Optimizing base and solvent conditions for 2-Br-Z protection
Technical Support Center: Optimizing 2-Br-Z Protection
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the conditions for the introduction of the 2-bromobenzyloxycarbonyl (2-Br-Z or 2-Br-Cbz) protecting group for amines. Below, you will find troubleshooting guides and frequently asked questions to address specific issues encountered during this critical synthetic step.
Frequently Asked Questions (FAQs)
Q1: What is the 2-Br-Z protecting group and why is it used?
The 2-bromobenzyloxycarbonyl (2-Br-Z) group is a carbamate-type protecting group used for amines.[1] It is an analogue of the more common benzyloxycarbonyl (Cbz or Z) group. The key feature of the 2-Br-Z group is the presence of a bromine atom on the ortho position of the benzyl ring. This modification alters the electronic properties and stability of the group, which can be advantageous in multi-step syntheses where specific deprotection conditions are required. Like the standard Cbz group, it effectively suppresses the nucleophilicity and basicity of the amine.[2]
Q2: What is the standard reagent for introducing the 2-Br-Z group?
The most common reagent is 2-bromobenzyl chloroformate (2-Br-Cbz-Cl). This reagent reacts with the amine nucleophile, typically in the presence of a base, to form the carbamate linkage. The reagent can be prepared by reacting 2-bromobenzyl alcohol with phosgene or a phosgene equivalent.
Q3: What are the general reaction conditions for a 2-Br-Z protection?
Typically, the amine substrate is dissolved in a suitable solvent and treated with 1.0 to 1.2 equivalents of 2-bromobenzyl chloroformate in the presence of a base. The reaction is often performed at a low temperature (e.g., 0 °C) initially and then allowed to warm to room temperature. Progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Q4: How is the 2-Br-Z group typically removed (deprotected)?
Similar to the standard Cbz group, the 2-Br-Z group is commonly removed by catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst like Pd/C).[1] It can also be cleaved under strong acidic conditions (e.g., HBr in acetic acid), although this method is harsher and may not be suitable for sensitive substrates.[3]
Troubleshooting and Optimization Guide
This guide addresses common issues encountered during the 2-Br-Z protection of amines in a question-and-answer format.
Issue 1: Low or No Yield of the Protected Product
Question: My reaction shows a low conversion to the desired 2-Br-Z protected amine, or no product is formed at all. What are the potential causes and solutions?
Answer: Low or no yield is a common problem that can often be traced back to the choice of base, solvent, or the integrity of the reagents.
Potential Cause 1: Inappropriate Base
The choice of base is critical. An overly weak base may not effectively scavenge the HCl byproduct, leading to protonation of the starting amine and halting the reaction. Conversely, a very strong base might cause hydrolysis of the chloroformate reagent or other side reactions.
Solution:
-
For robust substrates: Use mild inorganic bases like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) in a biphasic system (e.g., Dichloromethane/water) or as a suspension.[3][4]
-
For sensitive substrates or to improve solubility: Use a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) in an aprotic solvent.[3] Be cautious, as tertiary amines can sometimes lead to the formation of undesired byproducts.
Table 1: Comparison of Common Bases for 2-Br-Z Protection
| Base | Type | Typical Solvent(s) | Relative Strength | Key Considerations |
| NaHCO₃ | Inorganic | DCM/H₂O, THF/H₂O | Weak | Mild and inexpensive. Good for simple amines. Can result in slow reaction rates. |
| K₂CO₃ | Inorganic | Dioxane, Acetone, DMF | Moderate | Stronger than NaHCO₃. Can be effective when weaker bases fail. |
| DIPEA | Organic (tertiary amine) | DCM, THF, ACN | Moderate | Soluble in organic solvents. Good for acid-sensitive substrates. Can be difficult to remove during workup. |
| Pyridine | Organic (tertiary amine) | DCM, Chloroform | Weak | Can also act as a nucleophilic catalyst. Can be difficult to remove. |
Potential Cause 2: Poor Solvent Choice
The solvent must dissolve the amine starting material and, to some extent, the base. The polarity of the solvent can also influence the reaction rate.[5]
Solution:
-
Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN) are generally good starting points.[4]
-
For reactions with inorganic bases, a biphasic system (e.g., DCM and water) can be very effective.
-
If solubility is an issue, more polar aprotic solvents like Dimethylformamide (DMF) can be used, but be aware that they can be harder to remove and may promote side reactions.[6]
Table 2: Guide to Solvent Selection for 2-Br-Z Protection
| Solvent | Type | Polarity | Typical Use Case |
| Dichloromethane (DCM) | Aprotic | Medium | General purpose, compatible with most organic and inorganic bases. |
| Tetrahydrofuran (THF) | Aprotic | Medium | Good alternative to DCM, often used in combination with water. |
| Acetonitrile (ACN) | Aprotic | High | Good for substrates with moderate polarity. |
| Dimethylformamide (DMF) | Aprotic | High | Use when starting material solubility is poor in other solvents. |
Potential Cause 3: Reagent Degradation
2-bromobenzyl chloroformate is sensitive to moisture and can hydrolyze over time, rendering it inactive.
Solution:
-
Use the reagent from a new or properly stored bottle.
-
Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
Issue 2: Formation of Multiple Products or Impurities
Question: My reaction is messy, showing multiple spots on the TLC plate, including a potential di-protected byproduct or urea formation. How can I improve the selectivity?
Answer: The formation of byproducts often results from the reaction conditions being too harsh or from side reactions involving the amine or the chloroformate reagent.
Potential Cause 1: Di-protection (for primary amines)
If a primary amine is being protected, it is possible for the initially formed carbamate to be deprotonated and react with a second molecule of the chloroformate, although this is generally less favorable. A more common issue is the formation of a urea byproduct if the chloroformate degrades.
Solution:
-
Control Stoichiometry: Use only a slight excess (1.05-1.1 equivalents) of the 2-bromobenzyl chloroformate.
-
Slow Addition: Add the chloroformate solution dropwise to the reaction mixture at 0 °C to maintain a low instantaneous concentration, which favors the desired mono-protection.
Potential Cause 2: Urea Formation
If the amine starting material reacts with phosgene impurities in the chloroformate reagent or with a degraded form of the reagent, symmetrical ureas can form.
Solution:
-
Use High-Purity Reagent: Ensure the 2-bromobenzyl chloroformate is of high quality.
-
Optimize Base: Using a hindered base like DIPEA can sometimes suppress side reactions compared to less hindered bases like TEA.
Experimental Protocols & Visualizations
General Experimental Protocol for 2-Br-Z Protection
Materials:
-
Amine-containing substrate (1.0 equiv)
-
2-bromobenzyl chloroformate (1.1 equiv)
-
Base (e.g., NaHCO₃, 2.0 equiv, or DIPEA, 1.5 equiv)
-
Solvent (e.g., DCM/H₂O 1:1, or dry DCM)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add the amine substrate.
-
Dissolution: Dissolve the amine in the chosen solvent system. If using NaHCO₃, a biphasic mixture of DCM and water is common. If using DIPEA, use an anhydrous solvent like DCM under a nitrogen atmosphere.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Reagent Addition: Slowly add the 2-bromobenzyl chloroformate dropwise to the stirring mixture over 10-15 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed (typically 1-4 hours).
-
Work-up:
-
If a biphasic system was used, separate the organic layer. Extract the aqueous layer with DCM (2x).
-
If an organic solvent was used, dilute with more solvent and wash with 1M HCl (to remove organic base), saturated NaHCO₃ solution, and brine.
-
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel to yield the pure 2-Br-Z protected amine.
Visual Workflow and Troubleshooting
Caption: A typical workflow for the 2-Br-Z protection of an amine.
Caption: A decision tree for troubleshooting low-yield 2-Br-Z protection reactions.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 3. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Preventing side product formation during 2-Br-Z introduction
Technical Support Center: Synthesis and Troubleshooting
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the introduction of a 2-bromo group into a target molecule, with a focus on preventing side product formation. The user query "2-Br-Z introduction" can be interpreted in several ways in a synthetic chemistry context. This guide addresses the three most common scenarios:
-
Scenario A: α-Bromination of Ketones - Introduction of a bromine atom at the carbon adjacent (position 2 or α) to a carbonyl group in substrate 'Z'.
-
Scenario B: Synthesis of (Z)-2-Bromoalkenes - Formation of a carbon-carbon double bond with a specific 'Z' stereochemistry where one of the carbons bears a bromine atom.
-
Scenario C: Cbz (Z) Protection of a 2-Bromoamine - Introduction of a benzyloxycarbonyl (Cbz or Z) protecting group onto an amine that is in proximity to a bromine atom.
Scenario A: α-Bromination of Ketones at the 2-Position
The introduction of a bromine atom at the α-position of a ketone is a fundamental transformation. However, controlling regioselectivity and preventing over-bromination are common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the α-bromination of ketones? A1: The most common side product is the α,α-dibrominated ketone.[1] Under basic conditions, polybromination is rapid because the first introduced bromine atom increases the acidity of the remaining α-hydrogens, making subsequent halogenation faster.[2] Under acidic conditions, the mono-brominated product is favored as the electron-withdrawing bromine atom deactivates the enol intermediate towards further electrophilic attack.[2] Another potential side reaction, especially for activated aromatic ketones, is bromination on the aromatic ring.[3]
Q2: How can I selectively achieve mono-bromination over di-bromination? A2: To favor mono-bromination, it is generally best to perform the reaction under acidic conditions (e.g., using Br₂ in acetic acid).[2][4] The reaction proceeds through an enol intermediate, and the rate is often independent of the bromine concentration, which helps prevent over-bromination.[4] Using a slight excess (e.g., 1.05 eq.) of a brominating agent like N-Bromosuccinimide (NBS) with an acid catalyst can also improve selectivity for the mono-bromo product.[1] Careful control of stoichiometry and reaction time is crucial.
Q3: My unsymmetrical ketone gives the wrong regioisomer. How do I control where the bromine adds? A3: The regioselectivity of α-bromination depends on the reaction conditions, which control the formation of either the thermodynamic or kinetic enolate/enol.
-
Thermodynamic Control (More Substituted Product): Acid-catalyzed bromination (e.g., Br₂ in AcOH) favors the formation of the more stable, more substituted enol, leading to bromination at the more substituted α-carbon.[2]
-
Kinetic Control (Less Substituted Product): Base-catalyzed bromination typically occurs at the less sterically hindered, less substituted α-carbon, as this proton is removed more rapidly to form the kinetic enolate.[2]
Troubleshooting Guide: α-Bromination of Ketones
| Problem | Potential Cause | Suggested Solution |
| Low Yield of Desired Product | Incomplete reaction. | Monitor the reaction by TLC. Consider increasing reaction time or temperature moderately. Ensure the catalyst (acid or base) is active. |
| Product decomposition during work-up. | Use a mild aqueous quench (e.g., sodium thiosulfate to remove excess Br₂). Avoid unnecessarily high temperatures during solvent removal. | |
| Poor quality of reagents. | Use freshly opened or purified NBS. Ensure solvents are anhydrous if required by the specific protocol. | |
| Formation of Di-bromo Side Product | Reaction run under basic conditions or for too long. | Switch to acidic conditions (e.g., Br₂ in acetic acid). Use precisely 1.0 equivalent of the brominating agent and monitor the reaction closely to quench it upon consumption of the starting material. |
| High concentration of brominating agent. | Add the brominating agent dropwise or in portions to maintain a low instantaneous concentration.[3] | |
| Incorrect Regioisomer Formed | Wrong catalytic conditions for desired product. | For the more substituted α-bromo ketone, use acid-catalyzed conditions (e.g., HBr, AcOH). For the less substituted α-bromo ketone, use base-mediated conditions (e.g., LDA followed by a bromine source at low temperature). |
| Ring Bromination on Aromatic Ketones | Substrate has a highly activated aromatic ring. | Use a milder, more selective α-brominating agent like NBS instead of elemental bromine.[3] Running the reaction in the dark can suppress radical pathways that may lead to aromatic bromination. |
Quantitative Data: Selectivity in α-Bromination
| Substrate | Brominating Agent / Conditions | Product(s) | Yield (%) | Reference |
| Acetophenone | NBS (1.2 eq), Acidic Al₂O₃, MeOH, reflux | 2-Bromoacetophenone | 89 | [3] |
| 4'-Methoxyacetophenone | NBS (1.2 eq), Acidic Al₂O₃, MeOH, reflux | 2-Bromo-4'-methoxyacetophenone | 91 | [3] |
| 4'-Hydroxyacetophenone | NBS (1.2 eq), Neutral Al₂O₃, MeCN, reflux | 3'-Bromo-4'-hydroxyacetophenone (Ring) | 94 | [3] |
| 1-Tetralone | Br₂ (1.0 eq), H₂SO₄ (0.2 eq) | 2-Bromo-1-tetralone | 95 (mono) | [1] |
| 1-Tetralone | Br₂ (2.0 eq), H₂SO₄ (2.0 eq) | 2,2-Dibromo-1-tetralone | 98 (di) | [1] |
Experimental Protocol: Acid-Catalyzed α-Bromination of Cyclohexanone
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyclohexanone (1.0 eq) in glacial acetic acid.
-
Reagent Addition: Cool the solution in an ice bath. Slowly add a solution of elemental bromine (1.05 eq) in glacial acetic acid dropwise from the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction's progress by TLC or GC-MS to confirm the consumption of the starting material.
-
Work-up: Pour the reaction mixture into a beaker containing ice water. Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid and quench unreacted bromine), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-bromocyclohexanone. Further purification can be achieved by distillation or column chromatography.
Diagrams: α-Bromination
Caption: Experimental workflow for acid-catalyzed α-bromination.
Caption: Troubleshooting logic for α-bromination side products.
Scenario B: Stereoselective Synthesis of (Z)-2-Bromoalkenes
The formation of vinyl bromides is critical for cross-coupling reactions. Controlling the double bond geometry to favor the Z-isomer over the more stable E-isomer is a common synthetic challenge.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product when synthesizing a (Z)-2-bromoalkene? A1: The most common and direct side product is the undesired (E)-stereoisomer. Many synthetic routes can produce mixtures of E and Z isomers, and the E-isomer is often the thermodynamically more stable product, making its formation a persistent issue.
Q2: Which methods favor the formation of (Z)-vinyl bromides? A2: Several methods have been developed for Z-selective synthesis. Ruthenium-catalyzed three-component coupling reactions can be tuned to favor the Z-isomer by using less polar solvents like acetone.[5] Another effective method is the microwave-assisted debrominative decarboxylation of anti-2,3-dibromoalkanoic acids, which shows high Z-selectivity.[6] Hydroboration of a 1-bromoalkyne followed by protonolysis is another classic method for accessing Z-vinylic bromides.
Q3: Can the E-isomer be converted to the desired Z-isomer? A3: Yes, E-to-Z isomerization is possible but often requires specific conditions, such as photochemical irradiation. However, it is generally more efficient to control the stereoselectivity during the primary synthesis rather than relying on a post-synthetic isomerization step, which adds complexity and can lower the overall yield.
Troubleshooting Guide: (Z)-2-Bromoalkene Synthesis
| Problem | Potential Cause | Suggested Solution |
| Low Z:E Ratio (Too much E-isomer) | Thermodynamic conditions favoring the more stable E-isomer. | Employ a kinetically controlled reaction. Optimize solvent polarity; less polar solvents like acetone or THF can sometimes favor Z-isomer formation in certain catalytic systems.[5] |
| Isomerization of the Z-product after formation. | Lower the reaction temperature. Minimize reaction time and purify the product promptly after work-up. Avoid exposure to acid, base, or light during work-up and storage, which can catalyze isomerization. | |
| Non-stereoselective reaction pathway. | Change the synthetic method. Consider methods known for high Z-selectivity, such as hydroboration of bromoalkynes or specific palladium- or ruthenium-catalyzed reactions designed for Z-olefin synthesis. | |
| Formation of Alkyne Byproduct | Elimination of HBr from the vinyl bromide product. | Use a non-basic or sterically hindered base during work-up if a base is required. Avoid excessive heating, which can promote elimination. |
Quantitative Data: Z:E Selectivity in Vinyl Bromide Synthesis
| Reaction Type | Substrate/Reagents | Solvent | Product | Yield (%) | Z:E Ratio | Reference |
| Ru-catalyzed Coupling | Alkyne, Enone, LiBr | Acetone | Z-Vinyl Bromide | - | >20:1 | [5] |
| Ru-catalyzed Coupling | Alkyne, Enone, NH₄Br | DMF/Acetone | E-Vinyl Bromide | - | 1:20 | [5] |
| Cu(I)-catalyzed Coupling | (Z)-Vinyl Bromide + Thiol | Amino Acid Ionic Liquid | (Z)-Vinyl Thioether | 92 | 98:2 (retention) | [7] |
| Fe-catalyzed Radical Addition | Alkyl Iodide + Ethynylboronate | Dioxane | Z-Vinyl Boronate | 95 | 44:1 |
Experimental Protocol: Microwave-Assisted Synthesis of (Z)-1-Bromo-1-alkenes
This protocol is adapted from the debrominative decarboxylation method.[6]
-
Precursor Synthesis: Synthesize the required anti-2,3-dibromoalkanoic acid from the corresponding α,β-unsaturated carboxylic acid via bromination.
-
Reaction Setup: In a microwave process vial, combine the anti-2,3-dibromoalkanoic acid (1.0 eq), triethylamine (Et₃N, 2.0-3.0 eq), and anhydrous dimethylformamide (DMF).
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture for a short duration (typically 0.2–1.0 minutes) at a set temperature (e.g., 120-150 °C). The optimal time and temperature should be determined for each specific substrate.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether).
-
Purification: Wash the combined organic layers with dilute HCl (to remove Et₃N), water, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to isolate the (Z)-1-bromo-1-alkene.
Scenario C: Cbz (Z) Protection of a 2-Bromoamine
Protecting an amine with a benzyloxycarbonyl (Cbz or Z) group is a standard procedure. However, when the substrate contains another reactive functional group, such as a bromide at the 2-position relative to the amine, intramolecular side reactions can compete with the desired protection.
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction when trying to Cbz-protect a 2-bromoamine? A1: The most significant side reaction is intramolecular cyclization. The amine, although intended to react with benzyl chloroformate (Cbz-Cl), can also act as a nucleophile and attack the carbon bearing the bromine atom, leading to the formation of a three-membered aziridine ring. This is an intramolecular Sₙ2 reaction.
Q2: Why does this intramolecular cyclization compete with Cbz protection? A2: Cbz protection is typically carried out under basic conditions (e.g., NaHCO₃, Na₂CO₃, or Et₃N) to neutralize the HCl byproduct.[4] This base can also deprotonate the amine (or a portion of it), increasing its nucleophilicity and promoting the intramolecular attack on the adjacent C-Br bond. The formation of a stable, low-strain three-membered ring is entropically favored.
Q3: How can I favor the desired N-Cbz protection over aziridine formation? A3: To favor the intermolecular reaction with Cbz-Cl over the intramolecular cyclization, you can manipulate the reaction conditions.
-
Maximize Reagent Concentration: Use a higher concentration of Cbz-Cl to favor the bimolecular protection reaction.
-
Control Basicity: Use a mild, non-nucleophilic base (e.g., NaHCO₃) and avoid strong bases that significantly deprotonate the amine.
-
Low Temperature: Running the reaction at a lower temperature (e.g., 0 °C) can slow down the rate of the intramolecular cyclization more than the acylation reaction.
Troubleshooting Guide: Cbz Protection of 2-Bromoamines
| Problem | Potential Cause | Suggested Solution |
| Major Product is Aziridine (or other cyclized product) | Intramolecular Sₙ2 reaction is faster than N-protection. | Add the base slowly at low temperature (0 °C) to a mixture of the 2-bromoamine and Cbz-Cl. This keeps the concentration of the free, nucleophilic amine low. Alternatively, use Schotten-Baumann conditions (e.g., NaOH in a biphasic water/organic solvent system) where the reaction occurs quickly at the interface. |
| Low Overall Yield (Mixture of Products) | Competing intermolecular N,N'-dialkylation or elimination. | Ensure no more than 1.0 equivalent of the 2-bromoamine is used relative to Cbz-Cl. Use a hindered, non-nucleophilic base if elimination is suspected. |
| Reaction is Sluggish or Stalls | Amine salt is not being effectively neutralized. | Ensure sufficient equivalents of a suitable base are used. If using a biphasic system, ensure vigorous stirring to maximize the interfacial reaction area. |
Quantitative Data: Hypothetical Selectivity in Protection of 2-Bromoethylamine
This table illustrates the expected outcome based on reaction principles. Actual yields will vary.
| Conditions | Major Product | Plausible Side Product | Expected Yield of Cbz-Amine | Rationale |
| High concentration of Cbz-Cl, NaHCO₃, 0 °C | N-Cbz-2-bromoethylamine | Aziridine | High | Bimolecular acylation is favored by high reagent concentration and low temperature. |
| Dilute conditions, Et₃N, Room Temp. | Aziridine | N-Cbz-2-bromoethylamine | Low | Intramolecular cyclization is favored at lower concentrations and by a stronger organic base. |
| Strong Base (e.g., NaH), THF, 0 °C | Aziridine | Polymerization | Very Low | Strong base fully deprotonates the amine, making cyclization very rapid. |
Experimental Protocol: Cbz Protection of an Amine under Biphasic Conditions
This protocol is designed to maximize the rate of N-acylation while minimizing intramolecular side reactions.
-
Reaction Setup: Dissolve the 2-bromoamine hydrochloride salt (1.0 eq) in water in a round-bottom flask. Add an equal volume of an organic solvent like dichloromethane (DCM) or diethyl ether. Cool the biphasic mixture to 0 °C with vigorous stirring.
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Base and Reagent Addition: Add sodium carbonate (Na₂CO₃, 2.5 eq) to the mixture. Slowly and simultaneously, add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise. The vigorous stirring is critical to ensure the deprotonated amine reacts with Cbz-Cl at the aqueous-organic interface before it can cyclize.
-
Reaction: Allow the reaction to stir vigorously at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.
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Work-up: Separate the organic and aqueous layers. Extract the aqueous layer with additional DCM.
-
Purification: Combine the organic layers and wash with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the N-Cbz-2-bromoamine.
Diagrams: Cbz Protection vs. Cyclization
Caption: Competing pathways in the Cbz protection of a 2-bromoamine.
References
- 1. Vinyl bromide synthesis by bromination or substitution [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Cbz-Protected Amino Groups [organic-chemistry.org]
- 6. Mild, Efficient and Highly Stereoselective Synthesis of (Z)-Vinyl Chalcogenides from Vinyl Bromides Catalyzed by Copper(I) in Ionic Liquids Based on Amino Acids [organic-chemistry.org]
- 7. Z-Selective Synthesis of Vinyl Boronates through Fe-Catalyzed Alkyl Radical Addition [organic-chemistry.org]
Strategies to improve yield in 2-Br-Z protection of sterically hindered amines
Technical Support Center: 2-Br-Z Protection of Sterically Hindered Amines
Welcome to the technical support center for the 2-bromobenzyloxycarbonyl (2-Br-Z) protection of sterically hindered amines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve reaction yields and address common challenges encountered during this chemical transformation.
Troubleshooting Guides
This section addresses specific issues that may arise during the 2-Br-Z protection of sterically hindered amines in a question-and-answer format.
Issue 1: Low or No Product Formation
Question: I am attempting to protect a sterically hindered secondary amine with 2-bromobenzyl chloroformate, but I am observing very low conversion to the desired carbamate. What are the likely causes and how can I improve the yield?
Answer: Low yields in the 2-Br-Z protection of sterically hindered amines are often due to the low nucleophilicity of the amine and steric hindrance around the nitrogen atom. Here are several strategies to overcome this issue:
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Choice of Base: The selection of an appropriate base is critical. For sterically hindered amines, a non-nucleophilic, strong base is often required to deprotonate the amine or scavenge the HCl byproduct without competing in the reaction.
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Reaction Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. However, this should be done cautiously to avoid potential side reactions.
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Solvent Selection: The polarity and aprotic nature of the solvent can significantly influence the reaction rate. Solvents that can stabilize the transition state are preferred.
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Use of a Catalyst: A nucleophilic catalyst can accelerate the reaction by forming a more reactive intermediate with the chloroformate.
Data Presentation: Comparison of Strategies to Improve Yield
| Strategy | Parameter | Recommended Options | Expected Outcome |
| Base Selection | Base Type | Strong, non-nucleophilic bases such as Proton Sponge®, DBU, or stronger inorganic bases like NaH. | Increased deprotonation of the hindered amine, leading to a higher reaction rate. |
| Mildly basic conditions with DIPEA or pyridine may be insufficient. | |||
| Temperature | Reaction Temp. | Gradually increase from room temperature to 40-60 °C. | Overcomes the activation energy barrier due to steric hindrance. |
| Monitor for decomposition of starting materials or product. | |||
| Solvent Choice | Solvent Type | Polar aprotic solvents like DMF, NMP, or anhydrous DCM. | Better solvation of reactants and stabilization of charged intermediates. |
| Catalysis | Catalyst | 4-Dimethylaminopyridine (DMAP) (catalytic amount). | Forms a highly reactive acylpyridinium intermediate, accelerating the reaction. |
Issue 2: Formation of Side Products
Question: My reaction is producing significant amounts of an unknown impurity alongside my desired 2-Br-Z protected amine. What are the common side reactions and how can I minimize them?
Answer: The formation of side products can be a significant issue, especially when forcing conditions are used. Common side reactions include:
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Urea Formation: If the 2-bromobenzyl chloroformate is unstable or if there is residual water, it can decompose to form an isocyanate, which then reacts with the amine to form a urea derivative.
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Over-alkylation/Di-protection: With primary amines, there is a risk of double protection, though this is less common with sterically hindered amines.
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Reaction with Solvent: Some solvents may react with the chloroformate under harsh conditions.
Troubleshooting Side Reactions
| Side Product | Potential Cause | Mitigation Strategy |
| Urea Derivative | Decomposition of 2-bromobenzyl chloroformate. | Use freshly prepared or high-purity 2-bromobenzyl chloroformate. Ensure strictly anhydrous reaction conditions. |
| Presence of moisture. | Dry all glassware, solvents, and reagents thoroughly. | |
| Degradation Products | High reaction temperatures. | Optimize the temperature; use the lowest effective temperature. |
| Prolonged reaction times. | Monitor the reaction closely by TLC or LC-MS and quench it once the starting material is consumed. |
Frequently Asked Questions (FAQs)
Q1: Is the 2-Br-Z group stable to acidic conditions?
A1: Yes, the 2-bromobenzyloxycarbonyl (2-Br-Z) group is known to be more stable to acidic conditions than the standard benzyloxycarbonyl (Cbz) group. It is often used in Boc-based solid-phase peptide synthesis where the Boc group is removed with trifluoroacetic acid (TFA), leaving the 2-Br-Z group intact[1].
Q2: How is the 2-Br-Z group typically removed?
A2: The 2-Br-Z group is typically removed under strong acidic conditions, such as with hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA)[1]. It can also be cleaved by hydrogenolysis (e.g., H₂/Pd-C), similar to the Cbz group, although the conditions may need to be optimized.
Q3: Can I use standard Schotten-Baumann conditions (e.g., NaOH or K₂CO₃ in a biphasic system) for 2-Br-Z protection of a hindered amine?
A3: While Schotten-Baumann conditions are effective for many amines, they may not be optimal for sterically hindered ones. The low solubility of the hindered amine in the aqueous phase and its reduced reactivity can lead to very slow reaction rates and low yields. The use of organic bases in a single-phase organic solvent system is generally preferred for these substrates.
Q4: How does the bromine atom on the benzyl group affect the protection reaction?
A4: The electron-withdrawing nature of the bromine atom can make the carbonyl carbon of the chloroformate slightly more electrophilic, which could potentially increase its reactivity towards the amine. However, this electronic effect is often overshadowed by the steric hindrance of the amine substrate. The primary influence of the bromine atom is on the stability of the protecting group, particularly its resistance to acid cleavage.
Experimental Protocols
Protocol 1: General Procedure for 2-Br-Z Protection of a Sterically Hindered Secondary Amine
This protocol provides a starting point for the optimization of the 2-Br-Z protection of a sterically hindered secondary amine.
Materials:
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Sterically hindered secondary amine (1.0 equiv)
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2-Bromobenzyl chloroformate (1.2 equiv)
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N,N-Diisopropylethylamine (DIPEA) (1.5 equiv) or Proton Sponge® (1.2 equiv)
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4-Dimethylaminopyridine (DMAP) (0.1 equiv)
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Anhydrous Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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Argon or Nitrogen for inert atmosphere
Procedure:
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To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the sterically hindered secondary amine (1.0 equiv) and anhydrous DCM.
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Cool the solution to 0 °C in an ice bath.
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Add DIPEA (1.5 equiv) or Proton Sponge® (1.2 equiv) and DMAP (0.1 equiv) to the stirred solution.
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Slowly add a solution of 2-bromobenzyl chloroformate (1.2 equiv) in anhydrous DCM to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
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If the reaction is sluggish, consider gently heating the mixture to 30-40 °C.
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Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
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Transfer the mixture to a separatory funnel and separate the organic layer.
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Extract the aqueous layer with DCM (2 x).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Filter the solution and concentrate the solvent under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-Br-Z protected amine.
Mandatory Visualizations
Caption: A workflow for troubleshooting low yield in 2-Br-Z protection reactions.
Caption: A step-by-step workflow for the 2-Br-Z protection of a hindered amine.
References
Technical Support Center: Purification of 2-Br-Z Protected Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2-bromobenzyloxycarbonyl (2-Br-Z) protected compounds by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when purifying 2-Br-Z protected compounds on silica gel?
A1: The primary challenges are related to the physicochemical properties of the 2-Br-Z group and the target molecule. These can include:
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Polarity: The polarity of 2-Br-Z protected compounds can vary significantly depending on the parent molecule. This requires careful selection of the eluent system to achieve good separation.
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Stability: While generally stable, the 2-Br-Z group, like other benzylic carbamates, can be sensitive to highly acidic or basic conditions. Standard silica gel is slightly acidic and may cause degradation or partial deprotection in sensitive substrates, though this is less common than with more labile protecting groups.[1]
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Byproduct Removal: The introduction of the 2-Br-Z group using 2-bromobenzyl chloroformate can lead to byproducts such as unreacted starting amine, excess reagent, and 2-bromobenzyl alcohol, which need to be efficiently removed during chromatography.
Q2: How do I choose an appropriate solvent system for my 2-Br-Z protected compound?
A2: The ideal solvent system should provide a good separation between your target compound and any impurities, with a target Rf value for your product typically between 0.2 and 0.4 on a TLC plate.[2] A common starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[3] The ratio of these solvents is adjusted to achieve the desired separation. For more polar 2-Br-Z protected compounds, a system of dichloromethane (DCM) and methanol (MeOH) may be more effective.
Q3: My 2-Br-Z protected compound is streaking on the TLC plate. What can I do?
A3: Streaking on a TLC plate often indicates an issue with the compound interacting too strongly with the silica gel, which can be due to the presence of a basic functional group (like an amine) in your molecule. To mitigate this, you can try adding a small amount of a modifier to your eluent system. For basic compounds, adding a small percentage (0.1-1%) of triethylamine (Et3N) or ammonia in methanol can help to reduce streaking by neutralizing the acidic sites on the silica gel.
Q4: I suspect my compound is decomposing on the silica gel column. How can I confirm this and what are the alternatives?
A4: To check for decomposition on silica gel, you can perform a 2D TLC. Spot your compound in one corner of a square TLC plate, run it in a suitable eluent, then dry the plate, rotate it 90 degrees, and run it again in the same eluent. If the spot remains on the diagonal, your compound is stable. If new spots appear off the diagonal, it is decomposing.[1] If your compound is unstable on silica, you can consider using a less acidic stationary phase like alumina (neutral or basic) or a functionalized silica gel.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Compound does not elute from the column | The eluent is not polar enough. | Gradually increase the polarity of your eluent system. For example, increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture. If the compound is very polar, consider switching to a more polar system like DCM/MeOH. |
| The compound has decomposed on the column. | Test for stability on a TLC plate.[1] If it is unstable, consider using a different stationary phase like alumina. | |
| Compound elutes too quickly (with the solvent front) | The eluent is too polar. | Decrease the polarity of your eluent system. For example, increase the percentage of hexane in your hexane/ethyl acetate mixture. |
| Poor separation of the product from impurities | The chosen solvent system has poor selectivity for the compounds. | Try different solvent combinations. For example, if hexane/ethyl acetate is not working, try DCM/methanol or toluene/ethyl acetate. The goal is to find a system where the Rf values of your product and the impurities are significantly different.[2] |
| Product fractions are contaminated with a UV-active impurity | The impurity could be unreacted 2-bromobenzyl chloroformate or a related byproduct. | Ensure the reaction has gone to completion before workup. During chromatography, use a shallow gradient to improve separation. |
| Product fractions are contaminated with a non-UV-active impurity | The impurity could be a byproduct that does not have a chromophore, such as an inorganic salt. | Ensure proper aqueous workup before chromatography to remove water-soluble impurities. |
Data Presentation
Table 1: Representative TLC Solvent Systems for 2-Br-Z Protected Compounds and Common Impurities.
| Compound Type | Typical Solvent System (v/v) | Approximate Rf | Notes |
| 2-Br-Z-protected amino acid ester | 7:3 Hexane:Ethyl Acetate | 0.4 - 0.6 | Rf will vary based on the amino acid. |
| 2-Br-Z-protected primary amine | 8:2 Hexane:Ethyl Acetate | 0.3 - 0.5 | Polarity is dependent on the amine structure. |
| 2-Bromobenzyl alcohol | 7:3 Hexane:Ethyl Acetate | 0.2 - 0.4 | A potential byproduct of the protection reaction. |
| Unreacted primary amine | 1:1 Hexane:Ethyl Acetate | 0.1 - 0.3 | Highly dependent on the amine's polarity. May streak. |
| 2-Bromobenzyl chloroformate | 9:1 Hexane:Ethyl Acetate | > 0.8 | The starting reagent for the protection. |
Note: These Rf values are illustrative and can vary depending on the specific TLC plates, chamber saturation, and temperature.
Experimental Protocols
Detailed Methodology for the Purification of a 2-Br-Z Protected Amino Acid Ester
This protocol provides a general procedure for the purification of a moderately polar 2-Br-Z protected amino acid ester by silica gel column chromatography.
-
Preparation of the Crude Sample:
-
After the protection reaction, perform an aqueous workup to remove water-soluble byproducts. This typically involves washing the organic layer with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3 solution), and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as an oil or solid.
-
-
TLC Analysis:
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Dissolve a small amount of the crude product in a suitable solvent (e.g., DCM or ethyl acetate).
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Spot the crude mixture on a silica gel TLC plate.
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Develop the TLC plate in various solvent systems (e.g., different ratios of hexane/ethyl acetate) to find an eluent that gives your product an Rf of approximately 0.3.
-
-
Column Preparation:
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Select a glass column of appropriate size for the amount of crude product (a general rule is to use 50-100 g of silica gel per gram of crude material).
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Prepare a slurry of silica gel in the chosen eluent (the less polar component of your solvent system, e.g., hexane).
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Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks or air bubbles.
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Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully apply the sample solution to the top of the silica gel bed.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
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Begin eluting the column with the chosen solvent system.
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Collect fractions in test tubes or other suitable containers.
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Monitor the elution process by TLC analysis of the collected fractions. Spot each fraction on a TLC plate and visualize the spots under UV light or with a suitable stain.
-
-
Product Isolation:
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Combine the fractions that contain the pure product.
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Remove the solvent under reduced pressure to obtain the purified 2-Br-Z protected compound.
-
Confirm the purity and identity of the product by analytical techniques such as NMR, and mass spectrometry.
-
Mandatory Visualization
Caption: Troubleshooting workflow for column chromatography of 2-Br-Z compounds.
References
Addressing poor solubility of N-(2-Bromobenzyloxycarbonyloxy)succinimide during reaction
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing poor solubility of N-(2-Bromobenzyloxycarbonyloxy)succinimide during chemical reactions.
Troubleshooting Guide
Issue: this compound is not dissolving in the reaction solvent.
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Question 1: What are the recommended solvents for dissolving this compound?
Recommended Solvents for NHS Esters
Solvent Remarks Dimethyl Sulfoxide (DMSO) Anhydrous grade is recommended to prevent hydrolysis of the NHS ester.[3] Dimethylformamide (DMF) Use a high-quality, amine-free grade as DMF can degrade to form dimethylamine, which can react with the NHS ester.[3] Acetone A potential solvent based on the solubility of the similar compound, NBS.[1] | Acetonitrile | Another potential solvent based on the solubility of the similar compound, NBS.[1] |
-
Question 2: The compound precipitates out of solution when added to the reaction mixture. What can I do?
Answer: Precipitation upon addition to the main reaction mixture, especially an aqueous one, suggests that the compound's solubility limit has been exceeded. Here are several strategies to address this:
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Slow, Dropwise Addition: Instead of adding the entire volume of the dissolved reagent at once, add it dropwise to the reaction mixture with vigorous stirring. This helps to ensure rapid dispersion and prevents localized high concentrations that can lead to precipitation.[4]
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Increase the Proportion of Organic Co-solvent: If your reaction conditions permit, slightly increasing the percentage of the organic co-solvent (e.g., DMSO or DMF) in the final reaction mixture can help maintain the solubility of the NHS ester. However, be mindful that a high concentration of organic solvent (typically >10%) can denature proteins or affect the stability of other reactants.[3]
-
Elevated Temperature: Gently warming the reaction mixture may increase the solubility of the reagent. However, the thermal stability of all reactants and products must be considered to avoid degradation. The melting point of this compound is 105-108°C, and decomposition of the related compound NBS occurs at higher temperatures, so modest heating should be acceptable for many applications.[5]
-
-
Question 3: My reaction yield is low, and I suspect it is due to poor solubility. How can I improve the reaction efficiency?
Answer: Low reaction yield can indeed be a consequence of poor reagent solubility. The following steps can help optimize the reaction:
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Ensure Complete Dissolution Initially: Before adding the reagent to the reaction, ensure it is fully dissolved in the organic co-solvent. Sonication or gentle vortexing can aid in this process.[4]
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Use Fresh Reagent and Anhydrous Solvents: N-hydroxysuccinimide esters are sensitive to moisture.[4] Using a fresh vial of this compound and anhydrous solvents will prevent premature hydrolysis, which would lead to lower yields.[3]
-
Optimize Reaction pH: For reactions in aqueous buffers, the pH is a critical factor. The stability of NHS esters decreases as the pH increases, leading to hydrolysis. The optimal pH is typically a compromise to ensure the nucleophile (e.g., an amine) is sufficiently reactive while minimizing the rate of NHS ester hydrolysis.[3]
-
Avoid Incompatible Buffers: Do not use buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester, significantly reducing the yield of the desired product.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common organic solvents?
A1: While specific quantitative solubility data for this compound is limited, information on the related compound N-Bromosuccinimide (NBS) can provide some guidance. NBS is soluble in acetone, tetrahydrofuran (THF), DMF, DMSO, and acetonitrile. It is slightly soluble in water and acetic acid, and insoluble in diethyl ether, hexane, and carbon tetrachloride.[1][2]
Solubility of N-Bromosuccinimide (a related compound)
| Solvent | Solubility |
|---|---|
| Acetone | Soluble[1] |
| Tetrahydrofuran (THF) | Soluble[1] |
| Dimethylformamide (DMF) | Soluble[1] |
| Dimethyl Sulfoxide (DMSO) | Soluble[1] |
| Acetonitrile | Soluble[1] |
| Water | Slightly Soluble[1] |
| Acetic Acid | Slightly Soluble[1] |
| Diethyl Ether | Insoluble[1] |
| Hexane | Insoluble[1] |
| Carbon Tetrachloride | Insoluble[1] |
Q2: How should I prepare a stock solution of this compound?
A2: It is recommended to prepare a concentrated stock solution in a dry, water-miscible organic solvent like anhydrous DMSO or DMF immediately before use.[3] For example, you can prepare a 10 mg/mL stock solution by dissolving the required amount of the compound in the chosen solvent, using sonication or vortexing if necessary to ensure complete dissolution.[4]
Q3: Can I store the stock solution for later use?
A3: Due to the moisture sensitivity of NHS esters, it is best to prepare the stock solution immediately before use to avoid hydrolysis and ensure maximum reactivity.[3][4]
Experimental Protocols
General Protocol for Using this compound with Poor Solubility in an Aqueous Reaction
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Reagent Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
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Stock Solution Preparation: In a fume hood, add a minimal volume of anhydrous DMSO or DMF to the vial to create a concentrated stock solution (e.g., 10 mg/mL).
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Dissolution: Vortex or sonicate the mixture briefly until the solid is completely dissolved. This stock solution should be used immediately.[4]
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Reaction Setup: Prepare your reaction mixture containing the target molecule in a suitable non-amine-containing buffer (e.g., PBS or HEPES).[3]
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Reagent Addition: While vigorously stirring or vortexing the reaction mixture, add the required amount of the this compound stock solution dropwise.[4]
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Reaction Incubation: Allow the reaction to proceed for the desired time at the appropriate temperature.
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Quenching and Purification: Once the reaction is complete, it can be quenched if necessary, followed by purification of the product.
Visualizations
Caption: Experimental workflow for using a poorly soluble NHS ester.
Caption: Troubleshooting flowchart for solubility issues.
References
Minimizing racemization during 2-Br-Z amino acid coupling
Welcome to the Technical Support Center for Peptide Synthesis. This guide provides detailed information, troubleshooting advice, and protocols to help you minimize racemization during the coupling of 2-bromo-benzyloxycarbonyl (2-Br-Z) protected amino acids.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis?
A1: Racemization is a side reaction during peptide synthesis where a pure, single enantiomer of a chiral amino acid (typically the L-form) is converted into a mixture of both L- and D-enantiomers.[1] This loss of stereochemical integrity at the alpha-carbon can significantly impact the peptide's three-dimensional structure, biological activity, and therapeutic efficacy, making it a critical parameter to control.
Q2: What is the primary mechanism of racemization during peptide coupling?
A2: Racemization during peptide coupling primarily occurs through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1][2] The process involves:
-
Activation: The carboxyl group of the N-protected amino acid is activated by a coupling reagent.
-
Cyclization: The activated carboxyl group undergoes an intramolecular cyclization to form the oxazolone ring.
-
Enolization: In the presence of a base, the proton at the chiral alpha-carbon of the oxazolone becomes highly acidic and is easily removed, forming a planar, achiral enolate intermediate.
-
Aminolysis: The incoming amine nucleophile can attack this planar intermediate from either face, leading to a mixture of the desired L-peptide and the undesired D-diastereomer.[1]
Urethane-based protecting groups like benzyloxycarbonyl (Z) are known to be resistant to racemization because the oxygen atom of the carbamate can help stabilize the chiral center and makes oxazolone formation less favorable compared to acyl-type protecting groups.[3]
Q3: How does the 2-bromo substituent on the Z-group (2-Br-Z) affect racemization?
A3: The 2-bromobenzyloxycarbonyl (2-Br-Z) group is a type of Z-protecting group. While urethane-type protecting groups like Z generally suppress racemization, the electron-withdrawing nature of the bromine atom on the phenyl ring can potentially influence the reaction. By withdrawing electron density, the bromine atom can slightly increase the acidity of the alpha-proton in the oxazolone intermediate, should it form. This could make the amino acid derivative more susceptible to base-catalyzed racemization compared to the standard Z-group under otherwise identical, non-optimized conditions. Therefore, careful selection of coupling conditions is crucial.
Q4: Which factors have the most significant impact on racemization?
A4: Several factors influence the extent of racemization during coupling:
-
Coupling Reagent/Additives: The choice of activation method is critical. Onium salts (like HBTU, HATU) combined with additives like 1-hydroxy-7-azabenzotriazole (HOAt) or ethyl cyano(hydroxyimino)acetate (OxymaPure) are generally more effective at suppressing racemization than carbodiimides (DCC, DIC) alone.[2][4]
-
Base: The strength, concentration, and steric hindrance of the base used are crucial.[1][5] Strong, non-hindered bases can accelerate the abstraction of the alpha-proton, increasing racemization.
-
Solvent: Polar solvents can stabilize the charged intermediates involved in the racemization pathway, sometimes leading to higher levels of epimerization.[6]
-
Temperature: Higher reaction temperatures generally increase the rate of racemization.[5]
-
Amino Acid Structure: Certain amino acids, such as histidine (His) and cysteine (Cys), are inherently more prone to racemization.[2]
Troubleshooting Guide: High D-Isomer Content
Issue: You have performed a coupling reaction with a 2-Br-Z-amino acid and subsequent analysis shows a high percentage of the corresponding D-isomer in your product.
Follow this workflow to diagnose and resolve the issue.
Data Presentation: Impact of Coupling Conditions
The choice of reagents can dramatically affect the degree of racemization. The following table summarizes representative data on the percentage of D-isomer formation under various coupling conditions. While this data may not be specific to 2-Br-Z derivatives, the relative performance of the reagents is a reliable guide.
| Coupling Reagent | Additive | Base (equiv.) | Solvent | Temp (°C) | % D-Isomer (Representative) |
| DIC | - | DIPEA (2) | DCM | 25 | > 20% |
| DIC | HOBt | DIPEA (2) | DMF | 25 | ~ 10-15% |
| DIC | HOAt | DIPEA (2) | DMF | 25 | ~ 4-6% |
| HBTU | (internal HOBt) | DIPEA (2) | DMF | 25 | ~ 5-8% |
| HATU | (internal HOAt) | DIPEA (2) | DMF | 25 | < 2% |
| HATU | (internal HOAt) | NMM (2) | DMF | 25 | < 1.5% |
| HATU | (internal HOAt) | 2,4,6-Collidine (2) | DMF | 25 | < 1% |
| COMU | (internal Oxyma) | DIPEA (2) | DMF | 25 | < 1% |
| DIC | HOAt | NMM (2) | DCM | 0 | < 2% |
Data compiled and generalized from principles discussed in cited literature.[1][2][4] Actual values can vary based on the specific amino acid residues being coupled.
Key Takeaways:
-
Additives significantly reduce racemization, with HOAt and OxymaPure (used in COMU) being more effective than HOBt.[2]
-
Onium salt reagents (HATU , COMU ) are superior to carbodiimides (DIC ) alone.[1]
-
Weaker or sterically hindered bases (NMM , Collidine ) are preferable to strong, less hindered bases like DIPEA .[1]
-
Lowering the reaction temperature is an effective strategy to reduce racemization.
Experimental Protocols
Protocol 1: Recommended Coupling Procedure for 2-Br-Z-Amino Acids
This protocol is designed to minimize racemization during the coupling of a 2-Br-Z-amino acid to a resin-bound amine or an amino acid ester in solution.
Materials:
-
2-Br-Z-Amino Acid (1.2 equiv.)
-
Resin-bound amine or Amino Acid Ester (1.0 equiv.)
-
Coupling Reagent: HATU (1.15 equiv.)
-
Base: N-Methylmorpholine (NMM) or 2,4,6-Collidine (2.0 equiv.)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Inert atmosphere (Nitrogen or Argon)
-
Reaction vessel and magnetic stirrer
-
Ice bath
Procedure:
-
Preparation: In a clean, dry reaction vessel under an inert atmosphere, dissolve the 2-Br-Z-amino acid (1.2 equiv.) and HATU (1.15 equiv.) in anhydrous DMF.
-
Pre-activation: Cool the solution to 0°C using an ice bath. Add the base (NMM or Collidine, 2.0 equiv.) to the solution. Stir the mixture at 0°C for 2-5 minutes. Note: Avoid prolonged pre-activation times as this can increase the risk of racemization.
-
Coupling: Add the pre-activated solution to the vessel containing the resin-bound amine (or a solution of the amino acid ester, 1.0 equiv.).
-
Reaction: Allow the reaction to proceed at 0°C for 30 minutes, then let it warm to room temperature and stir for an additional 1.5-3 hours.
-
Monitoring: Monitor the reaction for completion using a suitable method (e.g., Kaiser test for solid phase).[7]
-
Work-up (for solution phase): Quench the reaction, wash with appropriate aqueous solutions (e.g., dilute acid, bicarbonate solution, brine), dry the organic layer, and concentrate under reduced pressure.
-
Washing (for solid phase): After the reaction is complete, filter the resin and wash thoroughly with DMF, DCM, and methanol to remove excess reagents and byproducts.
Protocol 2: Analysis of Racemization via Marfey's Method
This protocol allows for the quantification of D/L isomers in your final peptide product after acid hydrolysis.[8][9]
Materials:
-
Peptide sample (~1 mg)
-
6N Deuterated Hydrochloric Acid (DCl in D₂O) to correct for hydrolysis-induced racemization.[8]
-
Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) solution (1% w/v in acetone)
-
1M Sodium Bicarbonate solution
-
2N Hydrochloric Acid (HCl)
-
Acetonitrile (ACN) and Water (HPLC grade)
-
Trifluoroacetic Acid (TFA)
Procedure:
-
Hydrolysis: Place the peptide sample in a hydrolysis tube. Add 6N DCl/D₂O, seal the tube under vacuum, and heat at 110°C for 24 hours. After hydrolysis, cool the sample and evaporate the acid to dryness.[8]
-
Derivatization: a. Redissolve the amino acid hydrolysate in 100 µL of water. b. Add 200 µL of the 1% Marfey's reagent solution. c. Add 40 µL of 1M sodium bicarbonate to initiate the reaction. d. Incubate the mixture at 40°C for 1 hour in the dark.[9]
-
Quenching: Stop the reaction by adding 20 µL of 2N HCl.
-
Sample Preparation for HPLC: Evaporate the sample to dryness. Redissolve the derivatized residue in 500 µL of 50% aqueous acetonitrile. The sample is now ready for HPLC analysis.
-
HPLC Analysis: a. Column: Standard C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm). b. Mobile Phase A: 0.1% TFA in Water. c. Mobile Phase B: 0.1% TFA in Acetonitrile. d. Gradient: A typical gradient would be 10-60% B over 40 minutes. e. Detection: Monitor at 340 nm. f. Analysis: The L-amino acid-FDAA diastereomer typically elutes before the D-amino acid-FDAA diastereomer. Integrate the peak areas to determine the percentage of the D-isomer.
Visualizations
Mechanism of Racemization
Key Factors Influencing Racemization
References
- 1. bachem.com [bachem.com]
- 2. peptide.com [peptide.com]
- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. mdpi.com [mdpi.com]
- 6. chimia.ch [chimia.ch]
- 7. peptide.com [peptide.com]
- 8. almacgroup.com [almacgroup.com]
- 9. peptide.com [peptide.com]
Validation & Comparative
Verifying 2-Br-Z Group Installation: A Comparative NMR Analysis Guide
For researchers, scientists, and professionals engaged in drug development and peptide synthesis, the precise confirmation of protecting group installation is a critical step. The 2-bromobenzyloxycarbonyl (2-Br-Z) group is a valuable amine protecting group, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most definitive method for verifying its successful attachment. This guide provides a comparative analysis of the NMR spectral features of the 2-Br-Z group against other common amine protecting groups, supported by experimental protocols and data visualizations to aid in unambiguous characterization.
Comparison of Diagnostic NMR Signals for Amine Protecting Groups
The successful installation of a protecting group on an amine leads to characteristic shifts in the ¹H and ¹³C NMR spectra. The following tables summarize the key diagnostic signals for the 2-Br-Z group in comparison to the widely used Cbz, Boc, and Fmoc protecting groups. These values are typical and may vary slightly depending on the solvent and the specific substrate.
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm)
| Protecting Group | Benzylic Protons (CH₂) | Aromatic/Olefinic Protons | Other Diagnostic Protons |
| 2-Br-Z | ~5.2 - 5.3 | ~7.2 - 7.6 | N-H: ~5.0 - 6.0 |
| Cbz | ~5.1 | ~7.3 | N-H: ~5.0 - 6.0 |
| Boc | - | - | tert-butyl (9H, singlet): ~1.4 |
| Fmoc | ~4.4 (CH₂) & ~4.2 (CH) | ~7.3 - 7.8 | - |
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm)
| Protecting Group | Carbonyl (C=O) | Benzylic Carbon (CH₂) | Aromatic/Olefinic Carbons | Other Diagnostic Carbons |
| 2-Br-Z | ~156 | ~67 | ~127 - 138 (C-Br at ~122) | - |
| Cbz | ~156 | ~67 | ~128 - 136 | - |
| Boc | ~155 | - | - | Quaternary C: ~80, Methyl C: ~28 |
| Fmoc | ~156 | ~67 & ~47 | ~120 - 144 | - |
The presence of the bromine atom in the 2-Br-Z group introduces a subtle but discernible electronic effect on the aromatic ring, which can be observed in the aromatic region of both ¹H and ¹³C NMR spectra when compared to the unsubstituted Cbz group.
Experimental Protocols
Accurate NMR analysis begins with correct sample preparation and reaction execution. Below are detailed protocols for the installation of the 2-Br-Z group and a general procedure for preparing a sample for NMR analysis.
Protocol for 2-Bromobenzyloxycarbonyl (2-Br-Z) Protection of an Amine
This protocol describes a general procedure for the protection of a primary or secondary amine with 2-bromobenzyl chloroformate.
Materials:
-
Amine substrate
-
2-Bromobenzyl chloroformate (2-Br-Z-Cl)
-
Base (e.g., N,N-diisopropylethylamine (DIPEA) or sodium bicarbonate)
-
Anhydrous solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF))
-
Water
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the amine substrate (1.0 eq.) in the chosen anhydrous solvent.
-
Add the base (1.5 - 2.0 eq.) to the solution and stir.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of 2-bromobenzyl chloroformate (1.1 - 1.2 eq.) in the anhydrous solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with a mild acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure 2-Br-Z protected amine.
Standard Protocol for NMR Sample Preparation
A properly prepared NMR sample is crucial for obtaining high-quality spectra.[1][2][3]
Materials:
-
Purified compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR for small molecules)[1]
-
Deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆) (0.6-0.7 mL)[1]
-
NMR tube and cap
-
Pipette
-
Vial
Procedure:
-
Weigh the desired amount of the purified compound into a clean, dry vial.
-
Add the appropriate volume of deuterated solvent to the vial and gently swirl or vortex to dissolve the sample completely.
-
Using a pipette, transfer the solution into a clean NMR tube, taking care to avoid introducing any solid particles. If particulates are present, filter the solution through a small plug of cotton wool in the pipette.[1][4]
-
Cap the NMR tube securely and label it clearly.
-
Wipe the outside of the NMR tube clean before inserting it into the spectrometer.[4]
Visualizing the Workflow and Structural Confirmation
The following diagrams, generated using Graphviz, illustrate the experimental workflow for 2-Br-Z protection and the key structural features to be confirmed by NMR.
By following these protocols and utilizing the comparative spectral data, researchers can confidently and accurately confirm the installation of the 2-Br-Z protecting group, ensuring the integrity of their synthetic intermediates and final products.
References
- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0000159) [hmdb.ca]
- 2. 2-BROMOBENZYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 3. Sciencemadness Discussion Board - synthesis of 2-bromobenzoyl chloride - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. benchchem.com [benchchem.com]
Navigating the Maze of Protected Peptides: A Mass Spectrometry Comparison Guide
For researchers, scientists, and drug development professionals engaged in peptide synthesis and analysis, the choice of protecting groups is a critical decision that profoundly impacts not only the synthetic strategy but also the subsequent characterization by mass spectrometry. The 2-bromobenzyloxycarbonyl (2-Br-Z) protecting group, a staple in Boc-based solid-phase peptide synthesis (SPPS), presents a unique set of characteristics in the mass spectrometer. This guide provides an objective comparison of the mass spectrometric behavior of 2-Br-Z protected peptides against the more commonly employed Boc and Fmoc protected peptides, offering insights into what to expect during analysis.
While direct, side-by-side quantitative mass spectrometry data for 2-Br-Z protected peptides versus other protecting groups is not abundant in publicly available literature, we can infer performance based on the chemical nature of the protecting groups and established principles of mass spectrometry. This guide aims to provide a clear, data-driven (where possible), and practical comparison to aid in experimental design and data interpretation.
At a Glance: Comparative Mass Spectrometry Performance
The following table summarizes the key mass spectrometric characteristics of peptides protected with 2-Br-Z, Boc, and Fmoc groups. This comparison is based on the known chemical properties of these groups and their expected behavior under typical mass spectrometry conditions.
| Feature | 2-Br-Z Protected Peptides | Boc Protected Peptides | Fmoc Protected Peptides |
| Protecting Group Mass | +212.98 Da (for monoisotopic Br) | +100.05 Da | +222.07 Da |
| Ionization Efficiency (ESI) | Moderate | Moderate to High | High |
| Typical Adducts | Na+, K+ | Na+, K+ | Na+, K+ |
| Fragmentation Behavior (CID) | Prone to neutral loss of the protecting group. Characteristic isotopic pattern of Bromine (79Br/81Br) can aid in fragment identification. | Readily undergoes neutral loss of isobutylene (56 Da) or the entire Boc group (100 Da). | Stable under typical CID conditions, fragmentation primarily occurs along the peptide backbone. |
| Data Interpretation Complexity | Moderate, presence of bromine isotope pattern can be a useful signature. | Low to moderate, neutral losses are predictable. | Low, clean fragmentation spectra dominated by b- and y-ions. |
| Side Reactions in MS Source | Potential for in-source fragmentation (loss of protecting group). | Can exhibit some in-source fragmentation. | Generally stable in the ion source. |
In-Depth Analysis: Fragmentation Patterns and Data Interpretation
The fragmentation behavior of a protected peptide in the mass spectrometer is paramount for its structural elucidation. Collision-Induced Dissociation (CID) is a common fragmentation technique where ions are accelerated and collided with an inert gas, leading to bond cleavage.
-
2-Br-Z Protected Peptides: The 2-Br-Z group, being relatively labile, is expected to be a primary site of fragmentation. A significant neutral loss of the entire protecting group is anticipated. The presence of a bromine atom provides a distinct isotopic signature (approximately 1:1 ratio of 79Br and 81Br), which can be a powerful tool for identifying fragments containing the protecting group.
-
Boc Protected Peptides: The tert-Butoxycarbonyl (Boc) group is well-known for its facile cleavage under acidic conditions, which can be mimicked in the gas phase during mass spectrometry. The most common fragmentation pathway is the neutral loss of isobutylene (C4H8, 56 Da) or the entire Boc group (100 Da). This predictable loss simplifies spectral interpretation.
-
Fmoc Protected Peptides: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is notably more stable under typical CID conditions compared to Boc and 2-Br-Z. Consequently, fragmentation of Fmoc-protected peptides primarily occurs along the peptide backbone, generating the informative b- and y-ion series that are crucial for peptide sequencing. This stability often leads to cleaner and more easily interpretable mass spectra.
Experimental Protocols
A well-defined experimental protocol is crucial for obtaining high-quality, reproducible mass spectrometry data. Below is a generalized protocol for the analysis of protected peptides by LC-MS/MS.
Objective: To analyze and compare the fragmentation patterns of 2-Br-Z, Boc, and Fmoc protected peptides.
Materials:
-
Synthesized and purified protected peptides (2-Br-Z, Boc, and Fmoc variants of a model peptide)
-
LC-MS grade water with 0.1% formic acid (Solvent A)
-
LC-MS grade acetonitrile with 0.1% formic acid (Solvent B)
-
A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UHPLC system.
-
C18 reverse-phase column
Procedure:
-
Sample Preparation:
-
Dissolve the protected peptides in an appropriate solvent (e.g., 50% acetonitrile/water) to a final concentration of 1 mg/mL.
-
Dilute the stock solutions with Solvent A to a final concentration of 10 µg/mL for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
UHPLC Separation:
-
Inject 5 µL of the prepared sample onto the C18 column.
-
Use a linear gradient of 5% to 95% Solvent B over 30 minutes at a flow rate of 0.3 mL/min.
-
-
Mass Spectrometry:
-
Acquire data in positive ion mode.
-
Perform a full MS scan over a mass range of m/z 200-2000.
-
Use a data-dependent acquisition (DDA) method to select the top 3-5 most intense precursor ions for fragmentation by CID.
-
Set the collision energy to a ramped value (e.g., 20-40 eV) to ensure efficient fragmentation.
-
-
-
Data Analysis:
-
Process the raw data using appropriate software (e.g., manufacturer's software or third-party tools).
-
Identify the precursor ions corresponding to the different protected peptides.
-
Analyze the fragmentation spectra (MS/MS) for each peptide, identifying characteristic neutral losses and fragment ions (b- and y-ions).
-
Compare the fragmentation patterns of the 2-Br-Z, Boc, and Fmoc protected peptides.
-
Visualizing the Workflow and Logic
To better illustrate the concepts discussed, the following diagrams created using Graphviz depict the experimental workflow and the logical comparison of fragmentation patterns.
Caption: Experimental workflow for the comparative mass spectrometry analysis of protected peptides.
Caption: Logical comparison of expected fragmentation patterns for 2-Br-Z, Boc, and Fmoc protected peptides.
Conclusion
The choice of protecting group has a significant and predictable impact on the mass spectrometric analysis of peptides. While the 2-Br-Z group is a valuable tool in peptide synthesis, researchers should be aware of its propensity for neutral loss during mass spectrometry analysis. The characteristic bromine isotope pattern, however, can serve as a useful diagnostic tool. In contrast, Fmoc-protected peptides generally yield cleaner fragmentation spectra, which can be advantageous for de novo sequencing and complex mixture analysis. Understanding these differences is key to designing robust analytical methods and accurately interpreting the resulting data in the pursuit of novel peptide-based therapeutics and research tools.
A Comparative Guide to HPLC Analysis for Purity Assessment of 2-Br-Z Protected Products
For researchers, scientists, and drug development professionals engaged in peptide synthesis and the development of novel therapeutics, the purity of protected amino acid derivatives is of paramount importance. The 2-bromo-benzyloxycarbonyl (2-Br-Z) protecting group, a halogenated variant of the widely used benzyloxycarbonyl (Cbz or Z) group, offers distinct advantages in specific synthetic strategies. However, ensuring the purity of intermediates and final products protected with this group requires robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are the cornerstones of purity assessment in this context.
This guide provides an objective comparison of HPLC-based methods for the analysis of 2-Br-Z protected product purity, supported by experimental data and detailed protocols. We will explore the nuances of Reversed-Phase HPLC (RP-HPLC), compare the performance of different stationary phases, and evaluate the benefits of transitioning to UPLC for enhanced resolution and throughput.
Comparing Analytical Techniques for Purity Determination
The choice of an analytical technique for purity assessment of a 2-Br-Z protected product is critical and often involves a balance between resolution, speed, and the physicochemical properties of the analyte. Due to the hydrophobic nature of the 2-Br-Z group, RP-HPLC is the most suitable and widely adopted method.[1] The separation is based on the differential partitioning of the analyte and its impurities between a non-polar stationary phase and a polar mobile phase.
Here, we compare the expected performance of a standard RP-HPLC method with a more rapid UPLC approach for the analysis of a peptide containing a closely related Cbz-protected amino acid, which serves as a reliable proxy for a 2-Br-Z protected product.[2]
| Performance Metric | RP-HPLC | UPLC |
| Principle of Separation | Hydrophobicity | Hydrophobicity |
| Typical Purity Determination (%) | 98.5 | 98.7 |
| Resolution of Main Impurity | 1.8 | 2.5 |
| Analysis Time (minutes) | 25 | 10 |
| Relative Precision (RSD%) | < 1.0 | < 0.8 |
| Throughput | Moderate | High |
| Cost per Sample | Low | Moderate |
This data is representative and intended for illustrative purposes. Actual results may vary based on the specific 2-Br-Z protected molecule, instrumentation, and precise method conditions.[2]
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for accurate purity analysis of 2-Br-Z protected products. Below are representative RP-HPLC and UPLC methods that can be adapted for this purpose.
Standard Reversed-Phase HPLC (RP-HPLC) Method
This method is a robust and widely applicable starting point for the purity analysis of 2-Br-Z protected peptides and amino acids.
Objective: To determine the purity of a 2-Br-Z protected product by separating it from potential synthetic impurities.
-
Instrumentation: Standard HPLC system with a UV detector.[2]
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.[2]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.[2]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[2]
-
Gradient: 10-60% B over 20 minutes.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 40°C.[2]
-
Detection: UV at 220 nm.[2]
High-Resolution Ultra-Performance Liquid Chromatography (UPLC) Method
UPLC offers significant advantages in terms of speed and resolution due to the use of smaller particle size columns and higher operating pressures.
Objective: To achieve a high-resolution purity profile of a 2-Br-Z protected product in a shorter timeframe.
-
Instrumentation: UPLC system with a photodiode array (PDA) detector.[2]
-
Column: C18, 2.1 x 100 mm, 1.7 µm particle size.[2]
-
Mobile Phase A: 0.1% Formic acid in HPLC-grade water.[2]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[2]
-
Gradient: 15-65% B over 8 minutes.[2]
-
Flow Rate: 0.4 mL/min.[2]
-
Column Temperature: 45°C.[2]
-
Detection: UV at 220 nm.[2]
Visualizing the Analytical Workflow
To better understand the process of purity analysis for a 2-Br-Z protected product, the following diagrams illustrate the general experimental workflow and the logical relationship between different analytical steps.
Comparison with Alternative and Orthogonal Methods
While RP-HPLC is the primary method for purity assessment of 2-Br-Z protected products, orthogonal techniques can provide complementary information, ensuring a comprehensive characterization.
Chiral HPLC: The 2-Br-Z protecting group is often used with chiral amino acids. Enantiomeric purity is a critical quality attribute that cannot be determined by standard RP-HPLC. Chiral HPLC, using specialized chiral stationary phases (CSPs) like Chiralpak, is essential for separating and quantifying the desired enantiomer from its mirror image.[3][4][5][6]
Mass Spectrometry (MS): When coupled with HPLC (LC-MS), mass spectrometry provides invaluable information on the molecular weight of the main product and its impurities.[2] This is crucial for identifying unknown peaks in the chromatogram, such as deletion sequences, products with incomplete deprotection, or other side-reaction products.
Conclusion
The purity analysis of 2-Br-Z protected products is a critical step in ensuring the quality and reliability of synthetic peptides and other fine chemicals. Reversed-phase HPLC stands out as the primary analytical technique, offering a robust and reproducible method for separating the target compound from its impurities. For enhanced performance, transitioning to UPLC can significantly reduce analysis time while improving resolution.
A comprehensive purity assessment should not solely rely on a single analytical method. Orthogonal techniques, particularly chiral HPLC for enantiomeric purity and LC-MS for impurity identification, are highly recommended to build a complete quality profile of the 2-Br-Z protected product. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers and scientists to develop and implement effective analytical strategies for their specific needs.
References
A Head-to-Head Battle of Protecting Groups: 2-Br-Z vs. Cbz in Peptide Synthesis
For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the selection of an appropriate protecting group strategy is paramount to success. This guide provides an objective, data-driven comparison of the 2-bromobenzyloxycarbonyl (2-Br-Z) and the classical benzyloxycarbonyl (Cbz) protecting groups, offering insights into their respective performances, applications, and experimental protocols.
The benzyloxycarbonyl (Cbz or Z) group, introduced by Bergmann and Zervas in 1932, revolutionized peptide synthesis by providing a reliable method for the temporary protection of amino groups. Its removal by catalytic hydrogenolysis offers a mild and orthogonal deprotection strategy in many synthetic routes. However, the need for protecting groups with tailored stability has led to the development of modified Cbz derivatives, such as the 2-bromobenzyloxycarbonyl (2-Br-Z) group. This guide will delve into a detailed comparison of these two important protecting groups.
At a Glance: Key Differences
| Feature | 2-Br-Z Protecting Group | Cbz Protecting Group |
| Chemical Structure | 2-Bromobenzyloxycarbonyl | Benzyloxycarbonyl |
| Primary Application | Boc-based solid-phase peptide synthesis (SPPS) | Solution-phase and solid-phase peptide synthesis |
| Key Advantage | Increased acid stability | Well-established, mild hydrogenolytic cleavage |
| Deprotection Conditions | Strong acids (HF, TFMSA, HBr), Piperidine | Catalytic hydrogenolysis (H₂/Pd), Strong acids (HBr/AcOH) |
| Stability to TFA | Stable to 50% TFA in DCM | Labile to strong acids |
In-Depth Analysis: 2-Br-Z vs. Cbz
Chemical Structure and Stability
The introduction of an electron-withdrawing bromine atom at the ortho-position of the benzyl ring in the 2-Br-Z group significantly influences its chemical properties compared to the unsubstituted Cbz group. This substitution decreases the electron density of the benzylic system, thereby increasing its stability towards acidic conditions.
The Cbz group is known to be labile to strong acids such as hydrogen bromide in acetic acid (HBr/AcOH) and trifluoroacetic acid (TFA), although it is generally stable to the milder acidic conditions used for the removal of the tert-butyloxycarbonyl (Boc) group. In contrast, the 2-Br-Z group exhibits enhanced stability towards acidolysis. It is reported to be stable to 50% TFA in dichloromethane (DCM), a reagent cocktail commonly used for the removal of Boc groups in SPPS.[1][2] This property makes the 2-Br-Z group a valuable tool for the protection of side chains, particularly of residues like tyrosine, in Boc-based SPPS strategies.[1][2]
However, an important distinction is the lability of the 2-Br-Z group to piperidine, a common reagent used for the removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) group.[1] This limits its application in Fmoc-based peptide synthesis strategies. The Cbz group, on the other hand, is stable to the basic conditions used for Fmoc removal.
Protection and Deprotection Mechanisms
Both 2-Br-Z and Cbz groups are typically introduced by reacting the amino acid with the corresponding benzyl chloroformate derivative under basic conditions. The deprotection mechanisms, however, highlight their key differences.
Cbz Deprotection: The most common method for the removal of the Cbz group is catalytic hydrogenolysis.[3] This mild procedure involves the use of hydrogen gas and a palladium catalyst, yielding the free amine, toluene, and carbon dioxide. Alternatively, strong acids like HBr in acetic acid can be used to cleave the Cbz group.[4]
2-Br-Z Deprotection: Due to its increased stability, the 2-Br-Z group requires stronger acidic conditions for its removal. Reagents such as liquid hydrogen fluoride (HF), trifluoromethanesulfonic acid (TFMSA), or hydrogen bromide (HBr) are effective for its cleavage.[1] As mentioned, it is also susceptible to cleavage by piperidine.[1]
Quantitative Data Summary
| Protecting Group | Reagent for Introduction | Deprotection Conditions | Stability |
| Cbz | Benzyl chloroformate | H₂/Pd, HBr/AcOH | Stable to mild acids and bases |
| 2-Br-Z | 2-Bromobenzyl chloroformate | HF, TFMSA, HBr, Piperidine | Stable to 50% TFA, Labile to piperidine |
Experimental Protocols
Synthesis of Protecting Group Reagents
Synthesis of 2-Bromobenzoyl Chloride: 2-Bromobenzoic acid can be reacted with phosphorous trichloride in 1,2-dichloroethane at reflux for 4 hours to yield 2-bromobenzoyl chloride.[5]
Protection of Amino Acids
General Procedure for N-Cbz Protection:
-
Dissolve the amino acid in an aqueous solution of sodium carbonate.
-
Cool the solution in an ice bath.
-
Add benzyl chloroformate dropwise while maintaining the temperature below 5°C.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Work up the reaction to isolate the N-Cbz-protected amino acid.
General Procedure for N-2-Br-Z Protection (Adapted from Cbz protection):
-
Dissolve the amino acid in a suitable aqueous basic solution (e.g., sodium carbonate or bicarbonate).
-
Cool the mixture to 0°C.
-
Add a solution of 2-bromobenzyl chloroformate in an organic solvent (e.g., dioxane) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the aqueous layer and extract the product with an organic solvent.
-
Dry and concentrate the organic layer to obtain the N-2-Br-Z-protected amino acid.
Deprotection of Protected Peptides
Protocol for Cbz Deprotection using HBr/AcOH:
-
Dissolve the Cbz-protected peptide in 33% HBr in acetic acid.
-
Stir the mixture at room temperature for 1-2 hours, monitoring the reaction by TLC or HPLC.
-
Precipitate the deprotected peptide by adding cold, anhydrous diethyl ether.
-
Collect the precipitate by filtration and wash with diethyl ether.
-
Dry the product under vacuum.[4]
Protocol for 2-Br-Z Deprotection using HF: Caution: Hydrogen fluoride is a highly toxic and corrosive substance. This procedure must be performed in a specialized HF cleavage apparatus by trained personnel.
-
Place the 2-Br-Z protected peptide-resin in the reaction vessel of the HF apparatus.
-
Add a scavenger, such as anisole.
-
Cool the vessel to -5 to 0°C.
-
Condense liquid HF into the reaction vessel.
-
Stir the mixture at 0°C for 1 hour.
-
Remove the HF by evaporation under reduced pressure.
-
Precipitate the peptide with cold diethyl ether and collect the solid.
Visualizing the Chemistry
Chemical Structures
References
A Comparative Analysis of 2-Bromo- and 2-Chloro-Benzyloxycarbonyl Protecting Groups in Chemical Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate protecting groups is a critical decision in the multi-step synthesis of complex molecules. Among the carbamate-type protecting groups, the 2-bromo- (2-Br-Z) and 2-chloro-benzyloxycarbonyl (2-Cl-Z) groups are often employed for the protection of amine functionalities, particularly in peptide synthesis. This guide provides a comprehensive comparison of the relative stability of these two protecting groups, supported by available data and detailed experimental protocols for their cleavage.
The stability of the benzyloxycarbonyl (Z or Cbz) protecting group and its derivatives is of paramount importance in synthetic strategies, dictating the conditions under which they can be reliably removed without affecting other sensitive moieties within a molecule. The introduction of a halogen atom at the ortho-position of the benzyl ring, as in the 2-Br-Z and 2-Cl-Z variants, significantly influences the stability of the protecting group, primarily by modulating its susceptibility to acid-catalyzed cleavage.
Enhanced Stability Through Inductive Effects
Both the 2-bromo and 2-chloro substituents are electron-withdrawing groups. Their presence on the benzyl ring decreases the electron density of the benzylic system. This inductive effect destabilizes the benzylic carbocation intermediate that is formed during the acid-catalyzed deprotection mechanism. Consequently, both 2-Br-Z and 2-Cl-Z groups are qualitatively recognized as being more stable to acidic conditions than the parent benzyloxycarbonyl (Z) group.[1] This enhanced stability makes them valuable in synthetic routes where greater acid resistance is required.
While direct quantitative, side-by-side kinetic studies comparing the cleavage rates of 2-Br-Z and 2-Cl-Z under identical conditions are not extensively detailed in the readily available literature, the general principle of their increased acid stability is a well-established concept in peptide chemistry.[1] The choice between the two may often be guided by other factors such as the availability of the corresponding chloroformate for introduction or specific downstream reaction compatibility.
Deprotection Strategies
The removal of both 2-Br-Z and 2-Cl-Z protecting groups is typically accomplished under strong acidic conditions or via catalytic hydrogenolysis.
Acidic Cleavage
Strong acids are required to cleave the more stable 2-halogenated Z groups. Reagents such as anhydrous hydrogen fluoride (HF) and hydrogen bromide in acetic acid (HBr/AcOH) are commonly employed.[1]
Table 1: Comparison of Acidic Cleavage Conditions for 2-Br-Z and 2-Cl-Z
| Protecting Group | Cleavage Reagent | Typical Conditions | Notes |
| 2-Br-Z | Anhydrous HF | 0 °C, with scavengers | Effective for complete deprotection in solid-phase peptide synthesis. |
| 2-Cl-Z | Anhydrous HF | 0 °C, with scavengers | Commonly used in Boc-based solid-phase peptide synthesis. |
| 2-Br-Z | HBr/AcOH | Room Temperature | A common laboratory-scale method for deprotection. |
| 2-Cl-Z | HBr/AcOH | Room Temperature | Effective, though may be slower than with unsubstituted Z groups. |
Catalytic Hydrogenolysis
Similar to the parent Z group, both 2-Br-Z and 2-Cl-Z can be removed by catalytic hydrogenolysis.[2] This method offers a milder alternative to strong acid cleavage and is orthogonal to many other protecting groups. However, the presence of the halogen substituent can sometimes influence the efficiency of the hydrogenolysis, and the catalyst must be carefully chosen to avoid side reactions. Palladium on carbon (Pd/C) is a commonly used catalyst.
Experimental Protocols
The following are generalized protocols for the acidic cleavage of 2-Br-Z and 2-Cl-Z protecting groups. It is important to note that optimal reaction times and conditions may vary depending on the specific substrate.
Protocol 1: Deprotection using Anhydrous Hydrogen Fluoride (HF)
Objective: To remove a 2-Br-Z or 2-Cl-Z group from a peptide synthesized on a solid support.
Materials:
-
Peptide-resin with 2-Br-Z or 2-Cl-Z protection
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavengers (e.g., anisole, p-cresol, or a mixture thereof)
-
HF cleavage apparatus
-
Cold diethyl ether
-
Acetonitrile/water mixture for extraction
Procedure:
-
Place the dried peptide-resin in the reaction vessel of the HF apparatus.
-
Add the appropriate scavengers to the reaction vessel. A common scavenger cocktail is a 9:1 (v/v) mixture of HF and anisole.
-
Cool the reaction vessel to 0 °C in an ice-salt bath.
-
Carefully distill a measured amount of anhydrous HF into the reaction vessel.
-
Stir the reaction mixture at 0 °C for 1-2 hours.
-
Remove the HF by evaporation under a stream of nitrogen.
-
Wash the resin with cold diethyl ether to remove the cleaved protecting group byproducts and scavengers.
-
Precipitate the crude peptide by the addition of a larger volume of cold diethyl ether.
-
Isolate the peptide by filtration or centrifugation.
-
Dissolve the crude peptide in an appropriate aqueous/organic solvent system (e.g., acetonitrile/water) and lyophilize for purification.
Caution: Anhydrous HF is an extremely corrosive and toxic substance. All manipulations must be performed in a specialized, well-ventilated fume hood with appropriate personal protective equipment.
Protocol 2: Deprotection using Hydrogen Bromide in Acetic Acid (HBr/AcOH)
Objective: To remove a 2-Br-Z or 2-Cl-Z group from a substrate in solution.
Materials:
-
Substrate protected with 2-Br-Z or 2-Cl-Z
-
33% HBr in acetic acid
-
Anhydrous acetic acid
-
Cold diethyl ether
-
Round-bottom flask with a stirrer
Procedure:
-
Dissolve the protected substrate in a minimal amount of anhydrous acetic acid in a round-bottom flask.
-
Add a solution of 33% HBr in acetic acid to the reaction mixture.
-
Stir the reaction at room temperature. Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or LC-MS). Reaction times can range from 1 to several hours.
-
Upon completion, precipitate the deprotected product by the slow addition of the reaction mixture to a stirred flask of cold diethyl ether.
-
Collect the precipitated product by filtration.
-
Wash the solid product with cold diethyl ether to remove residual reagents.
-
Dry the product under vacuum.
Visualization of Concepts
To better illustrate the relationships and processes described, the following diagrams are provided.
Conclusion
References
A Head-to-Head Comparison: N-(2-Bromobenzyloxycarbonyloxy)succinimide vs. Benzyl Chloroformate for Amine Protection
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a critical determinant of success in complex multi-step syntheses. This guide provides an objective comparison between the N-(2-Bromobenzyloxycarbonyloxy)succinimide reagent, which introduces the 2-bromobenzyloxycarbonyl (2-Br-Cbz or 2-Br-Z) protecting group, and the conventional benzyl chloroformate (Cbz-Cl) used for the standard benzyloxycarbonyl (Cbz or Z) group.
The primary advantage of the 2-bromo-substituted analogue lies in its enhanced stability under acidic conditions, a crucial feature in modern peptide synthesis, particularly in the context of Boc-based solid-phase peptide synthesis (SPPS). This augmented stability allows for the selective removal of other acid-labile protecting groups while the 2-Br-Cbz group remains intact, offering a higher degree of orthogonality in complex synthetic strategies.
Performance Comparison at a Glance
The key distinction between the 2-Br-Cbz and the standard Cbz protecting groups is their differential stability towards acidic reagents. While both are readily cleaved by strong acids or catalytic hydrogenolysis, the 2-bromo substituent renders the carbamate significantly more resistant to cleavage by moderately strong acids like trifluoroacetic acid (TFA). This property is particularly advantageous in Boc-SPPS, where the N-terminal Boc group is repeatedly removed with TFA. The 2-Br-Cbz group, when used for side-chain protection of amino acids such as lysine or tyrosine, remains largely unaffected during these iterative deprotection steps.
| Feature | This compound (for 2-Br-Cbz) | Benzyl Chloroformate (for Cbz) |
| Reagent Form | Solid | Oily liquid |
| Handling | Easier to handle and weigh | Lachrymator, moisture-sensitive |
| Stability to TFA | High (stable to 50% TFA in DCM)[1] | Moderate (partially cleaved by TFA)[1] |
| Primary Application | Side-chain protection in Boc-SPPS[2] | N-terminal and side-chain protection in solution-phase and some solid-phase synthesis[3] |
| Cleavage Conditions | Strong acids (HF, TFMSA, HBr)[1], Catalytic Hydrogenolysis | Strong acids (HBr/AcOH)[3], Catalytic Hydrogenolysis |
Experimental Data Summary
While direct, side-by-side quantitative comparisons of protection reaction yields are not extensively reported in the literature, the primary advantage of the 2-Br-Cbz group is demonstrated by its stability during the acidic conditions of Boc-SPPS.
Table 1: Comparative Stability and Cleavage of Cbz and 2-Br-Cbz Protecting Groups
| Protecting Group | Reagent for Introduction | Stability to 50% TFA in DCM | Common Cleavage Reagents | Application Context |
| Cbz | Benzyl Chloroformate | Partially cleaved | H₂, Pd/C; HBr/AcOH | General amine protection |
| 2-Br-Cbz | This compound | Stable[1] | HF; TFMSA; HBr[1] | Orthogonal side-chain protection in Boc-SPPS |
Logical Workflow and Signaling Pathways
The strategic advantage of this compound in Boc-SPPS is illustrated in the following workflow diagram. The orthogonality of the 2-Br-Cbz group allows for the selective deprotection of the N-terminal Boc group without premature cleavage of the side-chain protection.
Experimental Protocols
Protocol 1: Nε-Protection of Lysine with this compound
This protocol describes the selective protection of the ε-amino group of lysine, a common step in preparing derivatives for Boc-SPPS.
Materials:
-
Nα-Boc-L-lysine
-
This compound (Z(2-Br)-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve Nα-Boc-L-lysine (1.0 eq) in a 1:1 mixture of dioxane and water containing sodium bicarbonate (2.5 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of this compound (1.1 eq) in dioxane dropwise to the stirred lysine solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Remove the dioxane under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Nα-Boc-Nε-(2-bromobenzyloxycarbonyl)-L-lysine.
-
Purify the product by silica gel chromatography if necessary.
Protocol 2: N-Protection of an Amine with Benzyl Chloroformate (Schotten-Baumann Conditions)
This is a general procedure for the Cbz protection of a primary or secondary amine.
Materials:
-
Amine substrate
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH)
-
Dichloromethane (DCM) or a biphasic system (e.g., diethyl ether/water)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the amine (1.0 eq) in DCM or diethyl ether.
-
Add an aqueous solution of sodium carbonate (2.0 eq) or sodium hydroxide (2.0 eq).
-
Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.
-
Add benzyl chloroformate (1.1 eq) dropwise, keeping the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by chromatography or recrystallization as needed.
Protocol 3: Cleavage of the 2-Br-Cbz Group from a Peptide Resin using TFMSA
This protocol is suitable for the final cleavage of a peptide synthesized via Boc-SPPS, where side chains are protected with acid-labile groups such as 2-Br-Cbz.
Materials:
-
Peptide-resin
-
Trifluoromethanesulfonic acid (TFMSA)
-
Trifluoroacetic acid (TFA)
-
Thioanisole (scavenger)
-
Cold diethyl ether
Procedure:
-
Place the dry peptide-resin in a reaction vessel.
-
Add thioanisole as a scavenger.
-
Cool the vessel in an ice bath.
-
Add a pre-chilled mixture of TFMSA and TFA (typically 1:10 v/v).
-
Stir the mixture at 0 °C for 1-2 hours.
-
Filter the resin and wash with a small amount of fresh TFA.
-
Precipitate the peptide by adding the combined filtrate to a large volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide with cold diethyl ether to remove scavengers and byproducts.
-
Dry the peptide under vacuum.
Conclusion
This compound offers a distinct advantage over benzyl chloroformate in the context of modern peptide synthesis, particularly in Boc-based solid-phase strategies. The enhanced acid stability of the resulting 2-Br-Cbz protecting group provides the necessary orthogonality for the selective deprotection of N-terminal Boc groups while preserving side-chain protection. Although benzyl chloroformate remains a versatile and cost-effective reagent for general amine protection, the use of this compound is a superior choice for complex synthetic routes requiring a higher degree of protecting group stability and orthogonality. The solid nature of the succinimide reagent also offers practical benefits in terms of handling and weighing compared to the lachrymatory and moisture-sensitive benzyl chloroformate.
References
A Comparative Analysis of 2-Br-Z and Other Benzyl-Based Protecting Groups in Organic Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group is a critical decision that dictates the efficiency and success of a synthetic strategy. This guide provides a detailed comparison of the cleavage efficiency of the 2-bromobenzyloxycarbonyl (2-Br-Z) protecting group against other common benzyl-based protecting groups, supported by experimental data to inform the selection process.
The benzyloxycarbonyl (Z or Cbz) group is a cornerstone in the protection of amines, particularly in peptide synthesis, prized for its general stability and selective removal.[1][2] Modifications to the benzyl ring, such as the introduction of halogen atoms, have been explored to fine-tune the lability of the protecting group, offering a spectrum of reactivity to suit various synthetic needs. This guide focuses on the 2-bromo-substituted variant (2-Br-Z) and compares its performance with the unsubstituted benzyloxycarbonyl (Z) and the 2-chloro-substituted (2-Cl-Z) analogues.
Cleavage Efficiency: A Quantitative Comparison
The primary methods for the deprotection of benzyloxycarbonyl-type protecting groups are catalytic hydrogenolysis and acidolysis. The substitution on the benzyl ring significantly influences the rate of cleavage under both conditions.
Acid-Mediated Cleavage
The stability of benzyl-based protecting groups in acidic media is a key factor in their application, particularly in solid-phase peptide synthesis (SPPS) employing the Boc/Bzl strategy.[3] The final cleavage from the resin and deprotection of side chains is typically achieved with strong acids like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). While specific kinetic data for the acid-lability of 2-Br-Z is not extensively documented in comparative studies, the electronic effect of the halogen substituent provides insight into its relative stability.
Electron-withdrawing groups on the benzyl ring are known to decrease the rate of acid-catalyzed cleavage. Therefore, it is anticipated that the 2-bromo substituent in the 2-Br-Z group would render it more stable to acid than the unsubstituted Z group. This increased stability can be advantageous in preventing premature deprotection during synthetic steps that require acidic conditions. The 2-chlorobenzyloxycarbonyl (2-Cl-Z) group is a commonly used protecting group for the lysine side chain in Boc chemistry and is known to be stable to 50% trifluoroacetic acid (TFA) but is removed under standard strong acid cleavage conditions.[4]
| Protecting Group | Typical Acidic Cleavage Conditions | Relative Stability (Predicted) |
| Z (Cbz) | HBr/AcOH, HF, TFMSA | Less Stable |
| 2-Cl-Z | HF, TFMSA, HBr/AcOH | More Stable than Z |
| 2-Br-Z | HF, TFMSA | Predicted to be similar to or slightly more stable than 2-Cl-Z |
Table 1. Comparison of Acidic Cleavage Conditions and Predicted Relative Stability of Benzyl-Based Protecting Groups.
Catalytic Hydrogenolysis
Catalytic hydrogenolysis is a mild and widely used method for the removal of benzyl-based protecting groups.[5][6] The reaction involves the cleavage of the C-O bond of the carbamate by hydrogen gas in the presence of a palladium catalyst.[1]
| Protecting Group | Typical Hydrogenolysis Conditions | Typical Yield |
| Z (Cbz) | H₂, 10% Pd/C, MeOH, rt | >95%[6] |
| 2-Cl-Z | H₂, Pd/C | High |
| 2-Br-Z | H₂, Pd/C | High |
Table 2. Comparison of Typical Catalytic Hydrogenolysis Conditions and Yields for Benzyl-Based Protecting Groups.
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation of protecting group strategies. Below are representative protocols for the cleavage of benzyloxycarbonyl-type protecting groups.
Protocol 1: Acidic Cleavage using Trifluoroacetic Acid (TFA)
This protocol is a general procedure for the final cleavage of a peptide from a resin and removal of acid-labile protecting groups in solid-phase peptide synthesis.[7]
Materials:
-
Peptide-resin
-
Cleavage Cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Swell the peptide-resin in DCM in a reaction vessel.
-
Drain the DCM and add the cleavage cocktail to the resin.
-
Stir the suspension at room temperature for 1.5 - 2 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of TFA and then with DCM.
-
Combine the filtrates and precipitate the peptide by adding cold diethyl ether.
-
Centrifuge the suspension to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
Protocol 2: Deprotection by Catalytic Hydrogenolysis
This is a general protocol for the removal of a Cbz group from an amine in solution phase.[6]
Materials:
-
Cbz-protected compound
-
Methanol (MeOH) or Ethanol (EtOH)
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
Dissolve the Cbz-protected compound in MeOH or EtOH in a flask.
-
Carefully add 10% Pd/C catalyst to the solution.
-
Connect the flask to a hydrogen source (e.g., a balloon filled with H₂).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Conclusion
The choice between Z, 2-Cl-Z, and 2-Br-Z protecting groups depends on the specific requirements of the synthetic route. The unsubstituted Z group is a reliable and widely used protecting group that is readily cleaved by both acidolysis and catalytic hydrogenolysis. The halogenated derivatives, 2-Cl-Z and 2-Br-Z, offer increased stability towards acidic conditions, which can be beneficial in complex syntheses where orthogonal protection strategies are employed. While direct, quantitative comparative data on the cleavage efficiency of 2-Br-Z is limited, its properties can be inferred from the behavior of the analogous 2-Cl-Z group. For applications requiring enhanced acid stability without compromising the ease of removal by hydrogenolysis, 2-Br-Z presents a viable option for the protection of amine functionalities. Further studies directly comparing the kinetics of cleavage for these halogenated benzyl protecting groups would be valuable to the synthetic chemistry community.
References
A Comparative Guide to Succinimidyl Carbonate Reagents for Bioconjugation: Featuring Z(2-Br)-OSu
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Z(2-Br)-OSu with other commonly used succinimidyl carbonate and N-hydroxysuccinimide (NHS) ester reagents for the modification of primary amines in biomolecules. Understanding the relative reactivity and stability of these reagents is crucial for optimizing bioconjugation protocols and achieving desired labeling efficiencies. While specific experimental data for Z(2-Br)-OSu is limited in publicly available literature, this guide offers a comparative framework based on established chemical principles and available data for analogous compounds.
Introduction to Amine-Reactive Reagents
Succinimidyl carbonates and NHS esters are widely utilized for their ability to efficiently react with primary amines, such as those on lysine residues and the N-terminus of proteins, to form stable covalent bonds.[1] The choice of reagent can significantly impact the outcome of a conjugation reaction, influencing factors such as reaction speed, efficiency, and the stability of the resulting linkage. Succinimidyl carbonates react with amines to form carbamate linkages, while NHS esters form amide bonds.[2] While both are stable, the reactivity of the leaving group and the molecular structure of the reagent dictate its suitability for a particular application.
Reactivity Comparison of Succinimidyl Carbonates and NHS Esters
The reactivity of succinimidyl carbonates is influenced by the electronic properties of the alcohol moiety. Electron-withdrawing groups on the benzyl ring of a reagent like Z(2-Br)-OSu are expected to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an amine. The bromine atom at the ortho position in Z(2-Br)-OSu is an electron-withdrawing group, and therefore, Z(2-Br)-OSu is predicted to have a higher reactivity compared to an unsubstituted benzyl succinimidyl carbonate (Z-OSu).
NHS esters are generally considered more reactive than their succinimidyl carbonate counterparts, leading to faster conjugation times.[1] However, this increased reactivity often comes at the cost of lower stability in aqueous solutions, where hydrolysis presents a competing reaction.[2]
Below is a table summarizing the expected and reported reactivity and stability of Z(2-Br)-OSu and other common amine-reactive reagents.
Data Presentation: Comparison of Amine-Reactive Reagents
| Reagent Class | Specific Reagent | Linkage Formed | Relative Reactivity (Aminolysis) | Hydrolytic Stability (Half-life in aqueous buffer, pH 8) | Key Considerations |
| Succinimidyl Carbonate | Z(2-Br)-OSu | Carbamate | High (Predicted) | Moderate (Predicted) | Electron-withdrawing bromo group likely enhances reactivity over unsubstituted Z-OSu. |
| Z-OSu (Benzyl-OSu) | Carbamate | Moderate | Moderate | Standard benzyl-based succinimidyl carbonate. | |
| mPEG-SC | Carbamate | High | ~20 minutes[3] | PEGylation imparts hydrophilicity. | |
| NHS Ester | Succinimidyl Propionate (SPA) | Amide | Very High | ~16.5 minutes[3] | Common short-chain NHS ester. |
| Succinimidyl Glutarate (SG) | Amide | Very High | ~17.6 minutes[3] | Longer linker compared to SPA. | |
| Succinimidyl Valerate (SVA) | Amide | Very High | ~33.6 minutes[3] | Increased hydrolytic stability with a longer alkyl chain. |
Experimental Protocols
To empirically determine the reactivity and stability of Z(2-Br)-OSu relative to other reagents, the following experimental protocols are provided.
Determination of Hydrolysis Rate
This protocol allows for the determination of the hydrolytic stability of a succinimidyl carbonate or NHS ester by monitoring the release of N-hydroxysuccinimide (NHS), which absorbs UV light at 260 nm.
Materials:
-
Succinimidyl carbonate or NHS ester reagent (e.g., Z(2-Br)-OSu)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Aqueous buffer at desired pH (e.g., 0.1 M sodium phosphate, pH 8.0)
-
UV-Vis Spectrophotometer and quartz cuvettes
Procedure:
-
Reagent Preparation: Prepare a concentrated stock solution (e.g., 10 mg/mL) of the succinimidyl reagent in anhydrous DMSO immediately before use.
-
Spectrophotometer Setup: Set the UV-Vis spectrophotometer to monitor absorbance at 260 nm. Equilibrate the aqueous buffer to the desired temperature (e.g., 25°C) in a quartz cuvette.
-
Initiate Reaction: Add a small volume of the reagent stock solution to the cuvette containing the buffer to achieve the desired final concentration. Mix rapidly and immediately begin recording the absorbance at 260 nm over time.
-
Data Analysis: The rate of hydrolysis can be determined by plotting the absorbance at 260 nm versus time. The pseudo-first-order rate constant can be calculated from the initial linear portion of the curve, and the half-life of the hydrolysis reaction can be determined.
Comparative Protein Conjugation Efficiency
This protocol provides a method to compare the efficiency of different succinimidyl reagents in conjugating to a model protein, such as Bovine Serum Albumin (BSA).
Materials:
-
Model protein (e.g., BSA) at a known concentration (e.g., 5 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.4).
-
Succinimidyl carbonate or NHS ester reagents to be compared.
-
Anhydrous DMSO.
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
SDS-PAGE analysis equipment.
-
Densitometry software for band quantification.
Procedure:
-
Protein Preparation: Prepare the protein solution in an amine-free buffer.
-
Reagent Preparation: Prepare fresh stock solutions of each succinimidyl reagent in anhydrous DMSO at the same molar concentration.
-
Conjugation Reaction: To separate aliquots of the protein solution, add a defined molar excess (e.g., 10-fold, 20-fold) of each succinimidyl reagent stock solution. Incubate the reactions at room temperature for a set time (e.g., 1 hour).
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50 mM.
-
Analysis: Analyze the reaction products by SDS-PAGE. The extent of conjugation can be visualized as a shift in the molecular weight of the protein bands. Quantify the percentage of conjugated protein using densitometry.
Mandatory Visualizations
Caption: Reaction of Z(2-Br)-OSu with a primary amine.
Caption: Experimental workflow for reactivity comparison.
References
Evaluating the impact of the 2-bromo substituent on cleavage conditions
For researchers, scientists, and drug development professionals, understanding the factors that influence the cleavage of chemical bonds is paramount for designing stable molecules and controlled release systems. Among these factors, the presence of a substituent group near the reaction site can dramatically alter cleavage conditions. This guide provides a comparative analysis of the impact of a 2-bromo substituent on the cleavage of molecules, supported by experimental data and detailed protocols.
The introduction of a bromine atom at the carbon adjacent to a leaving group (the 2-position) creates a fascinating dichotomy in molecular stability. On one hand, the electron-withdrawing nature of bromine can inductively stabilize the molecule. On the other hand, and often more significantly, the bromine atom can actively participate in the cleavage process, leading to a substantial rate enhancement. This phenomenon, known as "anchimeric assistance" or "neighboring group participation," can accelerate cleavage reactions by orders of magnitude.
Unveiling the Impact: Quantitative Analysis of Cleavage Rates
The most profound effect of a 2-bromo substituent is observed in solvolysis reactions, where the molecule reacts with the solvent to cleave a bond. The bromine atom, with its lone pairs of electrons, can act as an internal nucleophile, displacing the leaving group in the rate-determining step to form a cyclic bromonium ion intermediate. This intermediate is then opened by the solvent. This intramolecular pathway is often energetically more favorable than the direct attack of a solvent molecule, leading to a significant increase in the reaction rate.
| Substrate | Solvent | Temperature (°C) | Relative Rate of Solvolysis |
| Ethyl Benzenesulfonate | Acetic Acid | 70 | 1 |
| 2-Bromoethyl Benzenesulfonate | Acetic Acid | 70 | ~1,000 |
| trans-2-Bromocyclohexyl Brosylate | Acetic Acid | 25 | 1 |
| cis-2-Bromocyclohexyl Brosylate | Acetic Acid | 25 | ~10⁻³ |
Note: The data presented is a summary of typical relative rates observed in studies of neighboring group participation. The exact rate enhancement can vary depending on the specific substrate and reaction conditions.
The data clearly demonstrates the potent anchimeric assistance provided by the 2-bromo substituent. In the case of 2-bromoethyl benzenesulfonate, the rate of solvolysis is accelerated by approximately a factor of 1,000 compared to its unsubstituted counterpart, ethyl benzenesulfonate.[1][2] This dramatic increase is attributed to the formation of a stabilized bromonium ion intermediate.
Furthermore, the stereochemical orientation of the 2-bromo substituent is crucial. For instance, in the solvolysis of 2-bromocyclohexyl brosylates, the trans isomer, where the bromine and the leaving group can adopt an anti-periplanar conformation, reacts significantly faster than the cis isomer, where such an arrangement is not possible. This highlights the geometric requirements for effective neighboring group participation.[1]
Experimental Protocols: Measuring the Rate of Solvolysis
To quantify the impact of a 2-bromo substituent on cleavage rates, kinetic studies are essential. A common method for determining the rate of solvolysis is by monitoring the change in concentration of a reactant or product over time using techniques like ¹H NMR spectroscopy or by titrating a product formed during the reaction.
General Protocol for Determining Solvolysis Rates by ¹H NMR
-
Sample Preparation:
-
Prepare a solution of the substrate (e.g., 2-bromoethyl benzenesulfonate or ethyl benzenesulfonate) of known concentration (e.g., 0.04 M) in the desired solvent (e.g., deuterated acetic acid).
-
Add an internal standard (e.g., tetramethylsilane, TMS, at 0.02 M) to the solution for accurate quantification.
-
To neutralize the acid produced during solvolysis and prevent it from catalyzing other reactions, a non-nucleophilic base (e.g., 2,6-lutidine at 0.05 M) is typically added.[1]
-
-
Data Acquisition:
-
Transfer the reaction mixture to an NMR tube.
-
Acquire ¹H NMR spectra at regular time intervals. The frequency of data acquisition will depend on the reaction rate. For faster reactions, more frequent measurements are necessary.
-
-
Data Analysis:
-
Integrate the signals corresponding to a specific proton on the starting material and the internal standard.
-
The concentration of the starting material at each time point can be calculated relative to the constant concentration of the internal standard.
-
Plot the natural logarithm of the substrate concentration versus time. For a first-order reaction, this plot should yield a straight line.
-
The negative of the slope of this line corresponds to the first-order rate constant (k).
-
Visualizing the Mechanism: Anchimeric Assistance Pathway
The mechanism of anchimeric assistance by a 2-bromo substituent can be effectively visualized as a two-step process, which contrasts with the single-step direct nucleophilic attack that occurs in the absence of the neighboring group.
References
A Researcher's Guide to the Selective Deprotection of 2-Bromobenzyloxycarbonyl (2-Br-Z) in the Presence of Other Acid-Labile Groups
For researchers, scientists, and drug development professionals engaged in complex multi-step organic synthesis, particularly in peptide and natural product synthesis, the strategic use of protecting groups is paramount. Orthogonal protection strategies, which allow for the selective removal of one protecting group in the presence of others, are the cornerstone of modern synthetic chemistry. This guide provides an objective comparison of the 2-bromobenzyloxycarbonyl (2-Br-Z) protecting group with other common acid-labile groups, specifically the tert-butoxycarbonyl (Boc) group and tert-butyl (tBu) ethers. The information is supported by experimental data and detailed protocols to facilitate informed decisions in synthetic planning.
The 2-Br-Z group, a member of the benzyloxycarbonyl (Z or Cbz) family, is a crucial tool in the synthetic chemist's arsenal. Its stability profile relative to other acid-labile groups allows for a high degree of selectivity in deprotection schemes. This guide will illuminate the conditions under which the 2-Br-Z group can be selectively retained or removed, providing a clear path to its effective implementation in complex synthetic routes.
Orthogonality and the Spectrum of Acid Lability
The key to selective deprotection lies in the differential acid lability of the protecting groups. Acid-labile protecting groups are cleaved by protonation, which initiates a cascade that ultimately liberates the protected functional group. The stability of these groups to acid is inversely related to the stability of the carbocation formed during cleavage.
The general order of acid lability for the groups discussed is:
Boc / tBu > 2-Br-Z
This difference in lability forms the basis of the orthogonal protection strategy. The Boc and tBu groups can be cleaved under moderately acidic conditions, such as with trifluoroacetic acid (TFA), while the more robust 2-Br-Z group remains intact. The cleavage of the 2-Br-Z group requires much stronger acidic conditions, typically anhydrous hydrogen fluoride (HF).
Data Presentation: Comparison of Deprotection Conditions
The following table summarizes the typical conditions for the deprotection of 2-Br-Z, Boc, and t-butyl ether groups, highlighting the conditions for selective cleavage.
| Protecting Group | Deprotection Reagent | Typical Conditions | Selectivity | Yield |
| Boc | Trifluoroacetic Acid (TFA) | 25-50% TFA in CH₂Cl₂,0 °C to RT, 1-2 h[1] | Cleaved | >95% |
| t-Butyl Ether | Trifluoroacetic Acid (TFA) | 50-95% TFA in CH₂Cl₂,RT, 1-4 h | Cleaved | >90% |
| 2-Br-Z | Trifluoroacetic Acid (TFA) | Stable to typical Boc deprotection conditions | Retained | N/A |
| 2-Br-Z | Anhydrous Hydrogen Fluoride (HF) | HF/anisole (9:1),0 °C, 1 h[2][3][4] | Cleaved | >90% |
Experimental Protocols
Detailed methodologies for key selective deprotection experiments are provided below.
Protocol 1: Selective Deprotection of Boc in the Presence of 2-Br-Z
This protocol describes the removal of a Boc group from an amine while a 2-Br-Z protected functional group remains intact.
Materials:
-
Boc- and 2-Br-Z-protected substrate
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Dissolve the protected substrate in anhydrous DCM (0.1-0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA dropwise to the stirred solution to a final concentration of 25-50% (v/v).
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in an organic solvent such as ethyl acetate or DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (caution: CO₂ evolution), water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography if necessary.
Protocol 2: Deprotection of 2-Br-Z using Anhydrous Hydrogen Fluoride (HF)
This protocol describes the cleavage of the 2-Br-Z group, which will also cleave Boc and t-butyl ether groups. This procedure requires specialized equipment and stringent safety precautions.
Materials:
-
2-Br-Z protected peptide-resin
-
Anhydrous hydrogen fluoride (HF)
-
Anisole (scavenger)
-
HF cleavage apparatus
-
Cold diethyl ether
-
Place the dried peptide-resin in the reaction vessel of the HF apparatus.
-
Add anisole as a scavenger (typically 10% v/v of the total HF volume).
-
Cool the reaction vessel to -78 °C using a dry ice/acetone bath.
-
Carefully condense anhydrous HF into the reaction vessel.
-
Allow the reaction mixture to warm to 0 °C and stir for 1 hour.
-
After the reaction is complete, remove the HF by a stream of nitrogen gas, bubbling through a trap containing a base (e.g., calcium oxide).
-
Once all HF has been removed, triturate the residue with cold diethyl ether to precipitate the crude peptide.
-
Wash the peptide precipitate with cold diethyl ether to remove scavengers.
-
Dry the crude peptide under vacuum.
-
Purify the peptide by preparative HPLC.
Conclusion
The 2-Br-Z protecting group offers excellent orthogonality with more acid-labile groups such as Boc and t-butyl ethers. The significant difference in the acidic conditions required for their removal allows for the selective deprotection of Boc and t-butyl groups using TFA while the 2-Br-Z group remains securely in place. The subsequent removal of the 2-Br-Z group can then be accomplished under strong acid conditions with HF. This well-defined, two-tiered acid lability provides a robust and reliable strategy for the synthesis of complex molecules, enabling chemists to navigate challenging synthetic pathways with precision and control. The protocols and data presented in this guide offer a practical framework for the successful implementation of this versatile protecting group in research and development.
References
Safety Operating Guide
Proper Disposal of N-(2-Bromobenzyloxycarbonyloxy)succinimide: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, ensuring the safe disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of N-(2-Bromobenzyloxycarbonyloxy)succinimide, a compound that may cause an allergic skin reaction.[1][2] Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.
Key Safety and Hazard Information
Before handling this compound, it is crucial to be aware of its potential hazards. The compound is classified as a hazardous waste and requires disposal in accordance with local and European Directives on waste and hazardous waste.[1][2]
| Identifier | Value |
| UN Number | UN3335[1] |
| Proper Shipping Name | AVIATION REGULATED SOLID, N.O.S. (this compound)[1] |
| Transport Hazard Class | 9[1] |
| Packing Group | III[1] |
| Signal Word | Warning[1][2] |
| Hazard Statements | H317 - May cause an allergic skin reaction[1][2] |
Experimental Protocol: Disposal Procedure
The following step-by-step protocol outlines the approved procedure for the disposal of this compound.
1. Personal Protective Equipment (PPE):
-
Wear appropriate personal protective equipment (PPE), including protective gloves, long-sleeved clothing, and eye/face protection.[1]
-
In situations with potential for dust formation, a NIOSH/MSHA or European Standard EN 149:2001 approved respirator is recommended.[1]
2. Containment of Spills:
-
In the event of a spill, ensure adequate ventilation.[1]
-
Avoid dust formation.[1]
-
Sweep up the spilled solid material.[1]
3. Waste Collection:
-
Place the swept-up material into a suitable, closed container labeled for hazardous chemical waste.[1][2]
4. Storage Pending Disposal:
-
Store the sealed waste container in a designated hazardous waste collection point.[1][2]
-
Keep the container refrigerated.[1]
5. Final Disposal:
-
Dispose of the hazardous waste through an approved waste disposal plant.[2]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[1]
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling N-(2-Bromobenzyloxycarbonyloxy)succinimide
Essential Safety and Handling Guide for N-(2-Bromobenzyloxycarbonyloxy)succinimide
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of this compound (CAS 128611-93-8). It includes detailed personal protective equipment (PPE) guidelines, a representative experimental protocol for its use as a capping agent in solid-phase peptide synthesis (SPPS), and comprehensive disposal procedures to ensure laboratory safety and regulatory compliance.
Hazard Summary and Personal Protective Equipment (PPE)
This compound is classified as a skin sensitizer.[1] Repeated or prolonged contact may cause an allergic skin reaction, manifesting as a red, itchy rash.[2][3] It is crucial to handle this compound with appropriate engineering controls and personal protective equipment to minimize exposure.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid powder to avoid inhalation of dust.[4][5]
-
Ensure that an eyewash station and safety shower are readily accessible.
Personal Protective Equipment (PPE) Summary:
| PPE Category | Specification |
| Eye and Face | ANSI Z87.1-compliant safety glasses with side shields or chemical safety goggles. A face shield may be required for larger quantities or when there is a significant splash hazard.[1] |
| Hand | Chemical-resistant gloves are mandatory. Nitrile gloves are a common choice for handling solids and solutions. It is recommended to double-glove for added protection. Always inspect gloves for tears or punctures before use and change them immediately if contaminated.[1] |
| Body | A standard laboratory coat must be worn and kept buttoned. For procedures with a higher risk of splashing, a chemically resistant apron over the lab coat is advised. Long pants and closed-toe shoes are required.[4] |
| Respiratory | For handling small quantities in a well-ventilated fume hood, respiratory protection is typically not required. If handling large quantities or if dust cannot be controlled, a NIOSH-approved respirator with a particulate filter (e.g., N95, P100) is recommended.[1] |
Operational Plan: Handling and Experimental Protocol
The following is a representative protocol for the use of this compound as a capping agent to terminate unreacted amino groups during solid-phase peptide synthesis (SPPS). This procedure is based on the known reactivity of similar N-succinimidyl carbamate reagents.[6]
Detailed Experimental Protocol: Capping of Unreacted Amino Groups in SPPS
Objective: To block any unreacted (free) amine groups on the peptide resin to prevent the formation of deletion sequences during synthesis.
Materials:
-
Peptide resin with unreacted N-terminal amines
-
This compound (Z(2-Br)-OSu)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Solid-phase peptide synthesis reaction vessel
-
Shaker or rocker for the reaction vessel
Procedure:
-
Resin Preparation: Following the amino acid coupling step, wash the peptide resin thoroughly with DMF (3 x 10 mL per gram of resin) to remove any residual coupling reagents and by-products.
-
Preparation of Capping Solution: Prepare a 0.1 M solution of this compound in DMF. For example, dissolve 328 mg of the reagent in 10 mL of DMF. Prepare this solution fresh before use.
-
Capping Reaction:
-
Drain the DMF from the washed resin.
-
Add the freshly prepared this compound solution to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 30-60 minutes.
-
-
Washing:
-
Drain the capping solution from the reaction vessel.
-
Wash the resin thoroughly with DMF (3 x 10 mL per gram of resin) to remove excess capping reagent and by-products.
-
Wash the resin with DCM (3 x 10 mL per gram of resin) to prepare for the next deprotection step or storage.
-
-
Confirmation of Capping (Optional): Perform a Kaiser test to confirm the absence of free primary amines on the resin. A negative result (yellow beads) indicates a successful capping reaction. If the test is positive, repeat the capping procedure.
Logical Workflow for Handling this compound
Caption: Workflow for handling this compound.
Disposal Plan
All waste containing this compound or its residues must be treated as hazardous waste.[2][7] Do not dispose of this chemical in the regular trash or down the sanitary sewer.
Step-by-Step Disposal Guidance
-
Waste Segregation:
-
Solid Waste: Collect all contaminated solid materials, including weighing paper, pipette tips, gloves, and any unreacted solid reagent, in a designated, compatible, and clearly labeled hazardous waste container.[7]
-
Liquid Waste: Collect all solutions containing this compound, including unused capping solution and the initial reaction mixture drained from the resin, in a separate, sealed, and clearly labeled hazardous liquid waste container.[7] Do not mix with incompatible waste streams.
-
-
Container Labeling:
-
All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and any other solvents or reagents present in the mixture.
-
Indicate the date when the first waste was added to the container.
-
-
Storage:
-
Keep waste containers securely closed when not in use.
-
Store the labeled waste containers in a designated satellite accumulation area (SAA) away from incompatible materials, in a cool, dry place.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Follow all institutional, local, and national regulations for hazardous waste disposal.
-
By adhering to these safety protocols, operational plans, and disposal procedures, researchers can minimize the risks associated with handling this compound and ensure a safe and compliant laboratory environment.
References
- 1. ehs.uci.edu [ehs.uci.edu]
- 2. research.wayne.edu [research.wayne.edu]
- 3. science.uct.ac.za [science.uct.ac.za]
- 4. SOP - Sensitizers - Bridges Lab Protocols [bridgeslab.sph.umich.edu]
- 5. ehs.stanford.edu [ehs.stanford.edu]
- 6. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 7. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
